Product packaging for (S)-1-(4-Fluorophenyl)ethanol(Cat. No.:CAS No. 101219-73-2)

(S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008
CAS No.: 101219-73-2
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-1-(4-Fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B012008 (S)-1-(4-Fluorophenyl)ethanol CAS No. 101219-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101219-73-2
Record name (-)-1-(4-Fluorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101219-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(4-Fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(4-Fluorophenyl)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This chiral alcohol is a significant building block in the pharmaceutical industry, valued for its role as an intermediate in the synthesis of complex, biologically active molecules.

Chemical Structure and Properties

This compound is an organic compound featuring a fluorinated phenyl ring attached to a chiral ethyl alcohol group.[1] The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its application in asymmetric synthesis.

Identifiers and Descriptors
IdentifierValue
IUPAC Name This compound[1]
CAS Number 101219-73-2[2]
Molecular Formula C₈H₉FO[1][2][3][4]
SMILES C1(=CC=C(F)C=C1)--INVALID-LINK--C[2]
InChI InChI=1/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/s3[2]
InChIKey PSDSORRYQPTKSV-ISZMHOAENA-N[2]
Physicochemical Properties
PropertyValue
Molecular Weight 140.15 g/mol [2][3]
Appearance Clear colorless liquid[2]
Boiling Point 216.2±0.0 °C (Predicted)[2][4]
Density 1.111 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.502[2]
Optical Activity ([α]20/D) -49.0°, c = 1 in chloroform[2]
pKa 14.36±0.20 (Predicted)[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.00–7.04 (m, 2H), 7.31–7.35 (m, 2H).[5]

  • ¹³C NMR (125 MHz, CDCl₃) : δ 25.3, 69.8, 115.2, 127.0, 141.5, 160.1.[5]

  • Infrared (IR) (Thin Film) : νmax (cm⁻¹) = 3363, 1605, 1510, 1084, 836.[5]

  • Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6]

Experimental Protocols

The synthesis of enantiomerically pure this compound is a key process for its use in pharmaceutical manufacturing. Asymmetric reduction of the corresponding prochiral ketone, 4'-fluoroacetophenone, is the most common and efficient strategy.

Asymmetric Biocatalytic Reduction of 4'-Fluoroacetophenone

Biocatalytic methods are favored for their high enantioselectivity and environmentally friendly reaction conditions. Various microorganisms and isolated enzymes can be employed for this transformation.

Methodology:

  • Catalyst Preparation : A culture of a suitable microorganism, such as Acetobacter sp. or Rhodotorula rubra, is grown in a nutrient-rich medium.[7][8] The cells are then harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup : 4'-Fluoroacetophenone is added to the cell suspension. A co-substrate like glucose or isopropanol is often included to facilitate the regeneration of the necessary cofactor (NADPH/NADH).

  • Incubation : The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation. The reaction progress is monitored over 24 to 48 hours.

  • Work-up and Purification : Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield this compound.[7][9]

Analysis of Enantiomeric Excess (ee)

The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral gas chromatography (GC).

Methodology:

  • Sample Preparation : A dilute solution of the synthesized this compound is prepared in a suitable solvent.

  • GC Analysis : The sample is injected into a gas chromatograph equipped with a chiral column (e.g., Chirasil-DEX CB).

  • Data Interpretation : The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. For a typical analysis, the retention times might be tR (R) = 9.61 min and tR (S) = 10.89 min under isothermal conditions at 120 °C.[5]

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Quality Control start 4'-Fluoroacetophenone biocat Biocatalyst (e.g., Acetobacter sp.) + Co-substrate reaction Asymmetric Reduction (25-30°C, 24-48h) biocat->reaction extraction Solvent Extraction (Ethyl Acetate) reaction->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product analysis_start Purified Product Sample product->analysis_start Sampling gc Chiral GC Analysis analysis_start->gc data Data Analysis (Peak Integration) gc->data ee_val Determine Enantiomeric Excess (ee%) data->ee_val

Caption: Experimental workflow for the synthesis and analysis of this compound.

Applications in Drug Development

This compound serves as a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

One notable application is its use as a starting material for the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV.[2] The specific stereochemistry of the alcohol is transferred through the synthetic route to the final active pharmaceutical ingredient, underscoring the importance of enantiomerically pure starting materials.

The broader class of fluorophenyl-containing compounds is actively explored in drug discovery. For instance, derivatives are investigated as atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders and as selective Aurora kinase B inhibitors for cancer therapy.[10][11] The versatility of the fluorophenyl ethanol scaffold allows for its incorporation into diverse molecular frameworks to target a wide range of biological pathways.

drug_development_pathway cluster_synthesis Multi-Step Synthesis cluster_application Therapeutic Application start This compound (Chiral Building Block) step1 Chemical Derivatization (e.g., Esterification, Alkylation) start->step1 step2 Coupling Reactions & Functional Group Interconversion step1->step2 step3 Final Structure Assembly step2->step3 api Active Pharmaceutical Ingredient (API) (e.g., CCR5 Antagonist) step3->api target Biological Target (e.g., CCR5 Receptor) api->target Binds to disease Disease Treatment (e.g., HIV) target->disease Modulates

Caption: Role of this compound as a key intermediate in drug development.

References

Physicochemical data of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound, a key chiral intermediate in the development of pharmaceuticals and fine chemicals.[1] Its utility as a chiral synthon makes a thorough understanding of its characteristics essential for its effective application in organic synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 101219-73-2[2][3]
Molecular Formula C₈H₉FO[2][4]
Molecular Weight 140.15 g/mol [2][4]
Appearance Clear colorless liquid[2]
Boiling Point 216.2 °C at 760 mmHg90-92 °C at 7 mmHg[2][5]
Density 1.111 g/mL at 25 °C[2][6]
Refractive Index n20/D 1.502[2][6]
Specific Optical Rotation [α]20/D -49.0° (c=1 in Chloroform)[α]D 25 = -46.3 (c=1.00 in CHCl₃)[2][6][7]
pKa 14.36 ± 0.20 (Predicted)[5]
Flash Point 90.6 °C[2]
Solubility Soluble in organic solvents such as chloroform and ethanol. Limited solubility in water.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

TechniqueKey Features
¹H NMR The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons.[8]
¹³C NMR The carbon NMR spectrum shows characteristic peaks for the different carbon environments within the molecule.[7][9]
IR Spectroscopy The infrared spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group.[9]
Mass Spectrometry Mass spectral data confirms the molecular weight of the compound.[10]

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of this compound are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the enantioselective synthesis of this compound from 4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and environmentally friendly conditions.[11]

1. Catalyst Preparation:

  • A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]

  • Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

2. Biotransformation:

  • The harvested cells are re-suspended in a buffer.

  • The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such as glucose, is often included for cofactor regeneration (NADH/NADPH).

  • The reaction mixture is incubated under controlled temperature and agitation for a specified period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:

  • Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

Workflow for Biocatalytic Synthesis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Product Isolation Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction Biotransformation (Incubation) Harvesting->Reaction Substrate 4'-Fluoroacetophenone + Co-substrate Substrate->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Biocatalytic synthesis workflow.
Chiral Purity Analysis by HPLC

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.[13][14]

1. System and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

2. Mobile Phase Preparation:

  • A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]

  • All solvents must be HPLC grade, filtered, and degassed before use.

3. Sample Preparation and Analysis:

  • Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

4. Data Interpretation:

  • The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) SystemEquil Equilibrate HPLC System & Chiral Column MobilePhase->SystemEquil SamplePrep Prepare & Filter Sample Solution Injection Inject Sample SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result e.e. (%) Calculation->Result

Chiral purity analysis workflow.

References

Spectroscopic Analysis of (S)-1-(4-Fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic analysis of the chiral alcohol (S)-1-(4-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data

The empirical formula for this compound is C₈H₉FO, with a molecular weight of 140.16 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.33m-2HAr-H
7.02m-2HAr-H
4.85q6.41HCH-OH
2.02s-1HOH
1.46d6.43HCH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
160.1C-F
141.5Ar-C
127.0Ar-CH
115.2Ar-CH
69.8CH-OH
25.3CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
3363O-H stretch (alcohol)
1605C=C stretch (aromatic)
1510C=C stretch (aromatic)
1084C-O stretch (secondary alcohol)
836C-H bend (para-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/zInterpretation
140[M]⁺ (Molecular Ion)
125[M - CH₃]⁺
97[M - CH₃ - CO]⁺ or [C₆H₄F]⁺
77[C₆H₅]⁺
75[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition : The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : A drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation : The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum was obtained by scanning the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS) Protocol
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

  • Ionization Method : Electron Ionization (EI) was used to generate charged fragments of the molecule. The sample was bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum.

Workflow and Data Interpretation

The logical flow of spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates the typical workflow.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Introduction: The Fundamentals of Chirality and Optical Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Optical Activity of 1-(4-Fluorophenyl)ethanol

In the fields of chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, from the Greek word for 'hand', is a fundamental property of molecules that are non-superimposable on their mirror images.[1] These non-superimposable mirror-image molecules are known as enantiomers .[] A common cause of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, referred to as a chiral center.[1]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[] However, they differ in their interaction with plane-polarized light. A solution of a chiral compound will rotate the plane of incoming polarized light, a phenomenon known as optical activity .[3] Molecules that exhibit this property are termed "optically active."[4] Enantiomers rotate light by equal magnitudes but in opposite directions.[3]

  • Dextrorotatory (+) : Rotates plane-polarized light clockwise.

  • Levorotatory (-) : Rotates plane-polarized light counter-clockwise.

A 50:50 mixture of two enantiomers is called a racemic mixture or racemate. Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[3] The significance of chirality is profound in drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[5][6] This has led regulatory bodies like the FDA to issue guidelines emphasizing the need to characterize each enantiomer of a chiral drug.[5]

1-(4-Fluorophenyl)ethanol: A Key Chiral Building Block

1-(4-Fluorophenyl)ethanol (FPE) is a secondary alcohol containing a single chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers: (R)-1-(4-Fluorophenyl)ethanol and (S)-1-(4-Fluorophenyl)ethanol.

The presence of the fluorophenyl moiety and the chiral carbinol center makes FPE a valuable intermediate, or synthon, in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[7][8] The specific stereochemistry of the alcohol is often critical for the biological efficacy of the final drug molecule.[7]

Optical Activity of 1-(4-Fluorophenyl)ethanol Enantiomers

The optical purity of a chiral sample is quantified by its specific rotation ([α]) . It is an intrinsic property of a chiral compound and is defined as the observed rotation under standardized conditions.[4] The specific rotation is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL (or g/100mL, depending on the convention).[3][9]

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm).[4]

The reported specific rotation values for the enantiomers of 1-(4-Fluorophenyl)ethanol are summarized below.

EnantiomerSpecific Rotation [α] (degrees)ConditionsEnantiomeric Excess (ee)
(R)-1-(4-Fluorophenyl)ethanol +45 to +5320°C, c=1 in ChloroformNot specified
This compound -29.025°C, c=1.00 in CHCl₃96.1%

Table 1: Specific Rotation Data for 1-(4-Fluorophenyl)ethanol Enantiomers.[8][10]

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure 1-(4-Fluorophenyl)ethanol typically involves two stages: the synthesis of the racemic mixture and its subsequent separation, a process known as resolution.[11]

Diagram 1: General workflow from racemic synthesis to resolution.
Synthesis of Racemic 1-(4-Fluorophenyl)ethanol

The most common laboratory-scale synthesis involves the reduction of the prochiral ketone, 4'-fluoroacetophenone. A standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) is effective for this transformation, yielding the racemic alcohol.[12]

Enantiomeric Resolution

Since enantiomers have identical physical properties, their separation requires a chiral environment.[11] Enzymatic kinetic resolution is a highly effective method. This technique exploits the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer over the other.[13] For instance, in the presence of an acyl donor, a lipase may selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-(4-Fluorophenyl)ethanol

This protocol is adapted from established methods for similar chiral alcohols.[14]

  • Setup : To a solution of racemic 1-(4-Fluorophenyl)ethanol (1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add an acyl donor such as vinyl acetate (1.5 mmol).

  • Enzyme Addition : Add an immobilized lipase, such as Candida antarctica lipase B (CALB, e.g., Novozym 435), to the mixture (e.g., 20 mg/mmol of substrate).

  • Reaction : Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion is reached. This maximizes the yield and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Workup : Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation : Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the acylated (R)-enantiomer can be separated using silica gel column chromatography.

G start Racemic FPE (R)-FPE + (S)-FPE process1 Add Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) start->process1 process2 Selective Acylation (R)-FPE reacts faster process1->process2 mixture Mixture: (S)-FPE (unreacted) + (R)-FPE Acetate process2->mixture separation Separation (Column Chromatography) mixture->separation end_S Enantiopure This compound separation->end_S end_R (R)-1-(4-Fluorophenyl)ethanol Acetate (can be hydrolyzed back to (R)-FPE) separation->end_R

Diagram 2: Workflow for enzymatic kinetic resolution.
Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is determined using chiral chromatography (GC or HPLC).[14]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane/isopropanol mixture).

  • Chromatography : Inject the sample onto a chiral stationary phase column. For 1-(4-Fluorophenyl)ethanol, a common choice is a GC column with a cyclodextrin-based chiral selector (e.g., β-DEX™).[10]

  • Elution : The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram.

  • Calculation : The ee is calculated from the integrated areas of the two peaks (Area₁ and Area₂) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Protocol 3: Measurement of Optical Rotation
  • Instrument : Use a calibrated polarimeter.

  • Sample Preparation : Accurately weigh a sample of the enantiomerically enriched FPE and dissolve it in a known volume of a specified solvent (e.g., chloroform) to achieve a precise concentration (c).

  • Measurement : Fill a polarimeter cell of a known path length (l), typically 1.0 dm, with the solution. Ensure no air bubbles are present.

  • Data Acquisition : Place the cell in the polarimeter and measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).

  • Calculation : Calculate the specific rotation [α] using the formula provided in Section 3.0.

Conclusion

1-(4-Fluorophenyl)ethanol is a textbook example of a chiral molecule whose stereochemistry is vital for its application in the pharmaceutical industry. Understanding its chiroptical properties is essential for its synthesis and quality control. The methods of enantiomeric resolution, particularly enzymatic kinetic resolution, provide an efficient pathway to the optically pure enantiomers. The accurate determination of specific rotation and enantiomeric excess via polarimetry and chiral chromatography, respectively, are critical analytical techniques for any researcher or professional working with this and other chiral compounds.

References

(S)-1-(4-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a critical chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, high-value molecules. Its importance lies in the stereospecific orientation of its hydroxyl group, which is paramount for the biological activity and efficacy of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its asymmetric synthesis, and its application as a versatile chiral intermediate.

Core Properties of this compound

This compound is a colorless to pale yellow liquid.[1] Its physical and chemical properties are essential for its handling, reaction setup, and purification. A summary of these properties is presented below.

PropertyValueReference(s)
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 90-92 °C at 7 mmHg
Density 1.111 g/mL at 25 °C
Refractive Index n20/D 1.502
Specific Rotation [α]D25 = -29.0° (c = 1.00 in CHCl₃)[3]
Solubility Soluble in common organic solvents such as chloroform and methanol.

Asymmetric Synthesis of this compound

The primary and most efficient route to this compound is the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. This transformation can be achieved with high enantioselectivity using both chemocatalytic and biocatalytic methods.

Logical Workflow for Asymmetric Synthesis

The general workflow for the synthesis and subsequent quality control of this compound is depicted below. This process involves the selection of an appropriate asymmetric reduction method, execution of the reaction, purification of the product, and finally, determination of its enantiomeric purity.

Asymmetric Synthesis Workflow cluster_0 Synthesis Stage cluster_1 Analysis Stage Start 4'-Fluoroacetophenone Method Asymmetric Reduction Method Start->Method Chemocatalysis Chemocatalytic (e.g., CBS Reduction) Method->Chemocatalysis Choose Biocatalysis Biocatalytic (e.g., KRED) Method->Biocatalysis Choose Reaction Reduction Reaction Chemocatalysis->Reaction Biocatalysis->Reaction Purification Work-up & Purification Reaction->Purification QC Quality Control Purification->QC ee_Determination Enantiomeric Excess (ee) Determination (Chiral HPLC) QC->ee_Determination Final_Product This compound ee_Determination->Final_Product

A generalized workflow for the asymmetric synthesis and analysis of this compound.
Comparison of Synthetic Methods

High yields and excellent enantiomeric excess (ee) can be achieved by multiple methods. The choice often depends on factors such as scale, cost, and available equipment.

MethodCatalyst/BiocatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)ConfigurationReference(s)
Chemocatalytic Reduction (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%)Borane-dimethyl sulfide (BMS)>90>95(S)[4]
Biocatalytic Reduction Daucus carota cellsEndogenous enzymes5598(S)
Biocatalytic Reduction Recombinant Whole-Cell (ADH + GDH)Glucose87>99(R)[4]

Note: The recombinant whole-cell catalyst in the table produces the (R)-enantiomer. (S)-specific alcohol dehydrogenases (ADHs) are also widely available.

Detailed Experimental Protocols

Chemocatalytic Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the asymmetric reduction of 4'-fluoroacetophenone using an (R)-2-methyl-CBS-oxazaborolidine catalyst to yield this compound.[4]

Materials:

  • 4'-Fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at -30 °C. Allow the mixture to warm to room temperature. Add 2 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Biocatalytic Synthesis: Whole-Cell Reduction

This protocol provides a general procedure for the whole-cell biocatalytic reduction of 4'-fluoroacetophenone using a ketoreductase (KRED) expressing microorganism. This method often employs a cofactor regeneration system.

Materials:

  • 4'-Fluoroacetophenone

  • Whole-cell biocatalyst expressing a suitable (S)-selective alcohol dehydrogenase

  • Glucose (for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the whole-cell biocatalyst in the buffer solution.

  • Cofactor Regeneration: Add glucose to the suspension, which will be utilized by the cell's endogenous dehydrogenases to regenerate the necessary NADPH/NADH cofactor.

  • Substrate Addition: Add 4'-fluoroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (like DMSO) to aid solubility.

  • Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm). Monitor the reaction progress by GC or HPLC.

  • Work-up and Extraction: Upon completion, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Further purification can be performed by column chromatography if necessary.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the synthesized this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this determination.

General Protocol:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of aromatic alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol (isopropanol). The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 or 95:5 (n-hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 220 nm or 254 nm).

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Application as a Chiral Building Block: Synthesis of a Morpholine Intermediate for Aprepitant

This compound is a valuable precursor for the synthesis of more complex chiral molecules. A key application area is in the preparation of substituted morpholine derivatives, which are core structures in several pharmaceuticals. For instance, the structural motif is central to the antiemetic drug Aprepitant. The synthesis of the key intermediate, (2R,3S)-3-(4-fluorophenyl)morpholine, can be conceptually derived from this compound.

The following diagram illustrates a logical synthetic pathway.

Aprepitant Intermediate Synthesis Start This compound Activation Activation of -OH group (e.g., Mesylation) Start->Activation Intermediate1 (S)-1-(4-Fluorophenyl)ethyl mesylate Activation->Intermediate1 SN2 SN2 Reaction with N-protected ethanolamine Intermediate1->SN2 Intermediate2 N-protected amino ether SN2->Intermediate2 Deprotection Deprotection of Amine Intermediate2->Deprotection Intermediate3 Secondary Amine Deprotection->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Final (2R,3S)-3-(4-Fluorophenyl) morpholine derivative Cyclization->Final

A conceptual synthetic pathway to a key morpholine intermediate from this compound.

This pathway highlights how the defined stereocenter in the starting material is transferred and sets the stereochemistry in the final morpholine ring system, demonstrating the critical role of this compound as a chiral building block.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical and fine chemical synthesis. The development of robust and highly enantioselective synthetic methods, including both chemocatalytic and biocatalytic approaches, has made this building block readily accessible in high optical purity. Its application in the synthesis of complex molecules, such as the morpholine core of Aprepitant, underscores its significance in modern drug development. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for scientists and researchers working in the field of asymmetric synthesis.

References

Synthesis of (S)-1-(4-Fluorophenyl)ethanol from 4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the asymmetric synthesis of (S)-1-(4-Fluorophenyl)ethanol from 4-fluoroacetophenone, a key chiral intermediate in the pharmaceutical industry. The guide focuses on three primary synthetic methodologies: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and asymmetric transfer hydrogenation. Each section provides detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the reaction pathways and workflows to support research and development efforts.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method employs a chiral oxazaborolidine catalyst, which directs the stereoselective addition of a hydride from a borane source to the ketone. For the synthesis of this compound, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is utilized.[1]

Reaction Pathway

The CBS reduction proceeds through the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the 4-fluoroacetophenone substrate. This complex facilitates the enantioselective transfer of a hydride to the carbonyl carbon, leading to the desired (S)-alcohol after workup.

cbs_reduction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-fluoroacetophenone 4-Fluoroacetophenone Intermediate_complex Ternary Complex (Catalyst-Borane-Ketone) 4-fluoroacetophenone->Intermediate_complex R_CBS_catalyst (R)-2-Methyl-CBS- oxazaborolidine R_CBS_catalyst->Intermediate_complex Borane_DMS Borane-DMS Complex Borane_DMS->Intermediate_complex S_product_borate (S)-1-(4-Fluorophenyl)ethoxyborane Intermediate_complex->S_product_borate Hydride Transfer S_product This compound S_product_borate->S_product Acidic Workup

Figure 1: CBS Reduction Pathway
Quantitative Data

Catalyst (mol%)Reducing AgentSolventYield (%)Enantiomeric Excess (ee, %)Reference
(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF>90>95[1]
Experimental Protocol

Materials:

  • 4-Fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4-fluoroacetophenone (1 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[3] These enzymes, often used as whole-cell biocatalysts or isolated enzymes, can reduce 4-fluoroacetophenone with excellent enantioselectivity under mild reaction conditions.[4]

Experimental Workflow

The general workflow for biocatalytic reduction involves catalyst preparation (enzyme or whole cells), the enzymatic reaction with cofactor regeneration, product extraction, and purification.

biocatalytic_workflow Start Start Catalyst_Prep Biocatalyst Preparation (e.g., Recombinant E. coli) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Buffer, Co-solvent) Catalyst_Prep->Reaction_Setup Cofactor_Regen Cofactor Regeneration System (e.g., Glucose/GDH) Reaction_Setup->Cofactor_Regen Substrate_Add Addition of 4-Fluoroacetophenone Cofactor_Regen->Substrate_Add Bioreduction Bioreduction (Controlled Temperature and pH) Substrate_Add->Bioreduction Extraction Product Extraction (e.g., Ethyl Acetate) Bioreduction->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC for ee%) Purification->Analysis End End Analysis->End

Figure 2: Biocatalytic Reduction Workflow
Quantitative Data

BiocatalystCofactor RegenerationConversion (%)Yield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli with ADH and GDHGlucose/Glucose Dehydrogenase (GDH)>9587>99 (for R-enantiomer)[4]
Lactobacillus kefir ADH variantIsopropanol65-99.938-91>99 (for R-enantiomer)
Acetobacter sp. CCTCC M209061Isopropanol-->99 (for R-enantiomer)

Note: The stereoselectivity of the enzyme determines the enantiomer produced. While the references cited primarily report the synthesis of the (R)-enantiomer, enzymes with opposite stereopreference are available for the synthesis of the (S)-enantiomer.

Experimental Protocol

Materials:

  • 4-Fluoroacetophenone

  • Recombinant whole-cell biocatalyst expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose

  • NADP⁺ or NAD⁺

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: (adapted from[4])

  • Biocatalyst Preparation: Prepare a suspension of the recombinant whole cells in the phosphate buffer.

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension, glucose (as the co-substrate for cofactor regeneration), and the cofactor (NADP⁺ or NAD⁺).

  • Substrate Addition: Add 4-fluoroacetophenone to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.

  • Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation. Monitor the progress of the reaction by chiral HPLC.

  • Extraction: Once the reaction is complete, extract the product from the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the organic phase under reduced pressure and purify the product by column chromatography.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones, utilizing a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium.[5]

Reaction Pathway

The Noyori-type catalysts, for instance, operate via a metal-ligand bifunctional mechanism where the metal center and the ligand cooperate in the hydrogen transfer process.

ath_pathway cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_products Products 4-fluoroacetophenone 4-Fluoroacetophenone Transition_state Six-membered Transition State 4-fluoroacetophenone->Transition_state Ru_catalyst Chiral Ru(II) Catalyst (e.g., (S,S)-TsDPEN-Ru) Active_catalyst Active Ru-Hydride Species Ru_catalyst->Active_catalyst Activation H_donor Hydrogen Donor (e.g., Isopropanol) H_donor->Active_catalyst Base Base (e.g., KOH) Base->Active_catalyst Active_catalyst->Transition_state S_product This compound Transition_state->S_product Hydrogen Transfer Byproduct Acetone Transition_state->Byproduct S_product->Ru_catalyst Catalyst Regeneration

Figure 3: Asymmetric Transfer Hydrogenation Pathway
Quantitative Data

CatalystLigandHydrogen DonorBaseConversion (%)Enantiomeric Excess (ee, %)Reference
[RuCl₂(p-cymene)]₂(S,S)-TsDPENIsopropanolKOH9997 (for S-enantiomer)[5]
[RhCl₂(Cp*)]₂(1R,2S)-AminoindanolIsopropanol-HighHigh (for R or S)
[Ir(III)-ferrocenyl phosphinite]C₂-symmetric phosphiniteIsopropanolNaOH~95~90 (for S-enantiomer)[1]
Experimental Protocol

Materials:

  • 4-Fluoroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

Procedure: (adapted from[6])

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous DCM. Stir the mixture at 40 °C for 1 hour. Remove the solvent under a stream of argon.

  • Reaction Setup: To the flask containing the catalyst, add a solution of 4-fluoroacetophenone in isopropanol.

  • Base Addition: Add a solution of KOH in isopropanol to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor the reaction by TLC or GC.

  • Work-up: After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Product Purification and Analysis

Purification by Column Chromatography

The crude this compound obtained from any of the above methods can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.

References

The Pivotal Role of (S)-1-(4-Fluorophenyl)ethanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Fluorophenyl)ethanol is a critical chiral building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, contribute to enhanced metabolic stability, binding affinity, and overall drug-like properties of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound, with a particular focus on its role in the development of CCR5 antagonists for HIV therapy and γ-secretase modulators for Alzheimer's disease. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key pathways and workflows are presented to facilitate its practical application in drug discovery and development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-dramatic differences in pharmacological activity and toxicity between enantiomers. This compound has emerged as a valuable chiral intermediate due to the strategic incorporation of a fluorine atom, which can modulate pKa, lipophilicity, and metabolic stability, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide explores the synthesis of this key chiral alcohol and its application as a precursor to potent therapeutic agents.

Synthesis of this compound

The primary route to enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high yields and excellent enantioselectivity.

Biocatalytic Reduction using Daucus carota

Whole-cell biocatalysis using plant tissues, such as carrot roots (Daucus carota), offers a green and cost-effective method for the stereoselective reduction of ketones. The enzymes present in carrot cells can efficiently catalyze the reduction of 4'-fluoroacetophenone to this compound with high enantiomeric excess.

Experimental Protocol: Bioreduction of 4'-fluoroacetophenone using Daucus carota

  • Materials:

    • 4'-Fluoroacetophenone

    • Fresh carrots (Daucus carota)

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Orbital shaker

    • Gas chromatograph (GC) with a chiral column

  • Procedure:

    • Wash fresh carrots thoroughly with water and cut them into small pieces (approximately 1 cm³).

    • In a 250 mL Erlenmeyer flask, combine 50 g of carrot pieces and 100 mL of deionized water.

    • Add 100 mg of 4'-fluoroacetophenone to the flask.

    • Seal the flask and place it on an orbital shaker at 150 rpm and 25-30°C.

    • Monitor the reaction progress by taking aliquots at 24-hour intervals. Extract the aliquot with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and analyze by chiral GC.

    • After the reaction is complete (typically 48-72 hours), filter the mixture to remove the carrot pieces.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Synthesis of this compound
MethodCatalyst/BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Biocatalytic ReductionDaucus carota cells1-(4-fluorophenyl)ethanone(S)-(-)-1-(4-fluorophenyl)ethanol5598[1]
Biocatalytic Reduction with additiveDaucus carota cells with equimolar glucose1-(4-fluorophenyl)ethanone(S)-(-)-1-(4-fluorophenyl)ethanol6698[1]

Applications in Medicinal Chemistry

The chiral nature and fluorination of this compound make it a valuable precursor for the synthesis of complex pharmaceutical agents.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Antagonists of CCR5 can effectively block this entry mechanism. This compound and its derivatives have been utilized in the synthesis of potent CCR5 antagonists.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein G-protein (αβγ) CCR5->G_protein Activates Viral_Fusion Viral Fusion & Entry CCR5->Viral_Fusion Mediates PLC PLC G_protein->PLC HIV HIV gp120 HIV->CCR5 Binds Antagonist This compound -derived Antagonist Antagonist->CCR5 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, AP-1) PKC->Transcription_Factors

CCR5 Signaling Pathway and Antagonist Action.
γ-Secretase Modulators for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. γ-Secretase modulators (GSMs) are a class of drugs that allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ species. A notable example is BPN-15606, a potent GSM derived from this compound.

Gamma_Secretase_Pathway cluster_gamma_secretase γ-secretase complex APP Amyloid Precursor Protein (APP) sAPPb sAPPβ C99 C99 fragment APP->C99 cleavage gamma_secretase γ-secretase C99->gamma_secretase substrate b_secretase β-secretase Ab42 Aβ42 (toxic) gamma_secretase->Ab42 produces Ab40 Aβ40 gamma_secretase->Ab40 produces Ab38 Aβ38 (less toxic) gamma_secretase->Ab38 favors production AICD AICD gamma_secretase->AICD produces GSM BPN-15606 (this compound derivative) GSM->gamma_secretase modulates

Modulation of γ-Secretase by BPN-15606.

Experimental Protocol: Conceptual Synthesis of a γ-Secretase Modulator Core

This conceptual protocol outlines the key steps for coupling this compound to a heterocyclic core, a common strategy in the synthesis of GSMs like BPN-15606.

  • Step 1: Activation of the Hydroxyl Group.

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add a suitable activating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the corresponding sulfonate ester.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 2: Nucleophilic Substitution with a Heterocyclic Amine.

    • Dissolve the activated (S)-1-(4-Fluorophenyl)ethyl sulfonate and the desired heterocyclic amine (e.g., a substituted pyridazine) in a polar aprotic solvent such as DMF or DMSO.

    • Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the reaction.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours to overnight.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired γ-secretase modulator core structure.

Quantitative Data: Biological Activity of Derived Compounds
Compound ClassTargetExample CompoundCore MoietyIC₅₀ / EC₅₀Reference
CCR5 AntagonistCCR5Vicriviroc (related structure)Chiral amineIC₅₀ = 1.4 nM (binding assay)
γ-Secretase Modulatorγ-SecretaseBPN-15606(S)-N-(1-(4-fluorophenyl)ethyl)IC₅₀ (Aβ42) = 7 nM
γ-Secretase Modulatorγ-SecretaseBPN-15606(S)-N-(1-(4-fluorophenyl)ethyl)IC₅₀ (Aβ40) = 17 nM
Potential in Antimalarial Drug Discovery

The incorporation of fluorine into drug candidates is a known strategy to enhance antimalarial activity. While a specific, highly potent antimalarial drug directly synthesized from this compound is not yet prominent in the literature, the structural motif holds potential. Further research into the synthesis and evaluation of derivatives of this compound against Plasmodium falciparum is a promising avenue for the development of new antimalarial agents.

Experimental and Synthetic Workflows

A generalized workflow for the utilization of this compound in drug discovery is depicted below.

Experimental_Workflow start Start: 4'-Fluoroacetophenone synthesis Asymmetric Synthesis (e.g., Biocatalytic Reduction) start->synthesis core_molecule This compound synthesis->core_molecule derivatization Chemical Derivatization (e.g., Coupling to Heterocycle) core_molecule->derivatization library Library of Drug Candidates derivatization->library screening In Vitro Screening (e.g., IC₅₀ determination) library->screening lead_optimization Lead Optimization screening->lead_optimization preclinical Preclinical Studies (In Vivo Efficacy & Toxicology) lead_optimization->preclinical clinical Clinical Trials preclinical->clinical

General workflow for drug discovery.

Conclusion

This compound is a cornerstone chiral building block in medicinal chemistry, enabling the synthesis of sophisticated and highly potent drug candidates. Its application in the development of CCR5 antagonists and γ-secretase modulators highlights its significance in addressing major global health challenges, including HIV/AIDS and Alzheimer's disease. The synthetic accessibility of this chiral alcohol, particularly through environmentally benign biocatalytic methods, further enhances its appeal for industrial-scale pharmaceutical production. Future research will undoubtedly continue to uncover new applications for this versatile intermediate, solidifying its role in the advancement of modern medicine.

References

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry and biology. Chiral secondary alcohols, in particular, are a cornerstone of asymmetric synthesis and are pivotal intermediates in the pharmaceutical industry for the creation of enantiomerically pure drugs.[1][2][3] This in-depth technical guide explores the historical milestones in the discovery of chirality and the evolution of methods for the synthesis and resolution of chiral secondary alcohols. It provides detailed experimental protocols for key techniques and presents quantitative data to allow for a thorough comparison of methodologies.

The Dawn of Stereochemistry: Pasteur's Groundbreaking Discovery

The journey into the world of chiral molecules began in the mid-19th century with the pioneering work of Louis Pasteur. While studying the salts of tartaric acid, a byproduct of wine fermentation, Pasteur made a remarkable observation. He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[4][5][6]

With meticulous patience and a pair of tweezers, Pasteur manually separated the two crystal forms. When he dissolved each type of crystal in water, he found that one solution rotated the plane of polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[7][8] A mixture of equal quantities of the two solutions was optically inactive, identical to the original racemic tartaric acid.[5][8] This experiment, conducted in 1848, was the first-ever resolution of a racemic mixture and laid the foundation for the field of stereochemistry.[8][9] Pasteur correctly hypothesized that the optical activity of the solutions was a direct consequence of the three-dimensional arrangement of the atoms within the molecules themselves, introducing the concept of molecular asymmetry or chirality.[4][6][10]

Early Methods for Obtaining Enantiomerically Enriched Secondary Alcohols

Following Pasteur's discovery, the challenge for chemists became the development of practical methods to obtain single enantiomers of chiral compounds, including secondary alcohols. Early efforts focused on resolution, the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution by Diastereomeric Salt Formation

One of the earliest and most widely used methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique, also pioneered by Pasteur in 1853 when he used the chiral base (+)-cinchotoxine to resolve racemic tartaric acid, relies on the principle that diastereomers have different physical properties, including solubility.[9][11]

For a racemic secondary alcohol, the process typically involves:

  • Derivatization: The alcohol is reacted with a chiral acid to form a mixture of diastereomeric esters.

  • Separation: The diastereomeric esters are separated by fractional crystallization, based on their differential solubility in a suitable solvent.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure secondary alcohols.

A landmark example in the resolution of a chiral hydroxy acid, a close relative of secondary alcohols, was the work of Wilhelm Marckwald. Although the exact first resolution of a simple chiral secondary alcohol is not clearly documented in early literature, Marckwald's resolution of mandelic acid in 1904 is a significant milestone in the application of these principles.

Early Asymmetric Synthesis

The concept of asymmetric synthesis, the direct synthesis of a single enantiomer, emerged later. One of the earliest practical methods for the asymmetric synthesis of secondary alcohols was the development of hydroboration-oxidation by H.C. Brown in the 1960s. By using a chiral borane reagent derived from a natural product, it became possible to achieve the enantioselective addition of a boron-hydrogen bond across a double bond, which upon oxidation, yielded a chiral secondary alcohol. This method provided a versatile route to secondary alcohols with optical yields ranging from 48% to 91%.[12]

Another significant early development was the Corey-Itsuno reduction , which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones to their corresponding chiral secondary alcohols using a borane reducing agent.[7] This method, developed in the 1980s, offered high enantioselectivities and became a powerful tool in organic synthesis.

Modern Methods for the Synthesis and Resolution of Chiral Secondary Alcohols

The latter half of the 20th century and the beginning of the 21st century have witnessed a dramatic expansion in the chemist's toolbox for accessing chiral secondary alcohols with high enantiopurity. These methods can be broadly categorized into enzymatic and non-enzymatic approaches.

Enzymatic Methods

Enzymes, being inherently chiral, are highly effective catalysts for stereoselective transformations. Lipases and alcohol dehydrogenases are particularly well-suited for the synthesis and resolution of chiral secondary alcohols.[1][13]

  • Enzymatic Kinetic Resolution (EKR): In EKR, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic secondary alcohols, this is often achieved through enantioselective acylation or deacylation.[4][13] The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[13]

  • Asymmetric Reduction of Prochiral Ketones: Alcohol dehydrogenases (ADHs) can asymmetrically reduce a prochiral ketone to a single enantiomer of the corresponding secondary alcohol with high enantiomeric excess.[1][13] This method has the advantage of potentially achieving a 100% theoretical yield of the desired chiral alcohol.

Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation of prochiral ketones have become powerful and widely used methods for the synthesis of chiral secondary alcohols. These reactions typically employ a transition metal catalyst (often ruthenium or rhodium) complexed with a chiral ligand.[7][13]

  • Asymmetric Hydrogenation: This method involves the direct addition of hydrogen gas (H₂) to the ketone in the presence of a chiral catalyst.

  • Asymmetric Transfer Hydrogenation (ATH): In ATH, the hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral catalyst.[7]

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB), commercially available as Novozym 435, and vinyl acetate as the acylating agent.[4][10]

Materials:

  • (±)-1-Phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add Novozym 435 (e.g., 25 mg per mmol of alcohol).

  • Add vinyl acetate (2.0 eq) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the solvent.

  • The filtrate, containing the (S)-1-phenylethanol and (R)-1-phenylethyl acetate, is concentrated under reduced pressure.

  • The remaining alcohol and the ester are separated by column chromatography on silica gel.

  • The (R)-1-phenylethyl acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain (R)-1-phenylethanol.

Workflow for Lipase-Catalyzed Kinetic Resolution:

G Workflow for Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Separation cluster_products Products cluster_hydrolysis Optional Hydrolysis racemic_alcohol Racemic (±)-1-Phenylethanol reaction_vessel Reaction Vessel racemic_alcohol->reaction_vessel lipase Immobilized Lipase (Novozym 435) lipase->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel solvent Hexane solvent->reaction_vessel stirring Stirring at controlled temperature (e.g., 40°C) reaction_vessel->stirring monitoring Monitor conversion by Chiral GC/HPLC stirring->monitoring filtration Filter to remove enzyme monitoring->filtration concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography s_alcohol (S)-1-Phenylethanol chromatography->s_alcohol r_ester (R)-1-Phenylethyl Acetate chromatography->r_ester hydrolysis Hydrolysis of (R)-ester r_ester->hydrolysis r_alcohol (R)-1-Phenylethanol hydrolysis->r_alcohol G Workflow for Asymmetric Transfer Hydrogenation of Acetophenone cluster_catalyst Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis cluster_product Product rh_precursor [Rh(Cp*)Cl₂]₂ catalyst_formation Stir to form catalyst rh_precursor->catalyst_formation chiral_ligand Chiral Ligand (e.g., (1R,2S)-aminoindanol) chiral_ligand->catalyst_formation solvent_ipa Anhydrous Isopropanol solvent_ipa->catalyst_formation base Base (KOtBu) heating Heat (e.g., 80°C) and Monitor catalyst_formation->heating base->heating ketone Acetophenone ketone->heating quench Quench with H₂O/acid heating->quench extraction Extract with organic solvent quench->extraction drying Dry and Concentrate extraction->drying purification Purify (Chromatography/Distillation) drying->purification analysis Analyze ee by Chiral GC/HPLC purification->analysis chiral_alcohol Chiral 1-Phenylethanol purification->chiral_alcohol G Prostaglandin E₂ (PGE₂) Signaling Pathway cluster_synthesis PGE₂ Synthesis cluster_receptors PGE₂ Receptors (GPCRs) cluster_signaling Downstream Signaling arachidonic_acid Arachidonic Acid cox COX-1/COX-2 arachidonic_acid->cox pgh2 PGH₂ cox->pgh2 pges PGE Synthase pgh2->pges pge2 PGE₂ (Chiral Secondary Alcohol) pges->pge2 ep1 EP1 pge2->ep1 ep2 EP2 pge2->ep2 ep3 EP3 pge2->ep3 ep4 EP4 pge2->ep4 gq Gq ep1->gq gs Gs ep2->gs gi Gi ep3->gi ep4->gs plc PLC gq->plc ac_inc ↑ Adenylyl Cyclase gs->ac_inc gs->ac_inc ac_dec ↓ Adenylyl Cyclase gi->ac_dec ip3_dag IP₃ / DAG plc->ip3_dag ca2 ↑ [Ca²⁺]i ip3_dag->ca2 cellular_response Cellular Response ca2->cellular_response camp_inc ↑ cAMP ac_inc->camp_inc ac_inc->camp_inc camp_dec ↓ cAMP ac_dec->camp_dec pka PKA camp_inc->pka epac Epac camp_inc->epac camp_dec->cellular_response pka->cellular_response epac->cellular_response

References

A Technical Guide to Commercial Sourcing of Enantiopure (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiopure (S)-1-(4-Fluorophenyl)ethanol, a critical chiral building block in the pharmaceutical industry. This document outlines key specifications from various vendors, presents representative experimental protocols for synthesis and analysis, and offers a logical workflow for supplier selection to aid researchers in sourcing high-quality material for drug development and scientific research.

Commercial Supplier and Product Specifications

The selection of a reliable supplier for chiral intermediates is paramount to ensure the reproducibility and success of synthetic campaigns. Key parameters for consideration include chemical purity and, most importantly, enantiomeric excess (ee). The following table summarizes data for this compound from various commercial sources. It is important to note that while many suppliers list the compound, the enantiomeric excess is not always specified in online catalogs. Direct inquiry or requesting a Certificate of Analysis (CoA) is often necessary.

SupplierProduct / CAS NumberPurity (%)Enantiomeric Excess (ee) (%)Notes
Fluorochem F216308 / 101219-73-296%[1]Not SpecifiedSafety Data Sheet (SDS) available.[1]
Sigma-Aldrich Not specified / 101219-73-2Not SpecifiedNot SpecifiedListed as this compound.
iChemical EBD2223129 / 101219-73-2Not SpecifiedNot SpecifiedProvides optical rotation data: [α]20/D -49.0°, c = 1 in chloroform.[2]
ChemSrc Listed Suppliers 403-41-8 (racemic CAS)97.0% - 98.0%Not SpecifiedPlatform lists multiple suppliers with varying purities for the racemate.[3]
ChemicalBook Listed Suppliers 403-41-8 (racemic CAS)>98% (HPLC)Not SpecifiedLists various suppliers for the racemic mixture.[4]

Pricing Information

Pricing for this compound can vary based on the supplier, quantity, and purity. The following table provides example pricing to serve as a general reference.

SupplierPack SizePrice (USD/GBP)
Fluorochem 250 mg£20.00[1]
1 g£57.00[1]
2.5 g£117.00[1]
5 g£207.00[1]
AK Scientific (via ChemicalBook) 100 g$120.00[5]
Acrotein (via ChemicalBook) 100 g$170.32[5]

Supplier Selection Workflow

The process of selecting a chemical supplier involves more than comparing list prices. For critical reagents like chiral alcohols, a systematic approach is necessary to ensure quality and project alignment. The following diagram illustrates a recommended workflow for selecting a commercial supplier for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality Verification cluster_2 Phase 3: Final Decision A Define Requirements (Purity, ee, Quantity, Budget) B Identify Potential Suppliers (e.g., Fluorochem, Sigma-Aldrich) A->B C Compare 'On-Paper' Specs (Purity, Price, Stated ee) B->C D Request Certificate of Analysis (CoA) for specific lots C->D E Procure Small Sample for Evaluation D->E F In-House QC Verification (Chiral HPLC for ee, NMR for Purity) E->F G Does Quality Meet Requirements? F->G H Approve Supplier & Place Bulk Order G->H Yes I Return to Supplier Screening G->I No I->B

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals. Its enantiomerically pure form is a key intermediate for various bioactive molecules. This document provides detailed application notes and protocols for three distinct and highly effective methods for the enantioselective synthesis of this compound from 4-fluoroacetophenone:

  • Biocatalytic Reduction using Daucus carota (Carrot Root): A green and cost-effective method utilizing a whole-plant biocatalyst.

  • Biocatalytic Reduction using a Recombinant Whole-Cell Catalyst: A highly efficient method employing engineered Escherichia coli cells co-expressing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical method using a chiral Ruthenium catalyst for high enantioselectivity and yield.

This guide includes a comparative summary of quantitative data, detailed step-by-step experimental protocols, and visualizations of the workflows and underlying principles to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction

Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity. This compound is a prime example, serving as a precursor for the synthesis of various therapeutic agents. The development of efficient and selective methods to produce this enantiomerically pure alcohol is therefore of significant interest. The asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone, is the most direct route to this valuable compound. This document details and compares three leading methodologies for achieving this transformation with high enantiomeric purity.

Data Presentation

The following table summarizes the quantitative data for the three described methods for the enantioselective synthesis of this compound.

MethodCatalystSubstrate Conc.Hydrogen Donor/Cofactor SystemTemp. (°C)Time (h)Yield (%)ee (%) (Configuration)
Bioreduction with Daucus carotaDaucus carota root enzymes~1.4 g/LEndogenous/Glucose23-274855-66>98 (S)
Bioreduction with Recombinant E. coliRecombinant E. coli (ADH + GDH)~0.5 M (ca. 69 g/L)Glucose30<2487>99 (S) or (R)
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--~0.25 MHCOOH/NEt₃284-16>95>98 (S)

Note: The specific enantiomer ((S) or (R)) obtained in the recombinant E. coli and ATH methods depends on the chirality of the catalyst/enzyme used. The data for the recombinant method is for the (R)-enantiomer, but (S)-selective enzymes are also available. For the ATH method, using (S,S)-TsDPEN as the ligand with a formic acid/triethylamine hydrogen donor system typically yields the (S)-alcohol.

Experimental Protocols

Method 1: Biocatalytic Reduction using Daucus carota (Carrot Root)

This protocol describes a simple, environmentally friendly method for the asymmetric reduction of 4-fluoroacetophenone using the enzymes present in carrot root.

Materials:

  • 4-Fluoroacetophenone

  • Fresh carrots (Daucus carota)

  • Deionized water

  • Glucose (optional, for enhanced yield)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

  • Standard laboratory glassware for extraction and purification

  • Gas chromatograph (GC) with a chiral column for ee determination

Procedure:

  • Preparation of the Biocatalyst:

    • Thoroughly wash fresh carrots and cut them into thin slices (approximately 5 mm thick).

    • It is not necessary to peel the carrots.

  • Bioreduction:

    • In a 250 mL Erlenmeyer flask, place 20 g of sliced carrots.

    • Add 100 mL of deionized water.

    • Add 140 mg (1 mmol) of 4-fluoroacetophenone.

    • For enhanced yield, add 180 mg (1 mmol) of glucose.

    • Seal the flask and place it on an orbital shaker at 150-180 rpm at room temperature (23-27 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots (e.g., 1 mL) at regular intervals (e.g., 24 h, 48 h), extracting with ethyl acetate, and analyzing by TLC or GC.

    • After 48 hours, filter the reaction mixture to remove the carrot pieces.

    • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

    • Determine the enantiomeric excess (ee) by chiral GC analysis.

Method 2: Biocatalytic Reduction using a Recombinant Whole-Cell Catalyst

This protocol outlines the use of a tailor-made E. coli whole-cell biocatalyst co-expressing an (S)-selective alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for cofactor regeneration. This allows for high substrate loading and excellent enantioselectivity.

Materials:

  • Recombinant E. coli strain harboring plasmids for ADH and GDH expression

  • LB medium (or other suitable growth medium)

  • Inducer (e.g., IPTG)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose

  • 4-Fluoroacetophenone

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Fermenter (for large-scale cell production) or baffled flasks

  • Temperature-controlled shaker/incubator

Procedure:

  • Cultivation of Recombinant E. coli (Fed-Batch Fermentation):

    • Prepare a seed culture by inoculating 50 mL of LB medium with a single colony of the recombinant E. coli strain and grow overnight at 37 °C with shaking.

    • Inoculate a fermenter containing a suitable defined medium with the seed culture.

    • Perform a fed-batch fermentation to achieve high cell density, feeding a concentrated glucose solution to control the growth rate and avoid the formation of inhibitory byproducts. Maintain the pH at 7.0 and the dissolved oxygen level above 20%.

    • When the optical density (OD₆₀₀) reaches a suitable level (e.g., 20-30), induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Continue the fermentation at a reduced temperature (e.g., 20-25 °C) for another 12-16 hours to allow for protein expression.

    • Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste can be used directly or stored frozen.

  • Whole-Cell Bioreduction:

    • In a reaction vessel, resuspend a specific amount of the wet cell paste (e.g., 50 g/L) in 100 mM phosphate buffer (pH 7.0).

    • Add glucose to a final concentration of approximately 0.6 M.

    • Add 4-fluoroacetophenone to the desired substrate concentration (e.g., 0.5 M).

    • Maintain the reaction at 30 °C with gentle agitation. Keep the pH constant, as the oxidation of glucose to gluconic acid will lower the pH.

  • Work-up and Purification:

    • After the reaction is complete (as determined by GC analysis), separate the cells by centrifugation.

    • Extract the supernatant with ethyl acetate (3 x 1 volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Method 3: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a reliable chemical method for the asymmetric reduction of 4-fluoroacetophenone using a pre-formed chiral Ruthenium catalyst.

Materials:

  • 4-Fluoroacetophenone

  • RuCl--INVALID-LINK-- or a similar chiral Ru catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoroacetophenone (e.g., 5 mmol) in the anhydrous solvent (e.g., 10 mL).

    • Add the chiral Ruthenium catalyst, RuCl--INVALID-LINK-- (e.g., 0.0125 mmol, 0.25 mol%).

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid relative to the ketone) to the reaction flask.

  • Reaction Execution:

    • Stir the reaction mixture at 28 °C.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-16 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure this compound.

  • Analysis:

    • Determine the yield and enantiomeric excess of the purified product by chiral GC or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Catalytic System cluster_reaction Asymmetric Reduction cluster_workup Product Isolation & Purification cluster_analysis Analysis start Start prep_carrot Slice Fresh Daucus carota start->prep_carrot Method 1 prep_ecoli Cultivate & Induce Recombinant E. coli start->prep_ecoli Method 2 prep_ru Prepare Ru-TsDPEN Catalyst Solution start->prep_ru Method 3 reaction_carrot Bioreduction in Water prep_carrot->reaction_carrot reaction_ecoli Whole-Cell Bioreduction with Glucose prep_ecoli->reaction_ecoli reaction_ru Asymmetric Transfer Hydrogenation prep_ru->reaction_ru workup Extraction & Solvent Removal reaction_carrot->workup reaction_ecoli->workup reaction_ru->workup purification Column Chromatography workup->purification analysis Chiral GC/HPLC (Yield & ee) purification->analysis end End Product: This compound analysis->end

Caption: General experimental workflow for the enantioselective synthesis of this compound.

logical_relationship substrate 4-Fluoroacetophenone (Prochiral Ketone) product This compound (Chiral Alcohol) substrate->product Asymmetric Reduction selectivity High Enantioselectivity (ee > 98%) product->selectivity catalyst Chiral Catalyst / Biocatalyst catalyst->product controls stereochemistry h_donor Hydrogen Source h_donor->product provides hydride

Caption: Key components and their relationship in the enantioselective reduction of 4-fluoroacetophenone.

Application Notes and Protocols for the Biocatalytic Reduction of 4-Fluoroacetophenone to (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective biocatalytic reduction of 4-fluoroacetophenone to the chiral alcohol (S)-1-(4-Fluorophenyl)ethanol. This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol utilizes whole cells of the fungus Penicillium rubens VIT SS1 as a biocatalyst, which has demonstrated high enantioselectivity for the desired (S)-enantiomer. This method offers a green and efficient alternative to traditional chemical synthesis. Detailed procedures for biocatalyst cultivation, whole-cell bioreduction, product extraction, and analytical determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are provided.

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions. The (S)-enantiomer of 1-(4-Fluorophenyl)ethanol, in particular, serves as a key precursor for the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for the synthesis of enantiomerically pure alcohols often rely on expensive chiral catalysts, harsh reaction conditions, and may generate significant chemical waste.

Biocatalysis, the use of natural catalysts such as enzymes or whole microbial cells, has emerged as a powerful and sustainable alternative.[1] Whole-cell biocatalysts are particularly advantageous as they contain the necessary enzymes and cofactor regeneration systems within a protected cellular environment, eliminating the need for costly enzyme purification and external cofactor addition.[2]

The stereochemical outcome of ketone reduction by microbial alcohol dehydrogenases is often governed by Prelog's rule. Most of these enzymes deliver a hydride to the re-face of the carbonyl group, leading to the formation of the (S)-alcohol when the larger substituent has a higher Cahn-Ingold-Prelog (CIP) priority. In the case of 4-fluoroacetophenone, the 4-fluorophenyl group has a higher priority than the methyl group, and therefore, a Prelog-selective enzyme will produce the desired this compound.

This application note focuses on the use of the filamentous fungus Penicillium rubens VIT SS1, a known producer of Prelog-selective reductases, for the asymmetric reduction of 4-fluoroacetophenone.[3][4]

Data Presentation

The following table summarizes the expected quantitative data for the biocatalytic reduction of 4-fluoroacetophenone using Penicillium rubens VIT SS1 based on reported literature.[3]

ParameterValueReference
BiocatalystPenicillium rubens VIT SS1[3]
Substrate4-Fluoroacetophenone
ProductThis compound
Enantiomeric Excess (e.e.)97%[3]
Conversion>90%[5]
Optimal pH5.0 ± 0.5[3]
Optimal Temperature25 ± 2°C[3]

Experimental Protocols

Biocatalyst Cultivation: Penicillium rubens VIT SS1

This protocol describes the cultivation of Penicillium rubens VIT SS1 to generate the whole-cell biocatalyst.

Materials:

  • Penicillium rubens VIT SS1 culture

  • Potato Dextrose Agar (PDA) plates

  • Seed Culture Medium (g/L): Glucose 20, Yeast Extract 5, Peptone 5, KH₂PO₄ 1, MgSO₄·7H₂O 0.5. Adjust pH to 5.5.

  • Production Culture Medium (g/L): Glucose 40, Yeast Extract 10, Peptone 10, KH₂PO₄ 2, MgSO₄·7H₂O 1. Adjust pH to 5.0.

  • Sterile water

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Activation: Streak the Penicillium rubens VIT SS1 culture onto a PDA plate and incubate at 25°C for 5-7 days until sufficient sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the PDA plate and gently scraping the surface to release the spores. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

  • Seed Culture: Inoculate 100 mL of sterile seed culture medium in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension. Incubate at 25°C and 180 rpm for 48 hours.

  • Production Culture: Inoculate 1 L of sterile production culture medium in a 2 L Erlenmeyer flask with 100 mL of the seed culture. Incubate at 25°C and 180 rpm for 72 hours.

  • Cell Harvesting: Harvest the fungal biomass by filtration or centrifugation (4000 x g, 10 min). Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) and store the wet biomass at 4°C until use.

Whole-Cell Bioreduction of 4-Fluoroacetophenone

This protocol details the asymmetric reduction of 4-fluoroacetophenone using the cultivated Penicillium rubens VIT SS1 whole cells.

Materials:

  • Penicillium rubens VIT SS1 wet biomass

  • 4-Fluoroacetophenone

  • Glucose (co-substrate)

  • Phosphate buffer (100 mM, pH 5.0)

  • Erlenmeyer flasks

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, suspend 10 g of wet Penicillium rubens VIT SS1 biomass in 100 mL of 100 mM phosphate buffer (pH 5.0).

  • Co-substrate Addition: Add 2 g of glucose as a co-substrate for cofactor regeneration.

  • Substrate Addition: Dissolve 100 mg of 4-fluoroacetophenone in a minimal amount of ethanol (e.g., 1 mL) and add it to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 25°C with shaking at 150 rpm.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 hours) and analyzing them by chiral HPLC or GC.

  • Reaction Termination and Product Extraction: Once the reaction reaches completion (typically after 48-72 hours), terminate the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient.

Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol describes the determination of the enantiomeric excess of the produced 1-(4-Fluorophenyl)ethanol using chiral HPLC. This method is adapted from a similar separation of 1-(4-chlorophenyl)ethanol.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: n-Hexane : 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.): Identify the peaks corresponding to the (S) and (R)-enantiomers of 1-(4-Fluorophenyl)ethanol. Calculate the e.e. using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

Biocatalyst_Cultivation cluster_prep Inoculum Preparation cluster_culture Cultivation cluster_harvest Harvesting Activation Activation of P. rubens on PDA plate Spore_Suspension Preparation of Spore Suspension Activation->Spore_Suspension Seed_Culture Seed Culture (48h) Spore_Suspension->Seed_Culture Production_Culture Production Culture (72h) Seed_Culture->Production_Culture Harvesting Harvesting and Washing of Biomass Production_Culture->Harvesting

Caption: Workflow for the cultivation of Penicillium rubens VIT SS1.

Bioreduction_Workflow Reaction_Setup Reaction Setup: P. rubens biomass Phosphate buffer (pH 5.0) Co_Substrate Addition of Glucose (Co-substrate) Reaction_Setup->Co_Substrate Substrate Addition of 4-Fluoroacetophenone Co_Substrate->Substrate Incubation Incubation (25°C, 150 rpm, 48-72h) Substrate->Incubation Extraction Product Extraction with Ethyl Acetate Incubation->Extraction Analysis Chiral HPLC Analysis (e.e. determination) Extraction->Analysis

Caption: Workflow for the whole-cell biocatalytic reduction.

Signaling_Pathway cluster_cell Penicillium rubens Cell cluster_cofactor Cofactor Regeneration ADH Alcohol Dehydrogenase (Prelog-selective) NADP NADP+ ADH->NADP Product This compound ADH->Product GDH Glucose Dehydrogenase NADPH NADPH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADP->GDH NADP->NADPH Reduction NADPH->ADH NADPH->NADP Oxidation Substrate 4-Fluoroacetophenone Substrate->ADH Substrate->Product Reduction Glucose Glucose Glucose->GDH

References

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of 4-Fluoroacetophenone to Synthesize (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 4-fluoroacetophenone, represents a highly efficient, selective, and operationally simple method for the synthesis of this valuable chiral intermediate. This application note provides detailed protocols for the synthesis of this compound via ATH, utilizing a ruthenium-based catalyst in conjunction with a formic acid/triethylamine hydrogen donor system.

Asymmetric transfer hydrogenation offers several advantages over classical asymmetric hydrogenation, including the avoidance of high-pressure hydrogen gas and the use of readily available and easily handled hydrogen donors.[1] The reaction is typically catalyzed by transition metal complexes, with ruthenium catalysts bearing chiral diamine ligands, such as the well-established Noyori-type catalysts, demonstrating exceptional performance in terms of both yield and enantioselectivity.[2]

Principle of the Reaction

The asymmetric transfer hydrogenation of 4-fluoroacetophenone to this compound involves the transfer of a hydride from a hydrogen donor to the ketone, mediated by a chiral ruthenium catalyst. The enantioselectivity of the reaction is dictated by the chirality of the ligand coordinated to the ruthenium center, which creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

A commonly employed catalyst system consists of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral diamine ligand, for instance, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). The use of a formic acid and triethylamine mixture as the hydrogen source renders the reaction irreversible, which can lead to high conversions and yields.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of 4-fluoroacetophenone to this compound based on literature findings.

Catalyst PrecursorChiral LigandHydrogen DonorSolventTemp. (°C)Yield (%)e.e. (%)Configuration
[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH/NEt₃-RTHigh97(S)
[RuCl₂(mesitylene)]₂(R,R)-TsDPENHCOOH/NEt₃-RTHigh95(S)

Note: "High" yield is reported in the literature; specific percentages were not provided in the abstract. "RT" denotes room temperature.

Experimental Protocols

This section provides a detailed experimental protocol for the asymmetric transfer hydrogenation of 4-fluoroacetophenone.

Materials and Reagents
  • 4-Fluoroacetophenone (Substrate)

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Experimental Workflow Diagram

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Prepare HCOOH/NEt₃ (5:2 molar ratio) in a separate flask under inert atmosphere. C Add anhydrous solvent and stir to form the active catalyst. A->C B Charge Schlenk flask with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN. B->C D Add 4-fluoroacetophenone to the catalyst solution. C->D E Add the HCOOH/NEt₃ mixture dropwise to the reaction flask. D->E F Stir the reaction mixture at room temperature and monitor progress by TLC/GC. E->F G Quench the reaction with saturated NaHCO₃ solution. F->G H Extract the product with ethyl acetate. G->H I Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. H->I J Purify the crude product by silica gel column chromatography. I->J K Characterize the final product (NMR, etc.). J->K L Determine enantiomeric excess by chiral HPLC or GC. J->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation of the Hydrogen Donor: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare the formic acid/triethylamine (5:2 molar ratio) azeotrope. Slowly add triethylamine to formic acid at 0 °C with stirring.

  • Catalyst Formation: In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%).

  • Reaction Setup: Add anhydrous solvent (e.g., 5 mL of dichloromethane per 1 mmol of substrate) to the Schlenk flask containing the catalyst precursor and ligand. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add 4-fluoroacetophenone (1.0 eq) to the reaction mixture.

  • Initiation of Reaction: Slowly add the freshly prepared formic acid/triethylamine mixture (1.5 eq of formic acid) to the reaction flask dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

  • Analysis:

    • Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Signaling Pathway and Logical Relationships

The following diagram illustrates the key components and their interactions in the catalytic cycle of the asymmetric transfer hydrogenation.

G cluster_catalyst Catalyst System cluster_reaction_cycle Reaction Cycle Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst Activation with HCOOH/NEt₃ Ligand (R,R)-TsDPEN Ligand->Active_Catalyst Chiral Control Substrate 4-Fluoroacetophenone (Ketone) Active_Catalyst->Substrate Coordination Product This compound (Chiral Alcohol) Substrate->Product Hydride Transfer Product->Active_Catalyst Release Hydrogen_Donor HCOOH/NEt₃ Hydrogen_Donor->Active_Catalyst Regeneration Byproduct CO₂ + Et₃NH⁺ Hydrogen_Donor->Byproduct

Caption: Catalytic cycle of asymmetric transfer hydrogenation.

Conclusion

The asymmetric transfer hydrogenation of 4-fluoroacetophenone using a ruthenium/(R,R)-TsDPEN catalyst system with a formic acid/triethylamine hydrogen donor provides a reliable and highly enantioselective route to this compound. The protocol outlined in this application note is straightforward and utilizes readily available reagents and standard laboratory equipment, making it a practical choice for both academic research and industrial drug development. The high enantiomeric excess achieved underscores the efficacy of this method for the synthesis of optically pure chiral building blocks.

References

Application Notes and Protocols for the Whole-Cell Biocatalytic Production of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a valuable chiral intermediate in the synthesis of numerous pharmaceutical compounds. Traditional chemical synthesis of this enantiomerically pure alcohol often involves hazardous reagents, and multiple protection and deprotection steps, leading to significant environmental concerns and high production costs. Whole-cell biocatalysis presents a green and efficient alternative, utilizing microbial cells containing stereoselective enzymes to catalyze the asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone, to the desired (S)-alcohol with high yield and enantioselectivity.

This document provides detailed application notes and experimental protocols for the production of this compound using a whole-cell biocatalyst, specifically focusing on the application of Acinetobacter sp. CCTCC M209061, a robust and highly selective microorganism for this transformation. Recombinant Escherichia coli expressing specific (S)-alcohol dehydrogenases or carbonyl reductases also represents a viable and widely used alternative. The protocols provided herein are designed to be adaptable for both screening and process optimization.

Principle of the Biocatalytic Reaction

The core of this biocatalytic process is the enzymatic, asymmetric reduction of 4-fluoroacetophenone. This reaction is catalyzed by an (S)-selective alcohol dehydrogenase (ADH) or carbonyl reductase (CR) present within the microbial cells. These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as a hydride donor. A key advantage of using whole-cell biocatalysts is the inherent system for cofactor regeneration. The host cell's metabolic machinery continuously regenerates the oxidized cofactor (NADP⁺ or NAD⁺) back to its reduced form, typically through the oxidation of a co-substrate like glucose or isopropanol. This eliminates the need for the addition of expensive external cofactors.

Data Presentation: Performance of Whole-Cell Biocatalysts

The following table summarizes the quantitative data for the production of this compound using Acinetobacter sp. CCTCC M209061, providing a clear comparison of reaction parameters and outcomes.

ParameterValueReference
Biocatalyst Acinetobacter sp. CCTCC M209061[1][2]
Substrate 4-Fluoroacetophenone[1][2]
Substrate Concentration 10 g/L[1]
Co-substrate Glucose[1]
Co-substrate Concentration 1.5 g/L[1]
Biocatalyst Loading (wet cells) 100 g/L[1]
Reaction Temperature 30 °C[1]
Reaction pH 7.0[1]
Reaction Time 12 hours[1]
Conversion >99%[1]
Product This compound[1]
Enantiomeric Excess (ee) >99%[1]
Product Yield 95%[1]

Experimental Protocols

Protocol 1: Cultivation of Acinetobacter sp. CCTCC M209061

This protocol details the steps for growing the Acinetobacter sp. whole-cell biocatalyst.

Materials:

  • Acinetobacter sp. CCTCC M209061 culture

  • Seed Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl

  • Fermentation Medium: 10 g/L glycerol, 20 g/L peptone, 5 g/L yeast extract, 5 g/L NaCl, 1 g/L MgSO₄·7H₂O

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Inoculation of Seed Culture: Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a loopful of Acinetobacter sp. CCTCC M209061 from a fresh agar plate.

  • Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 12-16 hours.

  • Inoculation of Fermentation Culture: Transfer the seed culture (5% v/v) to 1 L of sterile fermentation medium in a 5 L baffled flask.

  • Fermentation: Incubate the fermentation culture at 30°C with shaking at 200 rpm for 24-36 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 8-10.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a sterile 50 mM phosphate buffer (pH 7.0).

  • Storage: The resulting wet cell paste can be used immediately or stored at -20°C for later use.

Protocol 2: Whole-Cell Biocatalytic Reduction of 4-Fluoroacetophenone

This protocol describes the asymmetric reduction of 4-fluoroacetophenone to this compound using the prepared Acinetobacter sp. whole cells.

Materials:

  • Acinetobacter sp. CCTCC M209061 wet cell paste

  • 4-Fluoroacetophenone

  • Glucose

  • 50 mM Phosphate buffer (pH 7.0)

  • Reaction vessel (e.g., baffled flask)

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Reaction Mixture: In a 250 mL baffled flask, prepare a 100 mL reaction mixture containing 50 mM phosphate buffer (pH 7.0), 10 g/L of 4-fluoroacetophenone, and 1.5 g/L of glucose.

  • Addition of Biocatalyst: Add 10 g (wet weight) of the prepared Acinetobacter sp. cell paste to the reaction mixture.

  • Biocatalytic Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Reaction Quenching and Cell Removal: After the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate. Separate the organic and aqueous layers by centrifugation at 8,000 x g for 20 minutes.

  • Product Extraction: Extract the aqueous phase twice more with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 3: Analytical Method for Determination of Conversion and Enantiomeric Excess

This protocol outlines the analysis of the reaction product to determine the conversion of the substrate and the enantiomeric excess of the product.

Materials:

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Chiral column (e.g., Chiralcel OD-H or equivalent for HPLC; Beta-DEX 225 or equivalent for GC)

  • Standards of 4-fluoroacetophenone and racemic 1-(4-fluorophenyl)ethanol

  • Hexane and isopropanol (for HPLC mobile phase)

Procedure for HPLC Analysis:

  • Sample Preparation: Dilute a small aliquot of the organic extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H

    • Mobile Phase: Hexane:Isopropanol (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25°C

  • Analysis: Inject the prepared sample and the standards. The retention times for 4-fluoroacetophenone and the (R)- and (S)-enantiomers of 1-(4-fluorophenyl)ethanol should be determined using the standards.

  • Calculation of Conversion and Enantiomeric Excess (ee):

    • Conversion (%) = [Initial moles of substrate - Final moles of substrate] / [Initial moles of substrate] x 100

    • Enantiomeric Excess (% ee) = [|(Area of (S)-enantiomer - Area of (R)-enantiomer)|] / [|(Area of (S)-enantiomer + Area of (R)-enantiomer)|] x 100

Visualizations

Cofactor Regeneration Pathway

CofactorRegeneration cluster_cell Whole-Cell Biocatalyst (Acinetobacter sp.) Substrate 4-Fluoroacetophenone Enzyme (S)-Alcohol Dehydrogenase Substrate->Enzyme Reduction Product This compound Enzyme->Product NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme Hydride Donor PPP Pentose Phosphate Pathway NADP->PPP Regeneration CoSubstrate Glucose CoSubstrate->PPP PPP->NADPH Byproduct 6-Phosphoglucono- δ-lactone PPP->Byproduct ExperimentalWorkflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis A Inoculate Seed Culture (Acinetobacter sp.) B Incubate Seed Culture (12-16h, 30°C, 200 rpm) A->B C Inoculate Fermentation Culture B->C D Fermentation (24-36h, 30°C, 200 rpm) C->D E Harvest & Wash Cells D->E G Add Whole-Cell Biocatalyst E->G F Prepare Reaction Mixture (Substrate, Co-substrate, Buffer) F->G H Incubate (12h, 30°C, 200 rpm) G->H I Product Extraction (Ethyl Acetate) H->I J Analysis by Chiral GC/HPLC I->J K Determine Conversion & ee J->K LogicalRelationship Outcome High Yield & Enantioselectivity of this compound Biocatalyst Whole-Cell Biocatalyst (Acinetobacter sp.) Enzyme (S)-Specific Carbonyl Reductase Biocatalyst->Enzyme Cofactor Cofactor Regeneration (NADPH) Biocatalyst->Cofactor Enzyme->Outcome Cofactor->Outcome Conditions Optimal Reaction Conditions (pH, Temp, Substrate Conc.) Conditions->Outcome

References

Application of (S)-1-(4-Fluorophenyl)ethanol in the Synthesis of a γ-Secretase Modulator for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its specific stereochemistry is pivotal for the biological activity of the final active pharmaceutical ingredient (API). This application note details the use of this compound in the synthesis of a potent γ-secretase modulator (GSM), BPN-15606, which is under investigation for the treatment of Alzheimer's disease. The synthesis involves the conversion of the chiral alcohol to a primary amine, which is then coupled with a heterocyclic core.

Application in the Synthesis of BPN-15606

This compound is a key precursor for the synthesis of (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine, also known as BPN-15606. This molecule is a γ-secretase modulator (GSM) that has shown potential in preclinical studies for Alzheimer's disease by selectively reducing the production of the toxic amyloid-β 42 (Aβ42) peptide.[1][2] The synthesis leverages the chirality of this compound to establish the required stereocenter in the final drug molecule.

The overall synthetic strategy involves two main stages:

  • Conversion of this compound to the corresponding chiral primary amine, (S)-1-(4-fluorophenyl)ethylamine.

  • Coupling of the chiral amine with the core heterocyclic structure, 3-chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine, via a C-N cross-coupling reaction.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations in the synthesis of BPN-15606, starting from this compound.

Table 1: Synthesis of (S)-1-(4-fluorophenyl)ethylamine

StepReactionStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee) (%)
1Mitsunobu ReactionThis compoundN-((S)-1-(4-fluorophenyl)ethyl)phthalimide85-95>99
2Hydrazinolysis (Gabriel Deprotection)N-((S)-1-(4-fluorophenyl)ethyl)phthalimide(S)-1-(4-fluorophenyl)ethylamine80-90>99

Table 2: Synthesis of BPN-15606

StepReaction TypeReactant 1Reactant 2ProductTypical Yield (%)Purity (%)
3Buchwald-Hartwig Amination(S)-1-(4-fluorophenyl)ethylamine3-chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazineBPN-1560670-85>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of N-((S)-1-(4-fluorophenyl)ethyl)phthalimide via Mitsunobu Reaction

This protocol describes the conversion of the secondary alcohol to a phthalimide derivative with inversion of stereochemistry, which is a key step in the Gabriel synthesis of the corresponding primary amine.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and phthalimide (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.) at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-((S)-1-(4-fluorophenyl)ethyl)phthalimide as a white solid.

Step 2: Synthesis of (S)-1-(4-fluorophenyl)ethylamine via Hydrazinolysis

This protocol describes the deprotection of the phthalimide to yield the free primary amine.

Materials:

  • N-((S)-1-(4-fluorophenyl)ethyl)phthalimide

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 4 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-((S)-1-(4-fluorophenyl)ethyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (2.0 eq.) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between DCM and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~1-2.

  • Wash the aqueous layer with DCM to remove any unreacted starting material and byproducts.

  • Basify the aqueous layer with 4 M NaOH to pH >12.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-1-(4-fluorophenyl)ethylamine.

Step 3: Synthesis of BPN-15606 via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of the chiral amine with the heterocyclic chloride to form the final product.

Materials:

  • (S)-1-(4-fluorophenyl)ethylamine

  • 3-chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 3-chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine (1.0 eq.), (S)-1-(4-fluorophenyl)ethylamine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a DCM-methanol gradient to afford BPN-15606.

Visualizations

experimental_workflow cluster_0 Synthesis of (S)-1-(4-fluorophenyl)ethylamine cluster_1 Synthesis of BPN-15606 start This compound intermediate N-((S)-1-(4-fluorophenyl)ethyl)phthalimide start->intermediate Mitsunobu Reaction (Phthalimide, PPh3, DIAD) product1 (S)-1-(4-fluorophenyl)ethylamine intermediate->product1 Hydrazinolysis (Hydrazine) final_product BPN-15606 product1->final_product Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) reactant2 Pyridazine Core reactant2->final_product

Caption: Synthetic workflow for BPN-15606 from this compound.

app_processing_pathway cluster_amyloidogenic Amyloidogenic Pathway (Pathogenic) cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_gsm_effect Effect of γ-Secretase Modulator (GSM) app Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) cleavage app->beta_secretase alpha_secretase α-secretase cleavage app->alpha_secretase ctf99 C99 fragment beta_secretase->ctf99 gamma_secretase_amy γ-secretase cleavage ctf99->gamma_secretase_amy gamma_secretase_mod Modulated γ-secretase ctf99->gamma_secretase_mod abeta42 Aβ42 (toxic) gamma_secretase_amy->abeta42 abeta40 Aβ40 gamma_secretase_amy->abeta40 aicd AICD gamma_secretase_amy->aicd ctf83 C83 fragment alpha_secretase->ctf83 gamma_secretase_non γ-secretase cleavage ctf83->gamma_secretase_non p3 p3 fragment gamma_secretase_non->p3 aicd2 AICD gamma_secretase_non->aicd2 gsm BPN-15606 (GSM) gsm->gamma_secretase_mod modulates gamma_secretase_mod->abeta42 reduces production gamma_secretase_mod->abeta40 abeta38 Aβ38 (less toxic) gamma_secretase_mod->abeta38 abeta37 Aβ37 (less toxic) gamma_secretase_mod->abeta37

Caption: Amyloid Precursor Protein (APP) processing and the effect of γ-secretase modulators.

References

Application Notes and Protocols: Bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective bioreduction of 1-(4-fluorophenyl)ethanone to the corresponding (S)-1-(4-fluorophenyl)ethanol using whole cells of Daucus carota (carrot). This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis for producing chiral alcohols, which are valuable intermediates in the pharmaceutical industry.

Introduction

The asymmetric reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Biocatalysis using whole plant cells, such as Daucus carota, has emerged as a cost-effective and environmentally friendly approach, often providing high enantioselectivity under mild reaction conditions.[1][2] Daucus carota cells contain a rich source of oxidoreductase enzymes, primarily alcohol dehydrogenases, that facilitate the stereoselective reduction of a wide range of substrates, including substituted acetophenones.[2] This document outlines the procedures for utilizing both carrot root tissue and cell suspension cultures for the bioreduction of 1-(4-fluorophenyl)ethanone.

Data Presentation

The following tables summarize the quantitative data for the bioreduction of 1-(4-fluorophenyl)ethanone and related acetophenones using Daucus carota.

Table 1: Bioreduction of 1-(4-fluorophenyl)ethanone to this compound using Daucus carota Cells with Isopropanol as a Co-substrate

Isopropanol Concentration (%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
0483598
1485598
3484998
5484298
1243298
1725198
11444898

Data adapted from a study on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol.

Table 2: Optimization of Bioreduction of Acetophenone using Freeze-Dried Daucus carota Cells

ParameterRange StudiedOptimal Condition
Initial Substrate Concentration1-5 mM1 mM
Reaction Time6-72 h52 h
Temperature28-38 °C33 °C
pH6-87
Plant Cell Concentration15-35 g/L25 g/L
Stirring Rate100-200 rpm200 rpm

This table is based on a study optimizing the asymmetric synthesis of a chiral aromatic alcohol using freeze-dried carrots and response surface methodology.[3] Under these optimized conditions for acetophenone, a conversion of 57.8% and an enantiomeric excess of >99% were predicted and verified.[3]

Experimental Protocols

Protocol 1: Initiation and Maintenance of Daucus carota Callus and Suspension Cultures

1.1. Callus Initiation

  • Select healthy and undamaged carrot roots.

  • Thoroughly wash the roots with a brush and soap under running tap water.

  • Surface sterilize 10 cm segments of the roots in a 20% commercial bleach solution for 20 minutes with agitation.

  • Rinse the segments three times with sterile distilled water for 3 minutes each.

  • In a laminar flow hood, transfer the sterilized segments to a sterile Petri dish.

  • Aseptically cut transverse sections (2 mm thick) from the root segments.

  • Place the explants onto a solidified Murashige and Skoog (MS) medium supplemented with 0.1 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.7% agar.

  • Incubate the cultures in the dark at 25°C. Callus formation should be visible within 4 weeks.

  • Subculture the proliferating callus onto fresh medium every 4 weeks.

1.2. Establishment of Cell Suspension Culture

  • Transfer approximately 3 g of friable embryogenic callus to a 250 mL Erlenmeyer flask containing 100 mL of liquid MS medium with 1 mg/L 2,4-D.

  • Place the flask on a rotary shaker at 100-120 rpm at 25°C in the dark or under low light intensity.

  • After 7 days, allow the cells to settle, and discard the supernatant.

  • Resuspend the cell pellet in 60 mL of fresh liquid medium.

  • Subculture the suspension every 7-15 days by transferring an inoculum of cells to fresh medium. A consistent cell density of 10^5 to 3x10^5 cells/mL is recommended for maintenance.

Protocol 2: Bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota Root Tissue
  • Wash and peel fresh carrots. Cut the carrots into small pieces or thin slices (approximately 5 mm).

  • In a 250 mL Erlenmeyer flask, combine 10 g of carrot pieces, 40 mL of water, and 100 mg of 1-(4-fluorophenyl)ethanone.

  • Add isopropanol to a final concentration of 1% (v/v) to act as a co-substrate for cofactor regeneration.

  • Seal the flask and place it on an orbital shaker at approximately 180 rpm at room temperature.

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., 24, 48, 72 hours).

  • For analysis, extract the aliquot with an equal volume of ethyl acetate. Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Upon completion, filter the reaction mixture to remove the carrot pieces.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Bioreduction using Daucus carota Cell Suspension Culture
  • To a 250 mL Erlenmeyer flask containing an established Daucus carota cell suspension culture (e.g., 25 g/L cell concentration in 50 mL of medium at pH 7), add 1-(4-fluorophenyl)ethanone to a final concentration of 1 mM.

  • Incubate the flask on a rotary shaker at 200 rpm and 33°C for approximately 52 hours.[3]

  • Monitor the reaction as described in Protocol 2.

  • After the desired conversion is reached, separate the cells from the medium by filtration or centrifugation.

  • Extract the culture medium with ethyl acetate.

  • Process the organic extract as described in Protocol 2 to isolate and purify the product.

Visualizations

Experimental_Workflow_Root_Tissue cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis & Isolation A Wash and Cut Daucus carota Roots B Combine Carrot, Water, Substrate, and Co-substrate A->B C Incubate on Orbital Shaker B->C D Monitor Reaction (GC/HPLC) C->D E Filter and Extract with Ethyl Acetate C->E D->E F Purify Product E->F

Caption: Workflow for bioreduction using Daucus carota root tissue.

Biocatalytic_Cycle ketone 1-(4-fluorophenyl)ethanone enzyme_nadph ADH-NADH/NADPH ketone->enzyme_nadph Substrate Binding alcohol This compound enzyme_nadp ADH-NAD+/NADP+ alcohol->enzyme_nadp Product Release enzyme_nadph->alcohol Reduction enzyme_nadp->enzyme_nadph Cofactor Regeneration nadph NADH/NADPH nadp NAD+/NADP+ nadph->nadp nadp->nadph cosubstrate Co-substrate (e.g., Isopropanol) coproduct Co-product (e.g., Acetone) cosubstrate->coproduct Oxidation

Caption: Proposed biocatalytic cycle for the reduction of 1-(4-fluorophenyl)ethanone.

References

Application Notes and Protocols for the Quantitative Analysis of 1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantification of 1-(4-chlorophenyl)ethanol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The accurate determination of this compound is crucial for quality control, process monitoring, and ensuring the stereochemical purity of final products.[2][3][4] This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Additionally, methods for chiral separation to determine enantiomeric excess are presented.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds like 1-(4-chlorophenyl)ethanol.[1] A reversed-phase HPLC method with UV detection is a common approach for its determination.[1]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD) is suitable.[1]

  • Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) provides good separation.[1]

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) is effective.[1]

  • Flow Rate: A flow rate of 1.0 mL/min should be maintained.[1]

  • Column Temperature: The column should be maintained at 30°C.[1]

  • Injection Volume: A 10 µL injection volume is recommended.[1]

  • Detection Wavelength: The detection wavelength is set at 225 nm.[1]

  • Run Time: A total run time of 10 minutes is sufficient.[1]

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-chlorophenyl)ethanol reference standard and dissolve it in 100 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing 1-(4-chlorophenyl)ethanol in the mobile phase to obtain a final concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

c. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1]

Quantitative Data Summary: HPLC Method
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)Typically in the ng/mL range
Limit of Quantitation (LOQ)Typically in the ng/mL to low µg/mL range
SpecificityNo interference from blank or placebo at the analyte's retention time.[1]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution (1000 µg/mL) Working_Standards Prepare Working Standard Solutions (1-100 µg/mL) Standard_Stock->Working_Standards Injection Inject 10 µL Working_Standards->Injection Sample_Prep Prepare Sample Solution Filter Filter Sample (0.45 µm filter) Sample_Prep->Filter Filter->Injection HPLC_System HPLC System Setup (C18 Column, ACN:H₂O) HPLC_System->Injection Detection DAD Detection at 225 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the HPLC quantification of 1-(4-chlorophenyl)ethanol.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds like 1-(4-chlorophenyl)ethanol.[1] A GC method coupled with a Flame Ionization Detector (FID) is commonly employed for its analysis.[1]

Experimental Protocol: GC-FID

a. Instrumentation and Chromatographic Conditions:

  • GC System: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID), is recommended.[1]

  • Column: An HP-5 column (30 m x 0.32 mm, 0.25 µm film thickness) is suitable for separation.[1]

  • Carrier Gas: Helium should be used as the carrier gas at a constant flow of 1.5 mL/min.[1]

  • Inlet Temperature: The inlet temperature should be set to 250°C.[1]

  • Injection Mode: A split injection with a ratio of 10:1 is appropriate.[1]

  • Injection Volume: A 1 µL injection volume is used.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Hold at 220°C for 2 minutes.

  • Detector Temperature: The FID temperature should be set to 280°C.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-chlorophenyl)ethanol reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing 1-(4-chlorophenyl)ethanol in methanol to achieve a final concentration within the calibration range.[1]

c. Method Validation:

The method should be validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, LOD, and LOQ.[1]

Quantitative Data Summary: GC-FID Method
ParameterResult
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.5% - 102.5%
Precision (% RSD)< 2.5%
Limit of Detection (LOD)Typically in the low µg/mL range
Limit of Quantitation (LOQ)Typically in the low to mid µg/mL range
SpecificityNo interfering peaks from the blank at the analyte's retention time.[1]

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution (Methanol) Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Injection Inject 1 µL (Split 10:1) Working_Standards->Injection Sample_Prep Dissolve Sample in Methanol Sample_Prep->Injection GC_System GC-FID System Setup (HP-5 Column) GC_System->Injection Separation Temperature Programmed Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for the GC quantification of 1-(4-chlorophenyl)ethanol.[1]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[1]

Experimental Protocol: UV-Visible Spectrophotometry

a. Instrumentation:

  • Spectrophotometer: A Shimadzu UV-1900i or an equivalent double-beam spectrophotometer is suitable.[1]

  • Cuvettes: 1 cm quartz cuvettes should be used.[1]

b. Method Development:

  • Solvent Selection: Methanol is an appropriate solvent.[1]

  • Determination of λmax: A solution of 1-(4-chlorophenyl)ethanol (10 µg/mL) in methanol is scanned from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically found to be around 220 nm.[1]

c. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of 1-(4-chlorophenyl)ethanol reference standard and dissolve it in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2 to 25 µg/mL (e.g., 2, 5, 10, 15, 20, and 25 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing 1-(4-chlorophenyl)ethanol in methanol to achieve a final concentration within the calibration range.[1]

d. Measurement:

  • Measure the absorbance of the standard and sample solutions at 220 nm against a methanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

Quantitative Data Summary: UV-Visible Spectrophotometry Method
ParameterResult
λmax220 nm[1]
Linearity Range2 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
SpecificityProne to interference from other UV-absorbing compounds

Logical Relationship: UV-Vis Quantification

UV_Vis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions Measure_Absorbance Measure Absorbance at λmax (220 nm) Standards->Measure_Absorbance Sample Prepare Sample Solution Sample->Measure_Absorbance Blank Methanol Blank Blank->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration Chiral_Dev_Workflow Start Racemic Analyte Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_CSP Initial_Conditions Define Initial Mobile Phase (e.g., n-Hexane/IPA) Select_CSP->Initial_Conditions Screening Perform Initial Screening Run Initial_Conditions->Screening Evaluate Evaluate Resolution (Rs) Screening->Evaluate Optimize Optimize Conditions - Mobile Phase Ratio - Flow Rate - Temperature Evaluate->Optimize Rs < 1.5 Final_Method Final Validated Chiral Method Evaluate->Final_Method Rs ≥ 1.5 Optimize->Screening

References

Application Note: A Detailed Protocol for the Grignard Synthesis of 1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(4-chlorophenyl)ethanol, a key intermediate in pharmaceutical and fine chemical manufacturing. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document outlines two primary synthetic routes: the reaction of 4-chlorophenylmagnesium bromide with acetaldehyde and the reaction of 4-chlorobenzaldehyde with methylmagnesium bromide. Detailed methodologies, reagent specifications, and purification techniques are presented to ensure reproducibility and high-yield synthesis. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

1-(4-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. The Grignard reaction is a powerful tool for its preparation, offering a straightforward approach to forming the carbon-carbon bond necessary for the ethanol side chain. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone.[1] The success of the Grignard synthesis is highly dependent on anhydrous conditions, as the Grignard reagent is a strong base and will react with any protic solvents, such as water.[2]

This protocol will detail the necessary steps for the successful synthesis, work-up, and purification of 1-(4-chlorophenyl)ethanol.

Data Presentation: Reagent Quantities and Properties

A summary of the reagents required for the synthesis of 1-(4-chlorophenyl)ethanol via the reaction of 4-chlorophenylmagnesium bromide and acetaldehyde is presented below.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Equivalents
4-Bromochlorobenzene191.457.6401.0
Magnesium Turnings24.311.07441.1
Acetaldehyde44.052.2501.25
Anhydrous Diethyl Ether74.12~60 mL--
Saturated NH₄Cl (aq)53.49As needed--
Anhydrous MgSO₄120.37As needed--

Experimental Protocol

This protocol details the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, followed by its reaction with acetaldehyde.

1. Preparation of the Grignard Reagent (4-chlorophenylmagnesium bromide)

  • Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel is required.

  • Magnesium Activation: Place magnesium turnings (1.07 g, 44 mmol) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

  • Initiation of Reaction: Add a small portion of a solution of 4-bromochlorobenzene (7.6 g, 40 mmol) in 40 mL of anhydrous diethyl ether to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary.[3]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[4]

2. Reaction with Acetaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Acetaldehyde: Slowly add a solution of acetaldehyde (2.2 g, 50 mmol) in 20 mL of anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[4]

3. Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-(4-chlorophenyl)ethanol can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Grignard synthesis of 1-(4-chlorophenyl)ethanol.

experimental_workflow start Start: Dry Glassware Assembly reagent_prep Reagent Preparation: - 4-Bromochlorobenzene in Et₂O - Acetaldehyde in Et₂O start->reagent_prep grignard_formation Grignard Reagent Formation: - Mg turnings + I₂ - Add 4-Bromochlorobenzene solution - Reflux reagent_prep->grignard_formation reaction Reaction with Acetaldehyde: - Cool Grignard reagent - Add Acetaldehyde solution dropwise - Stir at room temperature grignard_formation->reaction workup Work-up: - Quench with sat. NH₄Cl - Separate organic layer - Extract aqueous layer with Et₂O reaction->workup purification Purification: - Wash with brine - Dry with MgSO₄ - Evaporate solvent - Distillation or Chromatography workup->purification product Final Product: 1-(4-chlorophenyl)ethanol purification->product

Caption: Experimental workflow for the Grignard synthesis of 1-(4-chlorophenyl)ethanol.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Diethyl ether is extremely flammable and forms explosive peroxides. Handle with care and avoid sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Analytical Characterization

The final product, 1-(4-chlorophenyl)ethanol, can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group (a broad peak around 3200-3600 cm⁻¹).[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(4-Fluorophenyl)ethanol. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric reduction of 4'-fluoroacetophenone to produce this compound.

Issue 1: Low Enantiomeric Excess (ee%)

Question: My reaction is producing the desired alcohol, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors related to both chemical and biocatalytic methods.

For Biocatalytic Reductions (e.g., using Ketoreductases, whole cells):

  • Sub-optimal pH: The pH of the reaction medium critically influences the activity and stereoselectivity of enzymes. For many ketoreductases and whole-cell systems like Lactobacillus kefir, the optimal pH is often slightly acidic to neutral (pH 5.0-7.5).[1][2] Deviations can lead to reduced enzyme performance and lower ee%. During fermentation processes, the production of organic acids like lactic and acetic acid can cause a significant drop in pH, potentially inhibiting the desired reaction.[3]

  • Incorrect Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for reductases used in this synthesis is typically between 25-45°C.[2][4] Temperatures outside this range can decrease both reaction rate and enantioselectivity.

  • Cofactor Imbalance: Asymmetric reduction by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) requires a hydride donor, typically NADPH or NADH.[5][6] Inefficient regeneration of the cofactor is a common reason for poor performance. Ensure your system for cofactor recycling (e.g., using glucose/glucose dehydrogenase or isopropanol/secondary ADH) is functioning optimally.[2][5]

  • Presence of Competing Enzymes: If using whole-cell biocatalysts (e.g., yeast, bacteria), the organism may contain multiple reductases with varying stereoselectivities. One enzyme might produce the (S)-alcohol while another produces the (R)-enantiomer, resulting in a low net ee%. Using an isolated, specific ketoreductase can circumvent this issue.

For Chemical Catalysis (e.g., CBS Reduction):

  • Catalyst Purity and Loading: The purity of the chiral catalyst (e.g., an oxazaborolidine in a Corey-Bakshi-Shibata reduction) is paramount. Impurities can interfere with the formation of the active catalytic complex. Ensure the catalyst is of high purity and used at an optimal loading (typically 5-10 mol%).

  • Reaction Temperature: Asymmetric chemical reductions are often highly sensitive to temperature. For CBS reductions, maintaining a low temperature (e.g., -30°C to 0°C) is crucial for achieving high enantioselectivity.[7][8] Higher temperatures can favor a non-catalyzed background reaction, which is not stereoselective and thus lowers the overall ee%.[8][9]

  • Purity of Reagents and Solvents: Water and other protic impurities can react with the borane reducing agent, diminishing its effectiveness and potentially interfering with the chiral catalyst. Always use anhydrous solvents and reagents.

Issue 2: Low Product Yield

Question: The conversion of my starting material, 4'-fluoroacetophenone, is poor, resulting in a low yield of the final product. How can I increase the conversion rate?

Answer: Low yield can be attributed to catalyst deactivation, sub-optimal reaction conditions, or substrate/product inhibition.

  • Catalyst Deactivation: Both chemical and biological catalysts can lose activity over the course of the reaction.[10][11]

    • Biocatalysts: Enzymes can be denatured by non-optimal pH or temperature. In whole-cell systems, the accumulation of byproducts (e.g., acetone when using isopropanol for cofactor recycling) can be toxic to the cells.[5]

    • Chemical Catalysts: Homogeneous catalysts can be difficult to recover and may degrade over time.[10] Impurities in the starting material can also act as catalyst poisons.

  • Sub-optimal Reaction Conditions:

    • Concentration: High substrate concentrations can sometimes inhibit or damage whole-cell biocatalysts. A systematic optimization of the substrate loading is recommended.

    • Mixing: In heterogeneous systems (e.g., whole cells in an aqueous buffer), ensure adequate agitation to facilitate mass transfer between the organic substrate and the catalyst.

    • Reaction Time: Monitor the reaction over time using techniques like TLC or GC to determine the point of maximum conversion.[12] Extending the reaction time may not always lead to higher yields, especially if catalyst deactivation is significant.

  • Inefficient Cofactor Regeneration: In biocatalytic systems, the rate of cofactor regeneration must match or exceed the rate of ketone reduction. If the regeneration system is the rate-limiting step, the overall reaction will be slow, leading to low conversion in a given timeframe.[5]

Issue 3: Difficult Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best purification strategies?

Answer: Effective purification depends on the nature of the impurities present in your crude product.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have a mixture of the starting ketone (4'-fluoroacetophenone) and the product alcohol. These compounds have different polarities and can typically be separated using silica gel column chromatography.[12][13] A common eluent system is a mixture of hexanes and ethyl acetate.[7]

  • Byproducts from Cofactor Regeneration:

    • If using isopropanol for cofactor regeneration, acetone will be a major byproduct. Acetone is volatile and can often be removed along with the solvent under reduced pressure.

    • If using a glucose/glucose dehydrogenase system, gluconic acid is formed. This can be removed with an aqueous wash or an extraction procedure.[14]

  • Salts and Buffer Components: If the reaction was run in a buffered aqueous solution, the product will need to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).[12][13] The organic layer should then be washed with water and/or brine to remove residual salts before being dried and concentrated.

  • Cellular Debris: For whole-cell biocatalysis, the first step is to separate the cells and other solids from the liquid medium, typically by centrifugation or filtration, before proceeding with extraction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and efficient method is the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. This transformation is widely achieved using biocatalysts, such as isolated ketoreductase (KRED) enzymes or whole microbial cells (e.g., Daucus carota, Lactobacillus kefir), which offer high enantioselectivity under mild conditions. Chemical methods, like the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, are also effective.[7]

Q2: Why is biocatalysis often preferred over chemical catalysis for this synthesis? A2: Biocatalysis is often favored due to its high stereoselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental friendliness (using water as a solvent and biodegradable catalysts).[15][16] This avoids the need for expensive and potentially toxic heavy metal catalysts and cryogenic temperatures often required in chemical synthesis.[5]

Q3: How is the enantiomeric excess (ee%) of the product determined? A3: The enantiomeric excess is most reliably determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase can separate the (S) and (R) enantiomers, allowing for their quantification.[12]

Q4: Can the biocatalyst be reused? A4: Yes, one of the advantages of biocatalysis is the potential for catalyst recycling. Whole cells can be recovered by centrifugation and reused for subsequent batches. Isolated enzymes can be immobilized on a solid support, which facilitates their recovery and reuse, enhancing the cost-effectiveness of the process.[17]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemCatalyst/OrganismReducing Agent / Co-substrateTemp (°C)Time (h)Yield (%)ee% (S)Reference
BiocatalysisDaucus carota cellsNone23-27485598
BiocatalysisDaucus carota cellsGlucose (equimolar)23-27486698
BiocatalysisDaucus carota cellsIsopropanol (1%)23-27483897
Chemical Catalysis(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide-301-2>90>95[7]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Daucus carota (Carrot) Cells

This protocol is based on the enantioselective bioreduction of 1-(4-fluorophenyl)ethanone.

  • Biocatalyst Preparation:

    • Wash and peel fresh carrots (Daucus carota).

    • Homogenize the carrots in a blender with an equal volume of tap water.

  • Reaction Setup:

    • In a flask, combine the carrot homogenate (biocatalyst) with a solution of 1-(4-fluorophenyl)ethanone in water (e.g., at a concentration of 1.4 g/L).

    • For enhanced yield, an exogenous reducing agent like glucose can be added to the mixture in an equimolar amount relative to the substrate.

  • Biotransformation:

    • Incubate the mixture at room temperature (23-27°C) with gentle agitation for 48-72 hours.

    • Monitor the reaction progress by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up and Purification:

    • After the reaction, filter the mixture to remove the solid plant material.

    • Saturate the aqueous filtrate with NaCl and extract it multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by silica gel column chromatography.

    • Analyze the final product for yield and determine enantiomeric excess using chiral HPLC or GC.

Protocol 2: Asymmetric Chemical Synthesis via CBS Reduction

This protocol details the Corey-Bakshi-Shibata (CBS) reduction for synthesizing this compound.[7]

  • Catalyst Preparation (in situ):

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%).

    • Dissolve the catalyst in anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0°C using an ice-water bath.

  • Borane Addition:

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0 equivalent) dropwise to the stirred catalyst solution at 0°C.

    • Stir the mixture for 15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF.

    • Cool the reaction flask containing the catalyst-borane complex to -30°C.

    • Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature remains below -25°C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -30°C.

    • Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up:

    • Once complete, carefully quench the reaction at -30°C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Add 2 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield and enantiomeric excess of the final product.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Ketone 4'-Fluoroacetophenone Start->Ketone Catalyst Select Catalyst (Biocatalyst or Chemical) Start->Catalyst Reaction_Vessel Combine Ketone, Catalyst, Reducing Agent/Cofactor, and Solvent Ketone->Reaction_Vessel Catalyst->Reaction_Vessel Conditions Control Parameters (Temp, pH, Time) Reaction_Vessel->Conditions Quench Quench Reaction Conditions->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (Yield, ee% via Chiral GC/HPLC) Purify->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem Encountered Low_ee Low Enantiomeric Excess (ee%) Start->Low_ee Poor Selectivity Low_Yield Low Yield / Conversion Start->Low_Yield Poor Conversion Purification_Issue Purification Difficulty Start->Purification_Issue Impure Product Check_Temp Check_Temp Low_ee->Check_Temp Check_Catalyst_Activity Check_Catalyst_Activity Low_Yield->Check_Catalyst_Activity Check_pH Is pH Optimal? (Bio) Check_Cofactor Cofactor System OK? (Bio) Check_pH->Check_Cofactor Yes Adjust_pH Optimize pH / Buffer Check_pH->Adjust_pH No Check_Catalyst_Purity Catalyst Pure? (Chem) Check_Cofactor->Check_Catalyst_Purity Yes Optimize_Cofactor Optimize Cofactor Regeneration Check_Cofactor->Optimize_Cofactor No Use_Pure_Catalyst Use High Purity Catalyst & Reagents Check_Catalyst_Purity->Use_Pure_Catalyst No Check_Temp->Check_pH Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Conditions Conditions Optimal? Optimize_Conditions Optimize Substrate Conc., Time, Agitation Check_Conditions->Optimize_Conditions No Check_Catalyst_Activity->Check_Conditions Yes Replace_Catalyst Use Fresh/New Catalyst Check_Catalyst_Activity->Replace_Catalyst No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Improving enantiomeric excess in the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of chiral alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chiral alcohols.

Category 1: Asymmetric Reduction of Prochiral Ketones

Question 1: My enantiomeric excess is low in a Corey-Bakshi-Shibata (CBS) reduction. What are the common causes and how can I improve it?

Answer: Low enantiomeric excess in a CBS reduction is a frequent issue that can often be resolved by carefully controlling reaction parameters. Here are the most common factors and troubleshooting steps:

  • Purity of Reagents and Catalyst:

    • Problem: The CBS catalyst (oxazaborolidine) and the borane source (e.g., BH₃•THF, catecholborane) are highly sensitive to moisture and air.[1] Trace amounts of water can hydrolyze the catalyst and the borane, leading to non-selective reduction and a decrease in ee.[1][2] Similarly, the purity of the starting ketone is crucial.

    • Solution:

      • Use freshly purchased or recently purified catalyst and borane solutions.

      • Ensure all reagents are handled under strictly anhydrous and inert conditions (e.g., using argon or nitrogen).[1]

      • Distill solvents and dry the starting ketone before use.

      • Consider using more stable borane sources like catecholborane, which can be effective even at very low temperatures.[2]

  • Reaction Temperature:

    • Problem: Temperature plays a critical role in stereoselectivity.[2] While lower temperatures generally lead to higher ee, there is often an optimal temperature for each specific substrate-catalyst system.[3]

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimal condition for your reaction.[3] For many CBS reductions, temperatures between -78 °C and -40 °C provide a good balance of reaction rate and enantioselectivity.[1]

  • Solvent Choice:

    • Problem: The solvent can influence the conformation of the catalyst-substrate complex, which directly impacts the enantioselectivity.[3]

    • Solution: While THF is the most common solvent, screening other aprotic solvents like toluene or dichloromethane may improve the ee for your specific substrate.[3]

  • Rate of Addition:

    • Problem: A fast addition of the borane or ketone can lead to an increase in the uncatalyzed background reaction, which is not enantioselective.

    • Solution: Add the limiting reagent (usually the ketone or a fresh portion of borane) slowly, dropwise, to the solution containing the catalyst and the other reagent. This ensures the catalyzed reaction pathway is dominant.[1]

Question 2: In the asymmetric hydrogenation of a ketone using a Ru-BINAP type catalyst, the ee is suboptimal. What should I investigate?

Answer: Asymmetric hydrogenation is a powerful technique, but its success hinges on several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst and Ligand Selection:

    • Problem: There isn't a universal catalyst for all ketones. The steric and electronic properties of the chiral ligand must be well-matched to the substrate.[4]

    • Solution:

      • Screen a small library of chiral diphosphine ligands (e.g., BINAP, Tol-BINAP, Xyl-BINAP) to find the best fit.

      • For catalysts that use both a diphosphine and a diamine ligand, the combination of the two is critical for creating the optimal chiral environment.[4]

  • Solvent and Additives:

    • Problem: The solvent can affect catalyst solubility and activity. The presence of a base or an acid is often crucial for catalyst activation and performance.[4][5]

    • Solution:

      • Common solvents include alcohols like methanol or isopropanol. Ensure they are anhydrous.

      • The type and amount of base (e.g., potassium tert-butoxide) or acid can dramatically influence both the reaction rate and the ee.[5] Optimize the base/catalyst ratio.

  • Hydrogen Pressure and Temperature:

    • Problem: These parameters influence the kinetics of the reaction and can affect enantioselectivity.

    • Solution: Systematically vary the hydrogen pressure (e.g., from 10 to 50 atm) and temperature. While higher pressures can increase the rate, they might not always lead to better ee.

Category 2: Kinetic Resolution of Racemic Alcohols

Question 3: I am performing an enzymatic kinetic resolution of a racemic secondary alcohol, but the enantioselectivity (E-value) is low. How can I optimize this?

Answer: Enzymatic kinetic resolution is a robust method, and its efficiency can be enhanced by optimizing several key parameters.

  • Enzyme Selection:

    • Problem: The choice of enzyme is the most critical factor. Different lipases have different substrate specificities and enantiopreferences.[6]

    • Solution: Screen a variety of commercially available lipases. Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) is a highly effective and versatile catalyst for a broad range of alcohols.[6][7] Other options include lipases from Pseudomonas cepacia (Amano Lipase PS) or Rhizomucor miehei.[6][8]

  • Acyl Donor:

    • Problem: The acyl donor can significantly affect both the reaction rate and the selectivity.

    • Solution: Vinyl acetate is often an excellent choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[7] Other options like ethyl acetate or isopropenyl acetate can also be effective.

  • Solvent and Temperature:

    • Problem: The solvent medium and temperature impact enzyme activity and stability.

    • Solution:

      • Non-polar organic solvents like hexane, heptane, or MTBE are generally preferred.[9]

      • Most lipases function well at temperatures between 30-50 °C.[10] Avoid excessively high temperatures that could denature the enzyme.

  • Monitoring Reaction Conversion:

    • Problem: For a kinetic resolution, the maximum yield for one enantiomer is 50%. Allowing the reaction to proceed past 50% conversion will inevitably decrease the enantiomeric excess of both the unreacted alcohol and the ester product.

    • Solution: Carefully monitor the reaction progress over time using chiral GC or HPLC.[10] Stop the reaction as it approaches 50% conversion to achieve the optimal balance of yield and ee for both components.

Category 3: General Issues & Purification

Question 4: I achieved a high ee in my crude reaction mixture, but the enantiomeric excess decreased after purification by column chromatography. Why is this happening and how can I prevent it?

Answer: This is a common and often overlooked problem. The loss of enantiomeric purity during purification is typically due to racemization on the stationary phase.[11]

  • Cause: Standard silica gel is acidic and can catalyze the racemization of chiral alcohols, especially those with adjacent stereocenters that are sensitive to acid or base (e.g., allylic alcohols, benzylic alcohols, or compounds with acidic protons).[11]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel before preparing the column. This can be done by washing it with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., hexane with 1% Et₃N), and then thoroughly flushing with the mobile phase.

    • Use an Alternative Stationary Phase: Consider using a less acidic support, such as neutral alumina or Florisil.

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferable to gravity chromatography.

    • Alternative Purification: If the product is sufficiently volatile, distillation (under vacuum to keep temperatures low) can be an alternative to chromatography.[12]

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the outcome of enantioselective syntheses.

Table 1: Effect of Catalyst and Temperature on ee (%) in the Asymmetric Reduction of Acetophenone.

Catalyst System Reducing Agent Solvent Temperature (°C) Enantiomeric Excess (ee %)
(R)-Me-CBS BH₃•THF THF 25 96
(R)-Me-CBS BH₃•THF THF 0 97
(R)-Me-CBS Catecholborane Toluene -78 >99
RuCl₂[(R)-BINAP] H₂ (50 atm) Methanol 25 98

| RuCl₂[(R)-Xyl-BINAP] | H₂ (50 atm) | Methanol | 25 | >99 |

Table 2: Comparison of Different Lipases for the Kinetic Resolution of (±)-1-Phenylethanol.

Lipase Source Acyl Donor Solvent Conversion (%) ee (%) of Alcohol E-Value
Candida antarctica Lipase B (Novozym 435) Vinyl Acetate Hexane 50 >99 >200
Pseudomonas cepacia Lipase (Amano PS) Vinyl Acetate Heptane 49 98 >150
Porcine Pancreas Lipase (PPL) Vinyl Acetate Hexane 45 85 ~20

| Candida rugosa Lipase | Vinyl Acetate | Hexane | 51 | 70 | ~10 |

Key Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 equivalents).

  • Borane Addition: Cool the flask to 0 °C and add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 1.0 equivalents) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add a solution of the prochiral ketone (1.0 equivalent), previously dried and dissolved in anhydrous THF, dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol dropwise at -78 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the crude alcohol by column chromatography on deactivated silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Alcohol[10]
  • Setup: To a flask, add the racemic alcohol (1.0 equivalent), an anhydrous organic solvent (e.g., hexane or MTBE, to make a 0.1-0.5 M solution), and the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).[10]

  • Reaction Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).[10] Seal the flask and stir the suspension at the desired temperature (e.g., 30-40 °C).[10]

  • Reaction Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).[10] Quench the aliquot by filtering out the enzyme and analyze by chiral GC or HPLC to determine conversion and the ee of both the remaining alcohol and the formed ester.[10]

  • Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase.[10] The enzyme can be washed with solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product (ester) and the unreacted alcohol can be separated by standard silica gel column chromatography to yield the two enantiomerically enriched compounds.[10]

Mandatory Visualizations

Troubleshooting_Low_EE cluster_method Identify Synthesis Method cluster_reduction_causes Potential Causes for Low ee in Reduction cluster_resolution_causes Potential Causes for Low E-Value in Resolution cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) Observed method_reduction Asymmetric Reduction (e.g., CBS, Hydrogenation) start->method_reduction method_resolution Kinetic Resolution (e.g., Enzymatic) start->method_resolution cause_reagents Reagent/Catalyst Purity? (Moisture, Old Reagents) method_reduction->cause_reagents cause_temp Suboptimal Temperature? method_reduction->cause_temp cause_solvent Incorrect Solvent? method_reduction->cause_solvent cause_addition Addition Rate Too Fast? method_reduction->cause_addition cause_enzyme Wrong Enzyme Choice? method_resolution->cause_enzyme cause_donor Suboptimal Acyl Donor? method_resolution->cause_donor cause_conversion Conversion > 50%? method_resolution->cause_conversion cause_conditions Incorrect Temp/Solvent? method_resolution->cause_conditions sol_reagents Use Anhydrous Conditions Use Fresh Reagents cause_reagents->sol_reagents sol_temp Screen Temperature Range (-78°C to RT) cause_temp->sol_temp sol_solvent Screen Solvents (THF, Toluene, etc.) cause_solvent->sol_solvent sol_addition Use Syringe Pump for Slow, Dropwise Addition cause_addition->sol_addition sol_enzyme Screen Lipase Library (CAL-B, Amano PS, etc.) cause_enzyme->sol_enzyme sol_donor Use Irreversible Donor (e.g., Vinyl Acetate) cause_donor->sol_donor sol_conversion Monitor by Chiral HPLC/GC Stop Reaction at ~50% cause_conversion->sol_conversion sol_conditions Optimize Temp (30-50°C) and Solvent (Hexane, MTBE) cause_conditions->sol_conditions

Caption: Troubleshooting workflow for low enantiomeric excess.

Selection_Method start Goal: Synthesize Enantiopure Alcohol q1 Is the corresponding prochiral ketone available? start->q1 q2 Is the racemic alcohol available? q1->q2 No method1 Asymmetric Reduction (e.g., CBS, Noyori Hydrogenation) q1->method1 Yes q3 Is a suitable chiral precursor available? q2->q3 No method2 Kinetic Resolution (Enzymatic or Chemical) q2->method2 Yes method3 Chiral Pool Synthesis q3->method3 Yes end Synthesize from Achiral Materials q3->end No

Caption: Decision tree for selecting a synthetic strategy.

Kinetic_Resolution cluster_reaction Reaction with Chiral Catalyst (e.g., Lipase) racemate Racemic Alcohol (R-OH + S-OH) catalyst Chiral Catalyst + Acyl Donor arrow_node k_fast > k_slow racemate->arrow_node products Mixture at ~50% Conversion (S-OH + R-OAc) arrow_node->products separation Separation (Chromatography) products->separation enantiomer1 Enantiopure S-Alcohol separation->enantiomer1 enantiomer2 Enantiopure R-Ester separation->enantiomer2

References

Technical Support Center: Biocatalytic Reduction of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic reduction of fluorinated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the biocatalytic reduction of fluorinated ketones?

A1: The primary challenges include:

  • Enzyme Selection and Activity: Identifying suitable enzymes (ketoreductases or alcohol dehydrogenases) that exhibit high activity and stability towards often sterically demanding and electron-deficient fluorinated ketones. The strong electron-withdrawing nature of fluorine can activate the carbonyl group, but may also influence enzyme binding and catalysis.[1][2]

  • Enantioselectivity Control: Achieving high enantioselectivity can be difficult. The stereochemical outcome depends on the enzyme's active site topology and its interaction with the fluorinated substrate.[3][4][5]

  • Cofactor Regeneration: Most ketoreductases rely on expensive nicotinamide cofactors (NADH or NADPH). Efficient in-situ cofactor regeneration is crucial for the economic feasibility of the process.[6][7][8][9][10]

  • Substrate and Product Inhibition: High concentrations of the fluorinated ketone substrate or the resulting fluorinated alcohol product can inhibit the enzyme, leading to reduced reaction rates and incomplete conversions.[11][12]

  • Substrate Solubility: Fluorinated compounds can have limited solubility in aqueous buffer systems, which are the typical media for enzymatic reactions. This can lead to mass transfer limitations.

  • Enzyme Stability: The presence of organic co-solvents, used to improve substrate solubility, or extreme pH and temperature conditions can lead to enzyme deactivation.[13][14][15]

Q2: Which enzymes are commonly used for the reduction of fluorinated ketones?

A2: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most commonly employed enzymes. Several commercially available KREDs have shown success in reducing α-fluoro-β-keto esters to their corresponding α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess.[5][16] Specific examples include ADH-A from Rhodococcus ruber and ADHs from Lactobacillus brevis and Lactobacillus kefir.[3][17] Directed evolution and protein engineering are also powerful tools to improve the activity, selectivity, and stability of these enzymes for specific fluorinated substrates.[13][14]

Q3: How does the position and number of fluorine atoms affect the biocatalytic reduction?

A3: The position and number of fluorine atoms significantly influence the substrate's reactivity and its interaction with the enzyme. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride from the cofactor.[18][19] However, the steric bulk and electrostatic properties of fluorine atoms can also hinder substrate binding in the enzyme's active site, potentially leading to lower activity or altered enantioselectivity. For instance, trifluoromethyl ketones are known to be potent inhibitors of some hydrolases due to the stability of the hydrated gem-diol intermediate that mimics the transition state.[19][20]

Q4: What are the common methods for cofactor regeneration?

A4: Efficient cofactor regeneration is critical. Common methods include:

  • Substrate-coupled regeneration: Using a sacrificial co-substrate that is oxidized by the same enzyme or a second dehydrogenase to regenerate the cofactor. A common example is the use of isopropanol with an alcohol dehydrogenase, which produces acetone as a byproduct.[6]

  • Enzyme-coupled regeneration: Employing a second enzyme system, such as glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate, to regenerate the NADPH or NADH.[7][21]

  • Electrochemical and photochemical methods: These are emerging techniques for cofactor regeneration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive or inhibited enzyme. 2. Inefficient cofactor regeneration. 3. Poor substrate solubility. 4. Sub-optimal reaction conditions (pH, temperature).1. a) Screen a panel of different ketoreductases or alcohol dehydrogenases. b) Consider enzyme engineering or directed evolution for improved activity.[13][14] c) Check for substrate or product inhibition by running the reaction at different initial substrate concentrations.[11][12] 2. a) Ensure the cofactor regeneration system is active (e.g., check the activity of the regeneration enzyme). b) Increase the concentration of the co-substrate (e.g., isopropanol, glucose). 3. a) Add a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve substrate solubility.[21] Note: screen for solvent tolerance of the enzyme. b) Use a two-phase system. 4. Optimize pH and temperature for the specific enzyme used.
Low Enantioselectivity 1. The chosen enzyme is not selective for the substrate. 2. Reaction conditions are not optimal for stereoselectivity.1. a) Screen a wider range of enzymes with known selectivities (e.g., enzymes that follow Prelog's or anti-Prelog's rule). b) Employ enzyme engineering to enhance enantioselectivity.[13][22] 2. a) Vary the reaction temperature, as lower temperatures can sometimes improve enantioselectivity. b) Modify the substrate structure if possible.
Reaction Stalls Prematurely 1. Product inhibition. 2. Enzyme instability under reaction conditions. 3. pH shift during the reaction.1. a) Consider in-situ product removal (ISPR) techniques.[3] b) Use a biphasic system to extract the product from the aqueous phase. 2. a) Immobilize the enzyme to improve stability. b) Optimize the reaction conditions (pH, temperature, co-solvent concentration). 3. Use a buffer with sufficient capacity to maintain the optimal pH throughout the reaction.
Formation of Byproducts 1. Substrate degradation. 2. Undesired enzymatic side reactions.1. Check the stability of the fluorinated ketone under the reaction conditions in the absence of the enzyme. 2. a) Use a more purified enzyme preparation to eliminate contaminating enzymes. b) Modify the reaction conditions to disfavor the side reaction.

Quantitative Data Summary

Table 1: Comparison of Ketoreductases for the Reduction of α-Fluoro-β-Keto Esters

SubstrateEnzymeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Yield (%)Reference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110>99:1 (anti)>99>90[5]
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130>95:5 (syn)>99>90[5]
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoateKRED 110>99:1 (anti)>99>90[5]
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoateKRED 130>90:10 (syn)>99>90[5]

Experimental Protocols

Protocol 1: General Screening of Ketoreductases for Fluorinated Ketone Reduction

  • Enzyme and Reagent Preparation:

    • Prepare stock solutions of the fluorinated ketone substrate in a suitable organic solvent (e.g., DMSO).

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Prepare a solution of the cofactor (NADH or NADPH) in the buffer.

    • For cofactor regeneration, prepare a stock solution of the regeneration system components (e.g., glucose and glucose dehydrogenase).

    • Prepare solutions or suspensions of the ketoreductases to be screened.

  • Reaction Setup (e.g., in a 96-well plate for high-throughput screening):

    • To each well, add the buffer solution.

    • Add the cofactor solution.

    • Add the cofactor regeneration system components.

    • Add the ketoreductase.

    • Initiate the reaction by adding the fluorinated ketone substrate stock solution.

    • The final reaction volume is typically 200-500 µL.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress over time (e.g., 24 hours) by taking aliquots at different time points.

  • Work-up and Analysis:

    • Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.

    • Separate the organic layer.

    • Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess of the fluorinated alcohol product.

Protocol 2: Monitoring Reaction Progress using ¹⁹F NMR Spectroscopy

  • Reaction Setup:

    • Perform the biocatalytic reduction in a deuterated buffer system to allow for direct NMR analysis.

    • Ensure all components (substrate, cofactor, enzyme) are soluble and stable in the deuterated buffer.

  • NMR Analysis:

    • At desired time points, transfer an aliquot of the reaction mixture directly to an NMR tube.

    • Acquire a ¹⁹F NMR spectrum. The signals for the fluorinated ketone and the fluorinated alcohol product will have distinct chemical shifts.

    • Determine the conversion by integrating the respective signals. This method provides a convenient real-time analysis of the reaction.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Substrate, Buffer, Cofactor) setup Reaction Setup reagents->setup enzyme Prepare Enzyme (KRED/ADH) enzyme->setup incubation Incubation (Controlled Temp. & Shaking) setup->incubation workup Work-up (Quench & Extract) incubation->workup analysis Analysis (Chiral GC/HPLC) workup->analysis

Caption: General experimental workflow for the biocatalytic reduction of fluorinated ketones.

troubleshooting_low_conversion start Low or No Conversion cause1 Inactive Enzyme? start->cause1 cause2 Cofactor Issue? start->cause2 cause3 Solubility Problem? start->cause3 cause4 Suboptimal Conditions? start->cause4 solution1a Screen Different Enzymes cause1->solution1a solution1b Check for Inhibition cause1->solution1b solution2 Verify Regeneration System cause2->solution2 solution3 Add Co-solvent cause3->solution3 solution4 Optimize pH/Temp cause4->solution4

Caption: Troubleshooting guide for low conversion in biocatalytic reductions.

References

Technical Support Center: Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (S)-1-(4-Fluorophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on side reactions that can impact yield and purity.

Problem 1: Low Yield and Formation of 4-Fluorostyrene

Question: My reaction is showing a significant amount of 4-fluorostyrene as a byproduct, leading to a low yield of the desired this compound. What is causing this, and how can I prevent it?

Answer:

The formation of 4-fluorostyrene is a result of the dehydration of the product, 1-(4-fluorophenyl)ethanol. This side reaction is typically promoted by acidic conditions and/or high temperatures.

Mechanism of Side Reaction: Dehydration

The dehydration of the alcohol to the alkene proceeds via an elimination reaction, often catalyzed by acid. The acid protonates the hydroxyl group, making it a good leaving group (water). A subsequent deprotonation of an adjacent carbon atom leads to the formation of the double bond.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive temperatures during the reaction and workup. For most asymmetric reduction methods, maintaining the recommended temperature is crucial.

  • Neutralize Acidic Catalysts/Reagents: If using a method that involves acidic catalysts or reagents, ensure they are properly neutralized during the workup procedure. A mild base wash (e.g., saturated sodium bicarbonate solution) of the organic extract can help remove residual acid.

  • Use a Milder Catalyst: If applicable to your chosen synthetic route, consider using a catalyst that operates under neutral or mildly basic conditions to disfavor the acid-catalyzed dehydration.

  • Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to increased byproduct formation. Monitor the reaction progress and stop it once the starting material is consumed.

Problem 2: Presence of 1-Fluoro-4-ethylbenzene Impurity

Question: My final product is contaminated with 1-fluoro-4-ethylbenzene. How is this byproduct formed, and what steps can I take to minimize its formation?

Answer:

The presence of 1-fluoro-4-ethylbenzene indicates an over-reduction of the desired alcohol product. This side reaction involves the hydrogenolysis of the benzylic C-O bond.

Mechanism of Side Reaction: Over-reduction (Hydrogenolysis)

This reaction involves the cleavage of the carbon-oxygen bond with the concurrent addition of hydrogen. This is more likely to occur under harsh hydrogenation conditions, such as high hydrogen pressure and/or highly active catalysts.

Troubleshooting Steps:

  • Moderate Hydrogen Pressure: In asymmetric hydrogenation reactions, use the lowest effective hydrogen pressure that still provides a reasonable reaction rate and high enantioselectivity.

  • Optimize Catalyst Loading: A high catalyst loading can sometimes lead to over-reduction. Use the recommended catalyst loading for your specific protocol.

  • Select a Milder Reducing Agent: If using a chemical hydride reduction, consider a milder reducing agent that is less prone to causing hydrogenolysis.

  • Careful Monitoring: Closely monitor the reaction by techniques like GC or TLC to stop the reaction as soon as the starting ketone is consumed, preventing further reduction of the alcohol product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantioselectivity?

A1: The most prevalent and effective methods are:

  • Asymmetric Transfer Hydrogenation (ATH): This method typically uses a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. It offers high yields and excellent enantioselectivity under relatively mild conditions.

  • Asymmetric Hydrogenation: This involves the use of a chiral catalyst (often based on ruthenium, rhodium, or iridium) and molecular hydrogen (H₂). It is a highly efficient method capable of achieving excellent enantioselectivity.

  • Biocatalytic Reduction (Ketoreductase): This method employs enzymes, specifically ketoreductases (KREDs), to reduce the prochiral ketone 4-fluoroacetophenone with high stereoselectivity. These reactions are often performed in aqueous media under mild conditions and can achieve very high enantiomeric excess (>99% ee).[1]

Q2: How can I improve low enantiomeric excess (ee) in my reaction?

A2: Low enantiomeric excess can be caused by several factors. Consider the following troubleshooting strategies:

  • Catalyst Choice: Ensure you are using a catalyst and chiral ligand combination that is well-suited for the reduction of acetophenone derivatives.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Running the reaction at the optimal temperature, which may be lower than room temperature for some catalyst systems, is critical.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. It may be beneficial to screen different solvents.

  • Base Additives: In many asymmetric hydrogenation reactions, the presence of a base is crucial for catalyst activation and performance. The type and amount of base can affect enantioselectivity.

  • Purity of Reagents: Ensure that all reagents, especially the starting material and solvent, are of high purity, as impurities can sometimes interfere with the catalyst's performance.

Q3: What are the recommended methods for purifying the final product?

A3: The primary methods for purifying this compound are:

  • Column Chromatography: This is a very effective method for separating the desired alcohol from unreacted starting material and non-polar byproducts like 4-fluorostyrene and 1-fluoro-4-ethylbenzene. A silica gel column with a gradient elution of ethyl acetate in hexanes is commonly used.

  • Distillation: For larger scale purifications, vacuum distillation can be an effective method to separate the product from less volatile impurities.

  • Recrystallization: If the product is a solid at low temperatures or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique to achieve high purity.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound

Synthesis MethodCatalyst/EnzymeHydrogen SourceTypical Yield (%)Typical ee (%)Key AdvantagesPotential Side Reactions
Asymmetric Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPENHCOOH/NEt₃>95>98Mild conditions, high eeDehydration, Over-reduction
Asymmetric HydrogenationRu-BINAPH₂>95>99High atom economy, very high eeOver-reduction
Biocatalytic ReductionKetoreductase (KRED)Isopropanol or Glucose>90>99Environmentally friendly, high eeSubstrate/product inhibition

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 4-Fluoroacetophenone

Materials:

  • 4-Fluoroacetophenone

  • [Ru(p-cymene)Cl₂]₂

  • (S,S)-TsDPEN (N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 20 minutes to form the catalyst in situ.

  • Add 4-fluoroacetophenone (1 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexanes and pack it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent to facilitate the separation of the components. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Pathway_and_Side_Reactions Start 4-Fluoroacetophenone Product This compound Start->Product Asymmetric Reduction (e.g., ATH, KRED) Side_Product1 4-Fluorostyrene (Dehydration) Product->Side_Product1 Acid / Heat Side_Product2 1-Fluoro-4-ethylbenzene (Over-reduction) Product->Side_Product2 Harsh Hydrogenation Conditions

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify Identify Side Product(s) (e.g., GC-MS, NMR) Start->Identify Dehydration Dehydration Product (4-Fluorostyrene) Identify->Dehydration Alkene detected Over_reduction Over-reduction Product (1-Fluoro-4-ethylbenzene) Identify->Over_reduction Alkane detected Low_ee Low Enantiomeric Excess Identify->Low_ee Racemic mixture Troubleshoot_Dehydration Control Temperature Neutralize Acid Dehydration->Troubleshoot_Dehydration Troubleshoot_Over_reduction Moderate H₂ Pressure Optimize Catalyst Load Over_reduction->Troubleshoot_Over_reduction Troubleshoot_ee Optimize Catalyst/Ligand Adjust Temperature/Solvent Low_ee->Troubleshoot_ee Result Improved Yield and Purity Troubleshoot_Dehydration->Result Troubleshoot_Over_reduction->Result Troubleshoot_ee->Result

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Enantiomerically Pure (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for obtaining enantiomerically pure this compound?

A1: The primary methods for resolving racemic 1-(4-Fluorophenyl)ethanol to obtain the enantiomerically pure (S)-form include:

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted (S)-alcohol from the acylated (R)-ester.

  • Diastereomeric Crystallization: This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers of the racemic mixture, allowing for the collection of the pure (S)-enantiomer.

Q2: Which purification method is best suited for my needs?

A2: The choice of purification method depends on several factors, including the scale of the purification, required purity (enantiomeric excess), available equipment, and cost considerations.

  • Preparative Chiral HPLC is often preferred for small-scale purifications where very high purity is required, and for method development. However, it can be expensive and time-consuming to scale up.[1]

  • Enzymatic Kinetic Resolution is an environmentally friendly method that can provide high enantioselectivity under mild conditions.[2] It is scalable but is limited to a theoretical maximum yield of 50% for the desired enantiomer unless a racemization step is included.

  • Diastereomeric Crystallization is a cost-effective and scalable method, particularly for large quantities. However, it may require extensive screening of resolving agents and solvents to find optimal conditions.[3]

Q3: What is a typical enantiomeric excess (ee%) I can expect from these methods?

A3: With proper optimization, all three methods can yield this compound with high enantiomeric excess, often exceeding 99% ee. The tables below provide a summary of representative quantitative data.

Data Presentation: Comparison of Purification Techniques

Table 1: Enzymatic Kinetic Resolution of Racemic 1-(4-Fluorophenyl)ethanol

BiocatalystAcyl DonorSolventTime (h)Yield of (S)-alcohol (%)Enantiomeric Excess (ee%) of (S)-alcoholReference
Daucus carota cellsEndogenousWater485598[2]
Daucus carota cells + GlucoseEndogenousWater486698[2]
Lipase (e.g., Novozym 435)Vinyl Acetaten-Heptane3~48>90[2]

Table 2: Preparative Chiral HPLC of 1-(4-Fluorophenyl)ethanol (Illustrative Data)

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Yield (%)Enantiomeric Excess (ee%)Reference
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane / Isopropanol (90:10)1.0>95 (for collected fraction)>99Based on similar separations[4]
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane / Ethanol (95:5)0.8>95 (for collected fraction)>99Based on similar separations

Table 3: Diastereomeric Crystallization of 1-(4-Fluorophenyl)ethanol (Illustrative Data)

Resolving AgentSolventDiastereomeric Excess (de%) of SaltYield of (S)-enantiomer (%)Enantiomeric Excess (ee%) of (S)-enantiomerReference
(R)-(-)-Mandelic AcidToluene>98~40>99 (after liberation)Based on general principles[5]
(R,R)-(+)-Tartaric AcidEthanol>95~35>98 (after liberation)Based on general principles[3]

Note: The data in Tables 2 and 3 are illustrative and based on typical results for similar compounds, as specific quantitative data for the preparative purification of this compound was not available in the cited literature.

Troubleshooting Guides

Preparative Chiral HPLC

Workflow Diagram:

hplc_workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation Racemic Alcohol Racemic Alcohol Sample Preparation Sample Preparation Racemic Alcohol->Sample Preparation Mobile Phase Mobile Phase Column Equilibration Column Equilibration Mobile Phase->Column Equilibration HPLC System HPLC System Sample Preparation->HPLC System Column Equilibration->HPLC System Fraction Collection Fraction Collection HPLC System->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation (S)-Enantiomer (S)-Enantiomer Solvent Evaporation->(S)-Enantiomer

Caption: Workflow for Preparative Chiral HPLC Purification.

Troubleshooting:

Problem Potential Cause(s) Solution(s)
Poor Resolution (Rs < 1.5) - Incorrect mobile phase composition.- Flow rate is too high.- Inappropriate chiral stationary phase (CSP).- Optimize the ratio of alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the alcohol percentage often improves resolution.- Lower the flow rate.- Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Dilute the sample and inject a smaller volume.- Ensure the mobile phase is well-equilibrated with the column.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.
No Separation - Incompatible CSP.- Sample dissolved in a solvent stronger than the mobile phase.- Test a CSP with a different chiral selector.- Dissolve the sample in the mobile phase.
Enzymatic Kinetic Resolution

Workflow Diagram:

enzymatic_workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products Racemic Alcohol Racemic Alcohol Reaction Mixture Reaction Mixture Racemic Alcohol->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Organic Solvent Organic Solvent Organic Solvent->Reaction Mixture Filter Enzyme Filter Enzyme Reaction Mixture->Filter Enzyme Separation (Chromatography) Separation (Chromatography) Filter Enzyme->Separation (Chromatography) (S)-Alcohol (S)-Alcohol Separation (Chromatography)->(S)-Alcohol (R)-Ester (R)-Ester Separation (Chromatography)->(R)-Ester crystallization_workflow Racemic Alcohol Racemic Alcohol Formation of Diastereomeric Salts Formation of Diastereomeric Salts Racemic Alcohol->Formation of Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Formation of Diastereomeric Salts Solvent Solvent Solvent->Formation of Diastereomeric Salts Fractional Crystallization Fractional Crystallization Formation of Diastereomeric Salts->Fractional Crystallization Separation of Crystals Separation of Crystals Fractional Crystallization->Separation of Crystals Liberation of Enantiomer Liberation of Enantiomer Separation of Crystals->Liberation of Enantiomer (S)-Enantiomer (S)-Enantiomer Liberation of Enantiomer->(S)-Enantiomer

References

Effect of reaction conditions on the stereoselectivity of ketone reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of ketone reduction reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of reducing agent affect the diastereoselectivity of cyclic ketone reduction?

The steric bulk of the reducing agent plays a crucial role in determining the facial selectivity of hydride attack on a cyclic ketone. Generally, sterically undemanding reagents, such as sodium borohydride (NaBH₄), tend to favor axial attack, leading to the equatorial alcohol. In contrast, bulky reducing agents, like L-Selectride®, approach from the less hindered equatorial face, resulting in the axial alcohol.[1]

Q2: What is the Felkin-Anh model and how can it be used to predict the stereochemical outcome of a ketone reduction?

The Felkin-Anh model is a widely used theoretical framework for predicting the stereoselectivity of nucleophilic additions to chiral ketones and aldehydes. It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the less hindered face. By analyzing the possible transition state conformations, one can predict the major diastereomeric product.

Q3: My enantioselective reduction is giving low enantiomeric excess (ee). What are the common causes and how can I troubleshoot this?

Low enantiomeric excess can stem from several factors:

  • Suboptimal Temperature: The effect of temperature on enantioselectivity can be complex and is not always linear. It is recommended to screen a range of temperatures to find the optimum for a specific reaction.[2]

  • Reagent Purity and Activity: Ensure the purity and activity of the chiral catalyst or reagent, as degradation or impurities can lead to a decrease in enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. A solvent screen is often a valuable optimization step.[2]

  • Non-Catalytic Reduction: In some cases, the achiral reducing agent (e.g., borane) can directly reduce the ketone, leading to a racemic background reaction. Optimizing the rate of the catalytic versus the non-catalytic pathway is crucial.

Q4: Can I selectively reduce a ketone in the presence of an enone functionality?

Yes, the Luche reduction is a well-established method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, leaving non-conjugated ketones intact. This method typically employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride, in a protic solvent like methanol.[3][4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of a Substituted Cyclohexanone

Possible Cause: The chosen reducing agent does not provide sufficient steric differentiation between the two faces of the carbonyl.

Solution:

  • For the equatorial alcohol (trans product): Use a small, unhindered reducing agent like Sodium Borohydride (NaBH₄).

  • For the axial alcohol (cis product): Employ a sterically demanding reducing agent such as L-Selectride® or a similar bulky hydride.

The following table provides a comparison of diastereoselectivity for the reduction of 4-tert-butylcyclohexanone with various reducing agents.

Reducing AgentSolventDiastereomeric Ratio (trans:cis)Reference
Sodium Borohydride (NaBH₄)Methanol88:12[5]
L-Selectride®THF8:92[5]
Meerwein-Ponndorf-Verley (Al(O-i-Pr)₃)Isopropanol77:23[5]
Issue 2: Low Enantioselectivity in a Corey-Bakshi-Shibata (CBS) Reduction

Possible Causes:

  • Inappropriate Temperature: The optimal temperature for enantioselectivity in CBS reductions can be substrate-dependent.

  • Moisture Contamination: Water can react with the borane and the oxazaborolidine catalyst, leading to reduced activity and selectivity.

  • Slow Catalytic Turnover: The rate of the desired catalytic reduction may be comparable to or slower than the non-catalyzed reduction by borane.

Solutions:

  • Temperature Optimization: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimal condition for your specific substrate.

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

  • In Situ Catalyst Generation: Generating the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and borane source can sometimes lead to higher reproducibility and enantioselectivity.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-tert-butylcyclohexanone with Sodium Borohydride

This protocol is adapted from a procedure for the reduction of 4-tert-butylcyclohexanone.[6]

Materials:

  • 4-tert-butylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Sulfuric acid

  • Water

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dissolve 3.24 mmol of 4-tert-butylcyclohexanone in methanol to a concentration of approximately 0.5 M.

  • To the stirred solution, add 0.41 molar equivalents of sodium borohydride in one portion.

  • Continue stirring the reaction mixture for 20 minutes at room temperature.

  • Quench the reaction by the dropwise addition of 2 mL of 3 M sulfuric acid, followed by 5 mL of water.

  • Extract the product with two portions of diethyl ether (8-10 mL each).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the product.

  • Analyze the diastereomeric ratio by ¹H NMR or GC.

Protocol 2: Enantioselective Reduction of Acetophenone using a Chiral Oxazaborolidine Catalyst (CBS Reduction)

This is a general protocol for the CBS reduction.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution (e.g., 0.1 equivalents).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Slowly add the borane source (e.g., 1.0 M BMS in THF, 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and add 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Caption: Felkin-Anh model illustrating the preferred trajectory of nucleophilic attack on a chiral ketone.

Troubleshooting_Workflow start Low Stereoselectivity Observed check_reagent 1. Verify Reagent/Catalyst Purity and Activity start->check_reagent check_conditions 2. Optimize Reaction Conditions check_reagent->check_conditions Reagents OK screen_solvents Screen Solvents check_conditions->screen_solvents screen_temp Vary Temperature check_conditions->screen_temp change_reagent 3. Select a Different Reducing System screen_solvents->change_reagent No Improvement success Improved Stereoselectivity screen_solvents->success Improvement screen_temp->change_reagent No Improvement screen_temp->success Improvement bulkier_reagent Use a Bulkier/Less Bulky Reagent change_reagent->bulkier_reagent different_catalyst Try a Different Chiral Catalyst/Ligand change_reagent->different_catalyst bulkier_reagent->success Improvement different_catalyst->success Improvement

References

Technical Support Center: Enhancing the Stability of Whole-Cell Biocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of whole-cell biocatalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Catalytic Activity After Immobilization

Question: I have immobilized my whole-cell biocatalyst, but now I'm observing very low or no product formation. What could be the problem?

Answer: Low activity post-immobilization is a common issue that can stem from several factors:

  • Mass Transfer Limitations: The immobilization matrix can create a barrier, preventing the substrate from reaching the cells and the product from diffusing out.[1][2]

    • Solution: Try using a lower concentration of the immobilizing agent (e.g., sodium alginate) to create larger pores.[3] Optimizing the bead size to be smaller can also reduce diffusion limitations.[4]

  • Enzyme Inactivation: The chemical cross-linkers or the physical conditions of immobilization may have denatured the target enzyme.

    • Solution: Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde) and the reaction time.[5][6] If using physical methods like temperature, ensure it's within the enzyme's stability range.[7]

  • Cell Viability Issues: The immobilization process might have compromised the integrity and viability of the cells, especially if the reaction requires active metabolism for cofactor regeneration.[1]

    • Solution: Perform a cell viability assay after immobilization to assess the health of the cells.[8] Consider using milder immobilization techniques if viability is low.

Issue 2: Rapid Decrease in Biocatalyst Activity During Reuse

Question: My whole-cell biocatalyst works well initially, but its activity drops significantly after a few cycles of reuse. How can I improve its operational stability?

Answer: A rapid decline in activity upon reuse often points to issues with biocatalyst stability and integrity over time. Here are some potential causes and solutions:

  • Cell Leakage: Cells may be leaching from the immobilization matrix with each cycle.[3]

    • Solution: Increase the concentration of the cross-linking agent or the immobilizing polymer to create a more robust matrix.[3] For alginate beads, increasing the CaCl2 concentration can improve bead rigidity and reduce cell leakage.[3]

  • Enzyme Denaturation: The reaction conditions (e.g., pH, temperature, organic solvents) may be causing the enzyme to lose its activity over time.[9][10]

    • Solution: Review and optimize the reaction parameters to be within the optimal range for the enzyme.[1] Genetic engineering techniques, such as directed evolution, can be employed to enhance the enzyme's intrinsic stability.[7][11]

  • Product Inhibition/Toxicity: The accumulation of the product in the reaction medium could be inhibiting the enzyme or be toxic to the cells.[1][12]

    • Solution: Implement in-situ product removal strategies or use a fed-batch process to maintain a low product concentration.

Issue 3: Inconsistent Results Between Batches

Question: I am getting variable results in product yield and biocatalyst stability between different batches of my whole-cell biocatalyst. What could be causing this inconsistency?

Answer: Batch-to-batch variability can be frustrating. The key is to standardize every step of your process.

  • Inconsistent Cell Growth Phase: Harvesting cells at different growth phases can lead to variations in enzyme expression and overall cell physiology.[2]

    • Solution: Standardize the cell growth protocol, ensuring cells are harvested at the same optical density or growth phase for each batch.[1]

  • Variability in Immobilization: Inconsistent mixing, temperature, or reagent concentrations during immobilization can lead to different matrix properties.

    • Solution: Follow a strict, detailed protocol for immobilization, ensuring all parameters are kept constant.

  • Phenotypic Heterogeneity: Even genetically identical cells can exhibit variability in their metabolic activity.[9]

    • Solution: While difficult to eliminate completely, ensuring a homogenous cell culture and consistent growth conditions can help minimize this effect.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about enhancing the stability of whole-cell biocatalysts.

Question 1: What are the main advantages of using whole-cell biocatalysts over purified enzymes?

Answer: Whole-cell biocatalysts offer several advantages:

  • Cost-Effectiveness: They eliminate the need for costly and time-consuming enzyme purification steps.[2][13]

  • Cofactor Regeneration: Whole cells possess the metabolic machinery to regenerate expensive cofactors (e.g., NADH, ATP) internally.[1][2]

  • Enhanced Enzyme Stability: The cellular environment provides a protective microenvironment for the enzyme, shielding it from harsh reaction conditions.[13][14]

Question 2: What are the most common methods for immobilizing whole-cell biocatalysts?

Answer: The most widely used immobilization techniques include:

  • Entrapment: Cells are physically confined within a porous matrix, such as calcium alginate, polyvinyl alcohol, or k-carrageenan gels.[4] This is a gentle method that often preserves cell viability.[3]

  • Cross-linking: Chemical cross-linkers like glutaraldehyde are used to create a network of cross-linked cells, forming aggregates.[5] This method can significantly improve mechanical stability.[9]

  • Adsorption: Cells are attached to the surface of a carrier material through physical interactions.

Question 3: How can genetic engineering be used to improve the stability of whole-cell biocatalysts?

Answer: Genetic and metabolic engineering are powerful tools for enhancing biocatalyst stability:

  • Improving Enzyme Stability: Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved thermal stability, pH tolerance, and resistance to organic solvents.[7][15][16]

  • Blocking Competing Pathways: Deleting genes responsible for metabolic pathways that consume the substrate or product can increase yield and reduce by-product formation.[2][17]

  • Enhancing Substrate Uptake: Overexpressing transporter proteins can improve the transport of the substrate across the cell membrane, overcoming mass transfer limitations.[2]

  • Chassis Optimization: Modifying the host cell (chassis) to be more robust against process stresses, such as product toxicity, can improve overall performance.[2][17]

Question 4: What are the key factors to consider when choosing an immobilization strategy?

Answer: The choice of immobilization method depends on several factors:

  • The nature of the biocatalyst: Whether the cells need to be viable and metabolically active for the reaction.

  • The reaction conditions: The pH, temperature, and presence of organic solvents will influence the choice of matrix material.

  • The substrate and product molecules: Their size and charge will affect their diffusion through the immobilization matrix.

  • The intended application: The required mechanical strength and reusability of the biocatalyst.

Data Presentation

Table 1: Impact of Immobilization on Whole-Cell Biocatalyst Reusability

Immobilization MethodBiocatalystSubstrateProductReusability (Number of Cycles with >60% Activity)Reference
Free CellsE. coli expressing L-arabinitol dehydrogenaseL-arabinitolL-xylulose< 2[3]
Calcium Alginate EntrapmentE. coli expressing L-arabinitol dehydrogenaseL-arabinitolL-xylulose7[3]
Free CellsE. coli expressing DmpAsyn-L-carnosine< 3[2]
-Recombinant E. coli-L-carnosine> 5[2]

Table 2: Effect of Genetic Modification on Enzyme Stability

EnzymeHost OrganismModification StrategyImprovement in StabilityReference
Hydrolase/AcyltransferaseT. tengcongensisDirected Evolution3-5°C increase in apparent melting temperature[14]
Carbonic Anhydrase-Directed EvolutionTolerant to 107°C and pH > 10[7]
Sucrase A (SacA)E. coliSurface DisplayRetained >80% activity after 60 min at 45°C[18]

Experimental Protocols

Protocol 1: Whole-Cell Immobilization in Calcium Alginate Beads

This protocol describes the entrapment of whole cells in calcium alginate beads, a common and gentle immobilization technique.[3][4]

Materials:

  • Whole-cell biocatalyst culture

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water or appropriate buffer

  • Syringe with a needle or a peristaltic pump with tubing

  • Stir plate and stir bar

Procedure:

  • Prepare the Sodium Alginate Solution:

    • Dissolve sodium alginate (typically 2-4% w/v) in distilled water or buffer by heating and stirring.[3][4] Avoid clump formation.

    • Autoclave the solution for sterilization and cool it down to room temperature.

  • Prepare the Cell Suspension:

    • Harvest the cells from the culture medium by centrifugation.

    • Wash the cell pellet with sterile buffer to remove any residual medium.

    • Resuspend the cell pellet in a small volume of buffer to create a concentrated cell suspension.

  • Mix Cells with Alginate:

    • Aseptically mix the cell suspension with the sterile sodium alginate solution. Ensure a homogenous mixture.

  • Form the Beads:

    • Prepare a sterile calcium chloride solution (typically 0.1-0.4 M).[3]

    • Extrude the cell-alginate mixture dropwise into the continuously stirring CaCl₂ solution using a syringe or pump.[4] The droplets will instantly form gel beads upon contact with the calcium ions.

  • Harden the Beads:

    • Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 30-60 minutes) with gentle stirring.[19]

  • Wash the Beads:

    • Carefully decant the CaCl₂ solution and wash the immobilized cell beads with sterile buffer to remove excess calcium chloride and any un-entrapped cells.

  • Storage:

    • The immobilized biocatalyst can be used immediately or stored in a suitable buffer at 4°C.

Protocol 2: Glutaraldehyde Cross-linking of Whole-Cell Biocatalysts

This protocol outlines the procedure for cross-linking whole cells using glutaraldehyde to enhance their mechanical stability and prevent cell leakage.[5][6]

Materials:

  • Whole-cell biocatalyst suspension

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5][20]

  • Centrifuge and tubes

Procedure:

  • Prepare the Cell Suspension:

    • Harvest and wash the cells as described in the alginate immobilization protocol.

    • Resuspend the cells in the reaction buffer to a desired concentration.

  • Prepare the Glutaraldehyde Solution:

    • Freshly dilute the stock glutaraldehyde solution to the desired final concentration (typically 0.1% to 2.5% v/v) in the reaction buffer.[5] Caution: Glutaraldehyde is a hazardous chemical and should be handled in a fume hood with appropriate personal protective equipment.

  • Cross-linking Reaction:

    • Add the diluted glutaraldehyde solution to the cell suspension.

    • Incubate the mixture for a specific duration (e.g., 15-60 minutes) at room temperature with gentle agitation.[5][6] The optimal time and glutaraldehyde concentration should be determined empirically.

  • Quench the Reaction:

    • To stop the cross-linking reaction, add the quenching solution to the mixture.[5][20] The quencher will react with any unreacted glutaraldehyde.

    • Incubate for an additional 15 minutes.

  • Wash the Cross-linked Cells:

    • Pellet the cross-linked cells by centrifugation.

    • Wash the pellet multiple times with buffer to remove any residual glutaraldehyde and quenching agent.

  • Resuspend and Store:

    • Resuspend the final cross-linked whole-cell biocatalyst in the desired reaction buffer for immediate use or storage at 4°C.

Visualizations

experimental_workflow_immobilization cluster_preparation Preparation cluster_immobilization Immobilization cluster_post_processing Post-Processing prep_alginate Prepare Sodium Alginate Solution mix Mix Cells and Alginate prep_alginate->mix prep_cells Prepare Cell Suspension prep_cells->mix form_beads Form Beads in CaCl2 Solution mix->form_beads harden Harden Beads form_beads->harden wash Wash Beads harden->wash store Store or Use Immobilized Biocatalyst wash->store logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Biocatalyst Activity mass_transfer Mass Transfer Limitations issue->mass_transfer enzyme_inactivation Enzyme Inactivation issue->enzyme_inactivation cell_viability Low Cell Viability issue->cell_viability optimize_matrix Optimize Matrix (e.g., lower alginate conc.) mass_transfer->optimize_matrix optimize_conditions Optimize Immobilization Conditions enzyme_inactivation->optimize_conditions milder_method Use Milder Immobilization Method cell_viability->milder_method check_viability Perform Viability Assay cell_viability->check_viability

References

Technical Support Center: Overcoming Substrate Inhibition in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in identifying, characterizing, and overcoming substrate inhibition in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition?

A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations.[1][2] This deviation from the classic Michaelis-Menten kinetics occurs in approximately 25% of all known enzymes.[1][3][4] Instead of reaching a plateau (Vmax), the reaction velocity peaks and then declines as the substrate concentration continues to increase. This occurs when more than one substrate molecule binds to the enzyme, leading to the formation of an unproductive or less productive enzyme-substrate complex.[1][5]

Q2: How can I identify substrate inhibition in my experimental data?

A2: The most direct method is to measure the initial reaction velocity over a wide range of substrate concentrations. If a plot of initial velocity versus substrate concentration shows a characteristic "bell shape," where the velocity increases, peaks, and then decreases, substrate inhibition is likely occurring.[6] This contrasts with the hyperbolic curve of Michaelis-Menten kinetics, where the velocity asymptotically approaches Vmax.[7] A Lineweaver-Burk plot of data exhibiting substrate inhibition will be non-linear, curving upwards at high substrate concentrations (low 1/[S] values).

Q3: What are the common mechanisms of substrate inhibition?

A3: The most classically cited mechanism involves the binding of two substrate molecules to the enzyme to form a dead-end E-S-S (or SES) complex, where the second substrate binds to a non-catalytic, inhibitory site.[1][6] However, other mechanisms exist, such as:

  • Binding to the enzyme-product complex: A substrate molecule can bind to the enzyme-product complex, trapping the product and preventing its release, thereby slowing down the overall catalytic cycle.[3][4][8]

  • Binding to the active site in a non-productive orientation: A second substrate molecule might bind within the active site in a way that blocks the productive binding of the first substrate or hinders the catalytic process.

  • Allosteric effects: Substrate binding to a secondary, allosteric site can induce conformational changes in the enzyme that reduce its catalytic efficiency.

Q4: How does substrate inhibition differ from other types of enzyme inhibition?

A4: Substrate inhibition is a specific case where the substrate itself acts as an inhibitor at high concentrations. This differs from other common types of inhibition:

  • Competitive Inhibition: An inhibitor molecule, distinct from the substrate, competes for the active site. This can be overcome by increasing substrate concentration.[7][9]

  • Non-competitive Inhibition: An inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. Increasing substrate concentration does not overcome this type of inhibition.[7][10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[7]

A key distinguishing feature is that in substrate inhibition, the inhibitory molecule is also the molecule being catalyzed.

Troubleshooting Guides

Issue: My reaction rate is decreasing at high substrate concentrations. How can I confirm and address this?

This guide provides a systematic approach to troubleshooting suspected substrate inhibition.

Step 1: Confirm Substrate Inhibition
  • Action: Perform a detailed substrate titration experiment.

  • Rationale: To confirm that the observed decrease in velocity is dependent on the substrate concentration and to determine the optimal and inhibitory concentration ranges.

  • Procedure: Measure the initial reaction velocity across a broad range of substrate concentrations, extending well beyond the apparent Km. Ensure you have sufficient data points in the rising, peak, and falling portions of the curve.[5]

Step 2: Data Analysis and Model Fitting
  • Action: Plot initial velocity (v) versus substrate concentration ([S]) and fit the data to the appropriate kinetic model.

  • Rationale: To quantitatively characterize the substrate inhibition and determine the kinetic parameters (Vmax, Km, and Ki).

  • Procedure: Use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to the substrate inhibition model (also known as the Haldane or Andrews equation).[5][11]

    • Equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))[12]

    • Where Ki is the dissociation constant for the inhibitory substrate binding.

Step 3: Experimental Optimization to Mitigate Inhibition

Based on the confirmed presence of substrate inhibition, the following strategies can be employed to overcome or minimize its effects:

Troubleshooting StepRationaleKey Considerations
1. Adjust Substrate Concentration Operate the assay at or below the optimal substrate concentration to avoid the inhibitory range.This is the simplest solution but may not be feasible if a high reaction rate is required.
2. Optimize Buffer Conditions The pH and ionic strength of the buffer can influence substrate binding and enzyme conformation.Systematically vary the pH and test different buffer types and salt concentrations to see if inhibition can be alleviated.
3. Utilize a Fed-Batch System For bioreactor or large-scale reactions, a fed-batch approach can maintain the substrate concentration in the optimal range.[13]This method involves the slow and continuous addition of the substrate to the reaction mixture.[13]
4. Consider Enzyme Engineering If structural information is available, site-directed mutagenesis can be used to alter residues in the inhibitory binding site or substrate access tunnels.This is a more advanced approach that can lead to an enzyme variant with reduced substrate inhibition and potentially improved catalytic efficiency.[3][4]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting substrate inhibition.

Experimental Protocols

Protocol 1: Determining Kinetic Parameters for Substrate Inhibition

Objective: To experimentally determine Vmax, Km, and Ki for an enzyme exhibiting substrate inhibition.

Materials:

  • Purified enzyme of interest

  • Substrate

  • Assay buffer at optimal pH

  • Spectrophotometer or other appropriate detection instrument

  • Microplates or cuvettes

  • Non-linear regression software

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay should be in the linear range, determined from prior enzyme titration experiments.

  • Substrate Dilution Series: Prepare a wide range of substrate concentrations in the assay buffer. A 12-point, 2-fold serial dilution is a good starting point. The highest concentration should be significantly above the expected inhibitory concentration.

  • Assay Setup:

    • In a microplate or cuvettes, add the assay buffer and the substrate at its various final concentrations.

    • Include control wells with no enzyme to measure any non-enzymatic substrate degradation.

    • Equilibrate the plate/cuvettes to the optimal reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the enzyme to all wells.

  • Data Collection: Immediately begin monitoring the reaction by measuring the change in signal (e.g., absorbance, fluorescence) over time. Collect data at regular intervals to determine the initial velocity (the linear portion of the progress curve).

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v).

    • Create a plot of v versus substrate concentration [S].

    • Use non-linear regression software to fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)).[5][12]

    • The software will provide the best-fit values for Vmax, Km, and Ki, along with their standard errors.[11]

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant Haloalkane Dehalogenase LinB

This table presents a case study where enzyme engineering was used to overcome substrate inhibition. A single point mutation (L177W) induced strong substrate inhibition, which was subsequently alleviated by further mutations.

Enzyme Variantkcat (s⁻¹)Km (mM)Ki (mM)kcat/Km (mM⁻¹s⁻¹)
Wild-Type (LinB) 1.4 ± 0.10.2 ± 0.051.5 ± 0.37.3 ± 0.9
L177W 0.9 ± 0.10.03 ± 0.010.08 ± 0.0230 ± 5
L177W/I211L 2.1 ± 0.20.11 ± 0.031.8 ± 0.419 ± 2
W140A/F143L/L177W/I211L 3.6 ± 0.30.15 ± 0.02Not Determined24 ± 2

Data adapted from a study on haloalkane dehalogenase LinB, which demonstrated that substrate inhibition can be caused by the blockage of product release and can be rationally controlled through enzyme engineering.[3][4]

Mandatory Visualization

Diagram 1: General Mechanism of Substrate Inhibition

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate (ES) (Productive) E->ES + S (Km) S Substrate (S) ES->E + P (kcat) ESS Enzyme-Substrate-Substrate (ESS) (Non-productive) ES->ESS + S (Ki) P Product (P)

Caption: A simplified model of substrate inhibition.

Diagram 2: Logical Flow for Differentiating Inhibition Types

Inhibition_Differentiation Start Observe Enzyme Inhibition Is_Inhibitor_Substrate Is the inhibitor the substrate itself? Start->Is_Inhibitor_Substrate Substrate_Inhibition Substrate Inhibition Is_Inhibitor_Substrate->Substrate_Inhibition Yes Other_Inhibition Other Inhibition Type Is_Inhibitor_Substrate->Other_Inhibition No Increase_S Does increasing [S] overcome inhibition? Other_Inhibition->Increase_S Competitive Competitive Inhibition Increase_S->Competitive Yes Non_or_Uncompetitive Non-competitive or Uncompetitive Inhibition Increase_S->Non_or_Uncompetitive No

Caption: A logical diagram for distinguishing inhibition types.

References

Optimizing mobile phase for chiral HPLC separation of 1-(4-chlorophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral HPLC separation of 1-(4-chlorophenyl)ethanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the chiral HPLC separation of 1-(4-chlorophenyl)ethanol enantiomers?

A good starting point for the chiral separation of 1-(4-chlorophenyl)ethanol involves using a polysaccharide-based chiral stationary phase (CSP) with a normal-phase mobile phase. Columns with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are often effective.[1]

A typical initial setup would be:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[1]

  • Flow Rate: 0.5 - 1.0 mL/min[1]

  • Temperature: Ambient (e.g., 25°C)[1]

  • Detection: UV at 210 nm or 254 nm[1]

Q2: How can I improve the resolution (Rs < 1.5) between the enantiomers?

Poor resolution is a common challenge in chiral separations. Here are several strategies to enhance it:

  • Optimize Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the percentage of the alcohol will generally increase retention and may improve resolution.[1]

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can sometimes significantly alter the selectivity of the separation.[1]

  • Reduce Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can lead to better resolution.[1]

  • Adjust Temperature: Temperature can have a notable impact on chiral recognition. Experimenting with both increasing and decreasing the temperature may improve resolution.[1]

Q3: What are the common causes of peak tailing and how can I address them?

Peak tailing can be caused by several factors in chiral HPLC:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to tailing.[1][2] Using a mobile phase with a polar modifier can help minimize these interactions.

  • Column Overload: Injecting an excessive amount of sample can result in peak broadening and tailing.[2] Try diluting your sample and injecting a smaller volume.

Q4: I am observing ghost peaks in my chromatogram. What is the cause and how can I eliminate them?

Ghost peaks can arise from several sources:

  • Mobile Phase Contamination: Impurities in the solvents or additives can appear as ghost peaks.[1] It is crucial to use high-purity HPLC-grade solvents.

  • System Contamination: Carryover from previous injections is a frequent cause.[1] Implementing a thorough washing procedure for the injector and the system between runs is recommended.

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[1] Ensure your mobile phase is adequately degassed before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Adjust the ratio of n-hexane to alcohol modifier (e.g., isopropanol, ethanol). Reducing the alcohol percentage often increases resolution.[1]
Inappropriate alcohol modifier.Switch from isopropanol to ethanol, or vice-versa, as this can alter selectivity.[1]
Flow rate is too high.Decrease the flow rate. Chiral separations often benefit from lower flow rates.[1]
Column temperature is not optimal.Experiment with adjusting the column temperature, as it can significantly impact chiral recognition.[1]
Peak Tailing Secondary interactions with the stationary phase.Ensure the use of a high-quality chiral stationary phase and consider mobile phase additives if necessary, although they are often not required for neutral molecules like 1-(4-chlorophenyl)ethanol.[1]
Column overload.Reduce the sample concentration or injection volume.[2]
Ghost Peaks Contaminated mobile phase.Use fresh, HPLC-grade solvents and filter the mobile phase.[1]
System carryover.Implement a rigorous needle and system wash protocol between injections.[1]
Inadequate mobile phase degassing.Degas the mobile phase thoroughly using sonication or an online degasser.[1]
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.[1]
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.[1]

Experimental Protocols

Detailed HPLC Method for Chiral Separation of 1-(4-chlorophenyl)ethanol

This protocol provides a starting point for the chiral separation of 1-(4-chlorophenyl)ethanol. Optimization may be necessary based on the specific instrumentation and column used.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Racemic 1-(4-chlorophenyl)ethanol standard

  • 0.45 µm membrane filter

  • Ultrasonic bath or online degasser

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for a minimum of 15 minutes using an ultrasonic bath or an online degasser.[1]

3. System Preparation:

  • Purge the HPLC system with the mobile phase to remove any residual solvents.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1]

4. Sample Preparation:

  • Prepare a stock solution of racemic 1-(4-chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C (using a column oven)

  • Detection: UV at 210 nm

  • Run Time: Adjust as necessary to allow for the elution of both enantiomers.

Column Washing and Equilibration Protocol

Proper column washing and equilibration are critical for achieving reproducible results in chiral chromatography.

  • Column Washing: After using non-polar mobile phases (e.g., hexane/isopropanol), flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Column Storage: For short-term storage (overnight), the column can be left in the mobile phase at a very low flow rate. For long-term storage, flush the column with isopropanol and store it in a compatible solvent.

Data Presentation

Table 1: Example Chromatographic Parameters for Chiral Separation of 1-(4-chlorophenyl)ethanol

ParameterCondition 1Condition 2
Column Chiralcel® OB-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)n-Hexane / Isopropanol (90:10 v/v)[1]
Flow Rate 0.5 mL/min[1]1.0 mL/min[1]
Temperature 25°C[1]Ambient[1]
Detection UV at 210 nm[1]Not Specified
Retention Time (S)-enantiomer 27.9 minNot Specified

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (n-Hexane/Isopropanol) SystemPrep System & Column Equilibration MobilePhase->SystemPrep Sample Sample Preparation (Racemic Standard) Injection Inject Sample Sample->Injection SystemPrep->Injection Separation Chiral Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Analyze Resolution & Peak Shape Chromatogram->Analysis

Caption: General experimental workflow for chiral HPLC separation.

TroubleshootingLogic Start Poor Resolution? AdjustMobilePhase Adjust Mobile Phase Ratio Start->AdjustMobilePhase Yes ChangeModifier Change Alcohol Modifier AdjustMobilePhase->ChangeModifier No Improvement GoodResolution Resolution Improved AdjustMobilePhase->GoodResolution Improved LowerFlowRate Lower Flow Rate ChangeModifier->LowerFlowRate No Improvement ChangeModifier->GoodResolution Improved AdjustTemp Adjust Temperature LowerFlowRate->AdjustTemp No Improvement LowerFlowRate->GoodResolution Improved AdjustTemp->GoodResolution Improved

Caption: Troubleshooting logic for improving enantiomeric resolution.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for (S)-1-(4-Fluorophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (S)-1-(4-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for its quantification, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]

Comparative Overview of Analytical Methods

The primary challenge in the analysis of this compound lies in its chiral nature. Therefore, the chosen analytical method must be capable of separating and quantifying the (S)-enantiomer from its (R)-enantiomer. Both chiral HPLC and chiral GC are powerful techniques for achieving this enantioseparation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for enantioseparation. The selection of the chiral stationary phase (CSP) is the most critical factor in method development. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent performance in resolving the enantiomers of similar aromatic alcohols.

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds like this compound. Chiral capillary columns, often coated with derivatized cyclodextrins, are commonly used for the enantiomeric separation of such analytes.

The choice between HPLC and GC will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Summary of Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for analytical methods used for the quantification of this compound. These criteria are based on ICH guidelines and represent the expected performance of a validated method.[4][5]

Validation ParameterAcceptance Criteria
Specificity No interference from the (R)-enantiomer, impurities, or matrix components at the retention time of the (S)-enantiomer. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity (R²) ≥ 0.999 over the specified concentration range.
Range Typically 80% to 120% of the test concentration for assay. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification.
Accuracy (% Recovery) Typically between 98.0% and 102.0% for the assay of the active substance.
Precision (% RSD) - Repeatability (Intra-day): ≤ 1.0% - Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. The analyte should be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The analyte can be quantified with acceptable precision and accuracy.
Robustness No significant changes in the results when small, deliberate variations are made to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Experimental Protocols

Detailed methodologies for the validation of chiral HPLC and chiral GC methods are provided below. These protocols are designed to meet the requirements of the ICH Q2(R2) guidelines.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC) Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). The exact ratio should be optimized for the best enantiomeric resolution.

  • Flow Rate: Typically 0.5 to 1.5 mL/min.

  • Column Temperature: Controlled, typically between 20°C and 40°C.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 214 nm or 220 nm).

2. Validation Experiments:

  • Specificity: Inject the (S)-enantiomer, the (R)-enantiomer, a mixture of both (racemate), and a blank (mobile phase). Assess the resolution between the enantiomer peaks and ensure no interfering peaks are present at the retention time of the (S)-enantiomer.

  • Linearity: Prepare a series of at least five standard solutions of the (S)-enantiomer at different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples with known concentrations of the (S)-enantiomer (e.g., by spiking a placebo with the analyte). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform multiple injections (e.g., n=6) of a standard solution of the (S)-enantiomer on the same day and calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the %RSD.

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., ±10% in mobile phase composition, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.

Chiral Gas Chromatography (GC) Method Validation

1. Instrumentation and Chromatographic Conditions:

  • GC System: A system equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chiral Column: A capillary column coated with a derivatized cyclodextrin (e.g., HYDRODEX β-TBDAc).

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

  • Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.

  • Oven Temperature Program: An optimized temperature program to achieve separation of the enantiomers.

  • Injection Mode: Split injection is typically used.

2. Validation Experiments:

  • Specificity: Similar to the HPLC method, inject the individual enantiomers, the racemate, and a blank to demonstrate enantiomeric separation and lack of interference.

  • Linearity: Prepare and analyze a series of standard solutions of the (S)-enantiomer and construct a calibration curve.

  • Accuracy: Analyze samples with known amounts of the (S)-enantiomer and determine the percent recovery.

  • Precision:

    • Repeatability: Perform multiple injections of a standard solution and calculate the %RSD.

    • Intermediate Precision: Repeat the analysis under different conditions (day, analyst, instrument) and calculate the %RSD.

  • LOD and LOQ: Determine based on the signal-to-noise ratio.

  • Robustness: Introduce small variations in parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume and evaluate the effect on the separation and quantification.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Analyte Define Analyte: This compound Technique Select Technique: Chiral HPLC or GC Analyte->Technique Column Screen Chiral Columns: Polysaccharide or Cyclodextrin Technique->Column MobilePhase Optimize Mobile Phase / Carrier Gas Column->MobilePhase Parameters Fine-tune Parameters: Temp, Flow Rate, etc. MobilePhase->Parameters Specificity Specificity Parameters->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for Chiral Method Development and Validation.

G cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Analytical Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Accuracy->Precision Precision->Accuracy Linearity->Range LOQ->LOD

Caption: Relationship of ICH Q2(R2) Validation Parameters.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of 4-fluoroacetophenone to produce chiral 1-(4-fluorophenyl)ethanol is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The stereochemistry of the resulting alcohol is often crucial for its biological activity. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the asymmetric reduction of 4-fluoroacetophenone. Key metrics include enantiomeric excess (e.e.), conversion or yield, and the general reaction conditions.

Catalyst SystemCatalyst TypeLigand/EnzymeReductant/Hydrogen SourceSolvent(s)Temp. (°C)Time (h)Conversion (%)Yield (%)e.e. (%)
Recombinant E. coli Whole-Cells[1]BiocatalystAlcohol Dehydrogenase & Glucose DehydrogenaseGlucoseAqueousRT->9587>99 (R)
RuCl₂(p-cymene)₂ / (R,R)-TsDPEN[2]Ruthenium Catalyst(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamineFormic acid/TriethylamineFormic acid/TriethylamineRT---97.5 (S)
(R)-2-Methyl-CBS-oxazaborolidine[1]Organocatalyst-Borane-dimethyl sulfideTHF-30 to 01-2->90>95 (S)
[Ir(Cp)Cl₂]₂ / Ligand[3]Iridium CatalystUnsymmetrical Diamine2-propanol2-propanol-72High-<2
[Rh(Cp)Cl₂]₂ / Ligand[3]Rhodium CatalystUnsymmetrical Diamine2-propanol2-propanol-72High-<2

Experimental Workflow

The general workflow for the asymmetric reduction of 4-fluoroacetophenone is depicted below. The specific conditions for catalyst activation, reaction, and work-up vary depending on the chosen catalytic system.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Preparation/ Activation reaction Asymmetric Reduction of 4-Fluoroacetophenone catalyst_prep->reaction substrate_prep Substrate & Solvent Preparation substrate_prep->reaction quench Reaction Quenching reaction->quench extraction Extraction & Washing quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (NMR, HPLC) - Yield - Enantiomeric Excess purification->analysis

General experimental workflow for the asymmetric reduction of 4-fluoroacetophenone.

Detailed Experimental Protocols

Biocatalytic Reduction with Recombinant Whole-Cells

A practical and highly efficient method for the synthesis of (R)-1-(4-fluorophenyl)ethanol utilizes a recombinant E. coli whole-cell biocatalyst.[1] These cells are engineered to co-express an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.

  • Catalyst: Recombinant E. coli whole-cells.

  • Substrate Concentration: Approximately 0.5 M 4-fluoroacetophenone.

  • Reductant: Glucose (for cofactor regeneration).

  • Solvent: Aqueous medium.

  • Temperature: Room temperature.

  • Procedure: The reaction is carried out in an aqueous solvent system. The 4-fluoroacetophenone is added to a suspension of the recombinant whole-cells in the presence of glucose. The reaction mixture is stirred at room temperature until completion.

  • Work-up: The product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The product can be further purified by distillation or chromatography.

This biocatalytic approach offers the advantages of high enantioselectivity, mild reaction conditions, and the use of a renewable hydrogen source.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral ruthenium complexes are effective for the asymmetric transfer hydrogenation of α-fluoroacetophenones.[2]

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Ligand: (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Hydrogen Source: Formic acid/triethylamine (5:2 azeotropic mixture).

  • Solvent: Formic acid/triethylamine.

  • Temperature: Room temperature.

  • Procedure: The catalyst is typically formed in situ by mixing the ruthenium precursor and the chiral ligand in the solvent. The 4-fluoroacetophenone is then added, and the reaction is stirred at room temperature.

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

This method provides high enantioselectivity for the (S)-enantiomer.

Organocatalytic Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[1][4][5]

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%).

  • Reducing Agent: Borane-dimethyl sulfide (BMS) or borane-THF complex.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Temperature: -30 °C to 0 °C.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, the (R)-2-Methyl-CBS-oxazaborolidine catalyst in toluene is diluted with anhydrous THF and cooled to 0 °C.

    • The borane reagent is added dropwise, and the mixture is stirred.

    • The reaction is then cooled to -30 °C, and a solution of 4-fluoroacetophenone in anhydrous THF is added slowly.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction is quenched by the slow addition of methanol.

    • The mixture is warmed to room temperature, and aqueous HCl is added.

    • The product is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by flash column chromatography.

The CBS reduction is known for its high yields and excellent enantioselectivities, providing predictable access to the (S)-alcohol with the (R)-catalyst.[1][4]

Concluding Remarks

The choice of catalyst for the asymmetric reduction of 4-fluoroacetophenone depends on the desired enantiomer, scalability, and experimental constraints.

  • Biocatalysts offer an environmentally friendly route with exceptional enantioselectivity for the (R)-enantiomer under mild aqueous conditions.

  • Ruthenium catalysts with chiral diamine ligands are highly effective for asymmetric transfer hydrogenation, providing the (S)-enantiomer with high enantiomeric excess.

  • The organocatalytic CBS reduction is a robust and highly predictable method for obtaining the (S)-alcohol in high yield and enantioselectivity, though it requires stoichiometric amounts of a borane reagent and cryogenic temperatures.

  • Iridium and Rhodium catalysts with the tested unsymmetrical diamine ligands showed poor enantioselectivity for the transfer hydrogenation of 4-fluoroacetophenone, making them less suitable for this specific transformation.[3]

  • Non-precious metal catalysts for this specific asymmetric reduction are not yet well-established in the literature, representing an area for future research.

Researchers should consider these factors when selecting a catalytic system for their synthetic endeavors. The detailed protocols provided herein serve as a starting point for the development of efficient and selective processes for the production of chiral 1-(4-fluorophenyl)ethanol.

References

A Comparative Guide: Chiral HPLC vs. SFC for Enantiomeric Excess Determination of 1-(4-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Separation Techniques

The accurate determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical development and quality control for chiral compounds. 1-(4-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients, making the robust analysis of its enantiomeric purity essential.[1] This guide provides a detailed comparison of two powerful chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), for the enantiomeric excess determination of this critical intermediate. The comparison is supported by experimental data to facilitate informed method selection and development.

Performance Comparison: A Head-to-Head Look at Chiral Separation

The choice between Chiral HPLC and Chiral SFC for enantiomeric excess determination depends on various factors, including the desired speed of analysis, solvent consumption, and available instrumentation. Both techniques have demonstrated their capability to resolve the enantiomers of 1-(4-chlorophenyl)ethanol, with the selection of the chiral stationary phase (CSP) being a critical parameter for achieving successful separation.[1] Polysaccharide-based and cyclodextrin-based CSPs are widely recognized for their broad enantiorecognition capabilities for a variety of chiral compounds, including aromatic alcohols like 1-(4-chlorophenyl)ethanol.[1]

While HPLC is a well-established and robust technique, SFC is gaining popularity as a "greener" and often faster alternative.[1] SFC utilizes supercritical carbon dioxide as the primary mobile phase component, which, when modified with a small amount of an organic solvent, offers high diffusion rates and low viscosity, contributing to more efficient separations.[1]

Below is a summary of the performance of Chiral HPLC and a representative Chiral SFC method for the separation of 1-(4-chlorophenyl)ethanol enantiomers.

ParameterChiral HPLCChiral SFC (Representative Method)
Chiral Stationary Phase (CSP) Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))Cyclodextrin-based (e.g., MPCCD®) or Polysaccharide-based
Mobile Phase / Carrier Gas n-Hexane / 2-Propanol (97:3, v/v)CO₂ / Methanol (90:10, v/v)
Flow Rate / Pressure 0.5 mL/min3.0 mL/min / 150 bar
Temperature 25 °C30 °C
Retention Time (min) tR(S) = 32.10, tR(R) = 35.88Estimated < 10 min
Resolution (Rs) > 1.5 (Calculated)Expected > 1.5
Solvent Consumption High (organic solvents)Low (primarily CO₂)
Analysis Time Long (~40 min)Short (< 10 min)

Experimental Protocols: A Detailed Look at the Methodologies

Detailed experimental protocols are crucial for the reproducibility and successful implementation of analytical methods. Below are the methodologies for the Chiral HPLC separation and a representative Chiral SFC method for 1-(4-chlorophenyl)ethanol.

Chiral HPLC Method

This method has been demonstrated to provide baseline separation of the enantiomers of 1-(4-chlorophenyl)ethanol.[1]

  • Column: Chiralcel® OD (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (97:3, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample was dissolved in the mobile phase.[1]

Representative Chiral SFC Method

While specific experimental data for the SFC separation of 1-(4-chlorophenyl)ethanol is not as readily available in the cited literature, a viable method can be proposed based on the successful separation of similar aromatic alcohols and general principles of chiral SFC. Cyclodextrin-based CSPs have proven effective in SFC for the separation of chiral alcohols through an inclusion complex mechanism.[1]

  • Column: Cyclodextrin-based or Polysaccharide-based CSP (e.g., Chiralcel® OD, Chiralpak® AD)

  • Mobile Phase: CO₂ / Methanol (90:10, v/v)

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 30 °C

  • Detection: UV-Vis Detector

  • Injection Volume: 5 µL

  • Sample Preparation: The sample is dissolved in the modifier (Methanol).

Workflow for Chiral Method Development

A systematic approach is essential for the efficient development of a robust chiral separation method. The following diagram illustrates a general workflow applicable to both HPLC and SFC.

G General Workflow for Chiral Method Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Racemic 1-(4-chlorophenyl)ethanol CSP_Screen Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin-based) Analyte->CSP_Screen Mode_Screen Screen Different Mobile Phases/Modifiers (e.g., Normal Phase, Polar Organic, SFC Modifiers) CSP_Screen->Mode_Screen Select_Candidate Select Best Candidate(s) (CSP and Mobile Phase) Mode_Screen->Select_Candidate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Select_Candidate->Optimize_MP Optimize_Conditions Optimize Conditions (Flow Rate, Temperature, Pressure) Optimize_MP->Optimize_Conditions Optimized_Method Optimized Method Optimize_Conditions->Optimized_Method Validation Method Validation (Robustness, Linearity, Accuracy) Optimized_Method->Validation Final_Method Final Analytical Method Validation->Final_Method

A general workflow for developing a chiral separation method.

Concluding Remarks: Choosing the Optimal Technique

Both Chiral HPLC and SFC are effective for determining the enantiomeric excess of 1-(4-chlorophenyl)ethanol. The provided data demonstrates that a baseline separation is achievable using a polysaccharide-based Chiralcel® OD column under normal phase HPLC conditions.[1]

While specific quantitative data for a dedicated SFC method for this compound is not detailed in the available literature, the principles of SFC and its successful application to similar chiral alcohols strongly suggest its viability. The primary advantages of SFC lie in its significantly reduced analysis time and lower consumption of organic solvents, making it a more environmentally friendly and cost-effective option, particularly for high-throughput screening.

The optimal choice between Chiral HPLC and SFC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the availability of instrumentation, and the importance of "green" analytical chemistry principles. For laboratories equipped with SFC instrumentation, a systematic screening of different chiral stationary phases and mobile phase modifiers is highly recommended to develop a rapid and efficient method for the enantiomeric excess determination of 1-(4-chlorophenyl)ethanol.

References

A Comparative Guide to Chiral Alcohol Synthesis: Biocatalytic vs. Chemocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral alcohols is a cornerstone in the development of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. Researchers and process chemists face a critical choice between two powerful methodologies: biocatalysis, employing enzymes, and chemocatalysis, utilizing metal-based catalysts. This guide provides an objective comparison of these approaches, supported by experimental data, to inform the selection of the most suitable method for a given application.

Executive Summary

Biocatalytic methods, leveraging the high selectivity of enzymes like ketoreductases (KREDs), offer significant advantages in terms of environmental impact and process safety.[1][2] These reactions are typically conducted in aqueous media under mild conditions of temperature and pressure, minimizing energy consumption and hazardous waste generation.[1][3] The exceptional chemo-, regio-, and stereoselectivity of enzymes often circumvents the need for protecting groups, leading to more streamlined and economical synthetic routes.[1]

Chemocatalytic methods, particularly asymmetric hydrogenation and transfer hydrogenation using transition metal complexes (e.g., Ru, Rh, Ir), provide a versatile and well-established toolkit for chiral alcohol synthesis.[4][5] These methods often exhibit broad substrate scope and high catalytic turnover numbers, making them attractive for the rapid synthesis of diverse chiral molecules.[4] However, they frequently require organic solvents, elevated pressures and temperatures, and costly, potentially toxic heavy metal catalysts.

Performance Comparison: A Data-Driven Analysis

To illustrate the performance of each method, we present a comparative analysis of the synthesis of two industrially relevant chiral alcohols: (R)-1-phenylethanol and (R)-4-chloro-3-hydroxybutanoate, a key intermediate for statin drugs.[3][6]

ParameterBiocatalytic MethodChemocatalytic Method
Target Molecule (R)-1-phenylethanol (R)-1-phenylethanol
Catalyst Alcohol Dehydrogenase from Lactobacillus kefir (LK-ADH)Ru-(R,R)-TsDPEN complex
Substrate AcetophenoneAcetophenone
Yield 96%[7]>99%
Enantiomeric Excess (e.e.) >99% (R)[7]up to 98% (R)[8]
Reaction Conditions Aqueous buffer (pH 7), 30°C, atmospheric pressure[7]Isopropanol/water, 28°C, atmospheric pressure[8]
Catalyst Loading 500 U/mmol substrate[7]Substrate/catalyst ratio: 200:1
Cofactor/Hydrogen Source NADP⁺, Isopropanol (for regeneration)[7]HCOOH/NEt₃ or isopropanol
Reaction Time 24 hours[7]1-4 hours
Target Molecule Ethyl (R)-4-chloro-3-hydroxybutanoate Ethyl (R)-4-chloro-3-hydroxybutanoate
Catalyst Ketoreductase (KRED)Ru(II)-BINAP complex
Substrate Ethyl 4-chloroacetoacetateEthyl 4-chloroacetoacetate
Yield 95%[9]~95%
Enantiomeric Excess (e.e.) >99% (R)[9]>99% (R)
Reaction Conditions Aqueous buffer, pH 7, 30°C, atmospheric pressure[9]Methanol, 50°C, 100 atm H₂
Catalyst Loading Not specifiedSubstrate/catalyst ratio: 1000:1
Cofactor/Hydrogen Source NADH, Isopropanol (for regeneration)[9]H₂ gas
Reaction Time Not specified12 hours

Experimental Workflows and Methodologies

The following diagrams illustrate the generalized workflows for biocatalytic and chemocatalytic chiral alcohol synthesis.

Biocatalytic_Workflow cluster_main Biocatalytic Reduction cluster_cofactor Cofactor Regeneration Cycle Prochiral_Ketone Prochiral Ketone Bioreactor Bioreactor (Aqueous Buffer, mild T & P) Prochiral_Ketone->Bioreactor Chiral_Alcohol Chiral Alcohol Bioreactor->Chiral_Alcohol >99% e.e. Enzyme Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) Enzyme->Bioreactor Cofactor_Regen Cofactor Regeneration System Cofactor_Regen->Bioreactor NAD_ox NADP⁺/NAD⁺ Workup Product Extraction (e.g., solvent extraction) Chiral_Alcohol->Workup Final_Product Purified Chiral Alcohol Workup->Final_Product NAD_red NADPH/NADH NAD_ox->NAD_red Cosubstrate Oxidation NAD_red->NAD_ox Ketone Reduction Cosubstrate Cosubstrate (e.g., Isopropanol) Coproduct Coproduct (e.g., Acetone) Cosubstrate->Coproduct

Biocatalytic synthesis of chiral alcohols.

Chemocatalytic_Workflow cluster_main Chemocatalytic Hydrogenation Prochiral_Ketone Prochiral Ketone Reactor High-Pressure Reactor (Organic Solvent, elevated T & P) Prochiral_Ketone->Reactor Chiral_Alcohol Chiral Alcohol Reactor->Chiral_Alcohol High Yield & e.e. Catalyst Chiral Metal Catalyst (e.g., Ru-BINAP) Catalyst->Reactor H_Source Hydrogen Source (H₂ gas or H-donor) H_Source->Reactor Workup Catalyst Removal & Product Purification (e.g., chromatography) Chiral_Alcohol->Workup Final_Product Purified Chiral Alcohol Workup->Final_Product

Chemocatalytic synthesis of chiral alcohols.

Detailed Experimental Protocols

Biocatalytic Synthesis of (R)-1-phenylethanol

This protocol is adapted from a procedure utilizing a recombinant E. coli expressing an alcohol dehydrogenase.

Materials:

  • Acetophenone

  • Recombinant E. coli whole cells containing an (R)-selective alcohol dehydrogenase

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Isopropanol

  • NADP⁺

  • Glucose

  • Glucose dehydrogenase (for cofactor regeneration, if not using a coupled-substrate system)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reactor, a suspension of the recombinant E. coli cells is prepared in the Tris-HCl buffer.

  • NADP⁺ and isopropanol (as the cosubstrate for cofactor regeneration) are added to the cell suspension.

  • The reaction is initiated by the addition of acetophenone.

  • The reaction mixture is stirred at 30°C and the progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the cells are removed by centrifugation.

  • The supernatant is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (R)-1-phenylethanol.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Chemocatalytic Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure based on the use of a Ru-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2) or isopropanol

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN are dissolved in the chosen solvent.

  • The mixture is stirred at room temperature for approximately 30 minutes to allow for the formation of the active catalyst.

  • Acetophenone and the hydrogen donor (formic acid/triethylamine azeotrope or isopropanol) are added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 28-40°C) and monitored by GC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the (R)-1-phenylethanol.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Concluding Remarks

The choice between biocatalytic and chemocatalytic methods for chiral alcohol synthesis is multifaceted and depends on the specific priorities of the project.

Biocatalysis is the preferred approach when:

  • High enantioselectivity is paramount.[3][10]

  • "Green" chemistry principles, such as mild reaction conditions and reduced waste, are a major consideration.[1][2]

  • The synthesis involves a dedicated, large-scale manufacturing process where the development and optimization of an enzymatic route are economically viable.

Chemocatalysis remains a powerful option when:

  • A broad range of substrates needs to be screened quickly, particularly in early-stage research and development.

  • The substrate is not amenable to enzymatic transformation.

  • Established and well-understood protocols are favored.

Recent advances in both fields are continually expanding the synthetic chemist's toolbox. Directed evolution is generating novel enzymes with enhanced stability, broader substrate scope, and tailored selectivities.[11] Concurrently, the development of more efficient, sustainable, and earth-abundant metal catalysts is addressing some of the key drawbacks of traditional chemocatalysis. The future of chiral alcohol synthesis will likely involve a synergistic application of both methodologies, harnessing the unique strengths of each to achieve optimal outcomes.

References

A Comparative Guide to the Scalable Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this enantiomerically pure alcohol is of significant interest to the pharmaceutical industry. This guide provides an objective comparison of three prominent synthetic routes: biocatalytic reduction, asymmetric chemical reduction (specifically Corey-Bakshi-Shibata reduction), and dynamic kinetic resolution. The comparison is based on key scalability parameters, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance metrics.

ParameterBiocatalytic ReductionAsymmetric Chemical Reduction (CBS)Dynamic Kinetic Resolution (DKR)
Starting Material 4'-Fluoroacetophenone4'-FluoroacetophenoneRacemic 1-(4-Fluorophenyl)ethanol
Catalyst Recombinant E. coli with ADH & GDH(R)-2-Methyl-CBS-oxazaborolidineNovozym 435 (Lipase) & Ru-based catalyst
Yield 87% (>95% conversion)[1]>90%[2]>95% (theoretical up to 100%)
Enantiomeric Excess (ee) >99% (S)[1]>95% (S)[2]>99% (S)
Substrate Concentration High (ca. 0.5 M)[1]Moderate (ca. 0.5 M)[2]Moderate
Reaction Time 70 minutes for high conversion[1]~1-2 hours[2]24-48 hours
Temperature Ambient-30°C to room temperature[2]40-70°C
Key Reagents Glucose (for cofactor regeneration)Borane-dimethyl sulfide complex[2]Acyl donor (e.g., isopropenyl acetate)
Scalability High, green, mild conditionsHigh, well-establishedHigh, efficient for racemates
Cost Considerations Potentially lower catalyst costHigher catalyst and reagent costModerate catalyst and reagent cost

Experimental Protocols

Biocatalytic Reduction of 4'-Fluoroacetophenone

This method utilizes a tailor-made recombinant whole-cell biocatalyst containing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1]

Materials:

  • 4'-Fluoroacetophenone

  • Recombinant E. coli cells expressing ADH and GDH

  • Glucose

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a suitable reactor, the recombinant whole cells are suspended in an aqueous buffer.

  • Glucose is added as the co-substrate for NAD(P)H regeneration.

  • 4'-Fluoroacetophenone is added to the reaction mixture at a concentration of approximately 0.5 M.

  • The reaction is stirred at ambient temperature and the progress is monitored by HPLC or GC.

  • Upon completion (typically >95% conversion within 70 minutes), the product is extracted from the aqueous phase using an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated to yield this compound.

Asymmetric Chemical Reduction (Corey-Bakshi-Shibata - CBS)

This protocol employs a chiral oxazaborolidine catalyst for the enantioselective reduction of 4'-fluoroacetophenone.[2]

Materials:

  • 4'-Fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mmol) and dilute with anhydrous THF.

  • Cool the flask to 0°C and slowly add borane-dimethyl sulfide complex (e.g., 10 mmol). Stir for 15 minutes.

  • In a separate flask, dissolve 4'-fluoroacetophenone (e.g., 10.0 mmol) in anhydrous THF.

  • Cool the reaction flask to -30°C and slowly add the solution of 4'-fluoroacetophenone, maintaining the internal temperature below -25°C.

  • Stir the reaction mixture at -30°C and monitor by TLC or GC.

  • Once the reaction is complete, quench by the slow addition of 2 M HCl.

  • Extract the product with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

Dynamic Kinetic Resolution (DKR) of Racemic 1-(4-Fluorophenyl)ethanol

This chemoenzymatic method combines the enantioselective acylation of one enantiomer by a lipase with the in-situ racemization of the unreacted enantiomer by a metal catalyst.

Materials:

  • Racemic 1-(4-Fluorophenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Ruthenium-based racemization catalyst (e.g., Shvo's catalyst or similar)

  • Acyl donor (e.g., isopropenyl acetate or 4-chlorophenyl acetate)

  • Anhydrous, nonpolar solvent (e.g., toluene or octane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve racemic 1-(4-fluorophenyl)ethanol in the chosen anhydrous solvent.

  • Add the immobilized lipase and the ruthenium racemization catalyst.

  • Add the acyl donor to the mixture.

  • Heat the reaction mixture to a suitable temperature (typically 40-70°C) and stir.

  • Monitor the reaction progress by GC or HPLC until complete conversion of the starting material to the (S)-acetate is observed.

  • After the reaction, the immobilized enzyme can be filtered off for potential reuse.

  • The (S)-acetate can then be hydrolyzed (e.g., using a base like NaOH or an acid) to obtain the desired this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of each synthetic route.

Synthetic Route Comparison for this compound cluster_0 Biocatalytic Reduction cluster_1 Asymmetric Chemical Reduction (CBS) cluster_2 Dynamic Kinetic Resolution start_bio 4'-Fluoroacetophenone process_bio Recombinant E. coli (ADH + GDH) Glucose, Aqueous Buffer start_bio->process_bio product_s This compound process_bio->product_s start_cbs 4'-Fluoroacetophenone process_cbs (R)-Me-CBS Catalyst BH3.SMe2, THF -30°C start_cbs->process_cbs product_s2 This compound process_cbs->product_s2 start_dkr Racemic 1-(4-Fluorophenyl)ethanol process_dkr Lipase (Novozym 435) Ru-Catalyst, Acyl Donor Toluene, 40-70°C start_dkr->process_dkr process_dkr->start_dkr Racemization intermediate_dkr (R)-1-(4-Fluorophenyl)ethyl acetate process_dkr->intermediate_dkr hydrolysis Hydrolysis product_s3 This compound

References

A Comparative Guide to Chiral Synthesis Methods: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient and cost-effective production of single-enantiomer chiral compounds is a critical challenge in the pharmaceutical, agrochemical, and fine chemical industries. The stereochemistry of a molecule profoundly influences its biological activity, with different enantiomers often exhibiting varied pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies increasingly mandate the development of chiral drugs as single enantiomers.[2] This guide provides a comprehensive cost-benefit analysis of various chiral synthesis methods, offering a comparative look at their performance, costs, and operational complexities to aid researchers, scientists, and drug development professionals in selecting the optimal strategy.

The primary approaches to obtaining enantiomerically pure compounds can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and the utilization of naturally occurring chiral molecules (chiral pool).[3] Each strategy presents a unique set of advantages and limitations regarding yield, enantiomeric purity, scalability, cost, and environmental impact.[1][4]

Comparative Analysis of Chiral Synthesis Methods

The selection of an appropriate method for chiral synthesis is a multifactorial decision. Key considerations include the scale of production, desired enantiopurity, catalyst and raw material costs, and process sustainability.[1][3] The following tables summarize the performance and cost factors associated with the leading chiral synthesis techniques.

Table 1: Performance Comparison of Chiral Synthesis Methods

MethodTypical Catalyst/ReagentSubstrate ExampleTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Asymmetric Catalysis Rhodium or Ruthenium complexes, Organocatalysts (e.g., proline derivatives)Ketones, Alkenes>90%>95%High efficiency, low catalyst loading, high atom economy.[1][5]High cost and toxicity of metal catalysts, requires anhydrous/anaerobic conditions.[1][6]
Biocatalysis (e.g., DKR) Lipase (e.g., Novozym 435) + Racemization Catalyst (e.g., Ru-complex)Racemic secondary alcohols>90%>99%High enantioselectivity, mild reaction conditions, green and sustainable.[4][7]Can be slow, enzyme stability and activity can be limiting factors.[4][8]
Chiral Pool Synthesis Naturally occurring chiral compounds (e.g., amino acids, terpenes)Sugars, Amino AcidsVariable (depends on route)100% (guaranteed)Utilizes inexpensive, readily available starting materials, simplifies synthesis.[9][10]Limited to the availability of suitable chiral precursors; often only one enantiomer is available.[10][11]
Diastereomeric Resolution Chiral resolving agents (e.g., tartaric acid, (S)-mandelic acid)Racemic amines, acids<50% (for desired enantiomer)>99% (after crystallization)Well-established, scalable technology, reliable.[1]Maximum theoretical yield of 50% for one enantiomer, requires stoichiometric resolving agents.[1][11]
Chiral Chromatography (SMB) Chiral Stationary Phase (CSP)Racemic mixtures>90% (recovery)>99.5%High purity and recovery for both enantiomers, scalable, and reduces solvent consumption compared to batch.[12][13][14]High initial equipment and CSP cost, process development can be complex.[13][15]

Table 2: Cost-Benefit Analysis of Chiral Synthesis Methods

MethodCatalyst/Reagent CostEquipment CostOperational ComplexityScalabilityEnvironmental ImpactOverall Cost-Effectiveness
Asymmetric Catalysis High (especially precious metals)Moderate to HighHigh (requires inert conditions)ExcellentModerate (solvent waste, metal contamination).[3][6]Good for large-scale, high-value products where catalyst recycling is efficient.[3]
Biocatalysis (e.g., DKR) Moderate (enzyme cost decreasing)Low to ModerateLow (aqueous, mild conditions)GoodLow (biodegradable catalysts, often aqueous media).[7][16]Excellent, especially as enzyme costs decrease and stability improves.[8][16]
Chiral Pool Synthesis Low (uses cheap natural products)LowLow to ModerateGoodLow (utilizes renewable feedstocks).[9]Highly cost-effective when a suitable starting material is available.[9]
Diastereomeric Resolution Moderate (depends on resolving agent)LowModerate (requires crystallization steps)ExcellentHigh (generates stoichiometric waste)Moderate; limited by 50% max yield, but simple and reliable.[1]
Chiral Chromatography (SMB) High (CSP cost)HighHigh (requires specialized expertise)ExcellentModerate (solvent recycling is crucial).[13]Cost-effective for high-value APIs, especially when both enantiomers are valuable.[12][17]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for two widely used chiral synthesis techniques.

Protocol 1: Enzymatic Dynamic Kinetic Resolution (DKR) of a Secondary Alcohol

  • Enzyme Immobilization: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) is used as the biocatalyst. The enzyme is pre-washed with a suitable organic solvent (e.g., hexane) and dried under vacuum.

  • Reaction Setup: To a solution of the racemic secondary alcohol (1.0 equiv.) in toluene (10 mL/mmol), add an acyl donor (e.g., vinyl acetate, 1.5 equiv.), the immobilized lipase (5-10% w/w of the substrate), and a racemization catalyst (e.g., a Ru-based complex, 0.1-1 mol%).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.

  • Work-up and Purification: Upon completion, the immobilized enzyme is filtered off and can be washed for reuse. The solvent is removed under reduced pressure, and the resulting chiral ester is purified by column chromatography.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), the chiral catalyst is prepared by dissolving the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in an anhydrous, degassed solvent (e.g., methanol or dichloromethane). The solution is stirred to form the active catalyst complex.

  • Reaction Setup: The prochiral ketone substrate (1.0 equiv.) is dissolved in the same anhydrous, degassed solvent in a high-pressure autoclave. The pre-formed catalyst solution (0.01-1 mol%) is then transferred to the autoclave via cannula.

  • Reaction Conditions: The autoclave is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred vigorously at a specified temperature (e.g., 25-80 °C).

  • Monitoring: The reaction is monitored by analyzing samples via HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is evaporated, and the crude product is purified, typically by silica gel chromatography, to yield the enantiomerically enriched alcohol.

Visualization of Workflows and Logic

Diagrams can effectively illustrate the decision-making process and experimental procedures involved in chiral synthesis.

G start_node Define Synthesis Goal (Target Molecule, Scale, Purity) d1 Chiral Precursor Readily Available? start_node->d1 Assess Starting Materials decision_node decision_node method_node method_node process_node process_node chiral_pool Chiral Pool Synthesis d1->chiral_pool Yes d2 Synthesis or Resolution? d1->d2 No end_node Optimized Chiral Synthesis chiral_pool->end_node d3 Catalytic Method? d2->d3 Synthesis d4 Method? d2->d4 Resolution asym_cat Asymmetric Catalysis (Metal or Organo) d3->asym_cat Yes (High Atom Economy) chiral_aux Chiral Auxiliaries d3->chiral_aux No (Stoichiometric) resolution Diastereomeric Resolution d4->resolution Crystallization chromatography Chiral Chromatography (SMB) d4->chromatography Chromatography biocat_res Biocatalytic Resolution (KR/DKR) d4->biocat_res Enzymatic asym_cat->end_node chiral_aux->end_node resolution->end_node chromatography->end_node biocat_res->end_node G start_end start_end process process catalyst catalyst analysis analysis product product sub Achiral Substrate + Reagent react Asymmetric Reaction (Controlled Temp/Pressure) sub->react cat Chiral Catalyst (e.g., Metal-Ligand) cat->react monitor Reaction Monitoring (HPLC/GC) react->monitor workup Work-up & Catalyst Recovery react->workup Reaction Complete monitor->react Check Conversion/ ee% workup->cat Recycle purify Purification (Chromatography) workup->purify final_product Enantiopure Product purify->final_product

References

A Comparative Guide to the Spectroscopic Data of (R)- and (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the enantiomers (R)-1-(4-Fluorophenyl)ethanol and (S)-1-(4-Fluorophenyl)ethanol. As enantiomers, these compounds exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are identical. This guide presents a comprehensive summary of this data, supported by experimental protocols and a visual representation of their stereochemical relationship.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-(4-Fluorophenyl)ethanol. The data presented is representative of both the (R) and (S) enantiomers.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35–7.31m2HAr-H
7.04–7.00m2HAr-H
4.89q6.41HCH-OH
1.92s1HOH
1.48d6.43HCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
160.1C-F
141.5Ar-C
127.0Ar-CH
115.2Ar-CH
69.8CH-OH
25.3CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3363 (broad)O-H stretch
1605C=C aromatic stretch
1510C=C aromatic stretch
1084C-O stretch
836C-H aromatic out-of-plane bend

Sample preparation: Thin film.[1]

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
140~20[M]⁺
125100[M-CH₃]⁺
97~55[M-CH₃-CO]⁺ or [C₆H₄F]⁺
77~15[C₆H₅]⁺

Ionization method: Electron Ionization (EI).[2]

Stereochemical Relationship

(R)- and this compound are enantiomers, which are non-superimposable mirror images of each other. This relationship is the basis for their identical spectroscopic properties in achiral media.

Caption: Stereochemical relationship between (R)- and this compound.

Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum was acquired at room temperature. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans were typically required compared to ¹H NMR. The spectral width was set to cover the range of 0 to 200 ppm.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean plates was first acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the analyte was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume of the sample solution was injected into the GC, where the compound was vaporized and separated from the solvent on a capillary column.

  • MS Analysis: Upon elution from the GC column, the analyte entered the mass spectrometer's ion source, where it was bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions were separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Processing: The mass spectrum was plotted as relative intensity versus m/z.

References

A Comparative Guide to Inter-Laboratory Validation of (S)-1-(4-Fluorophenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (S)-1-(4-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, supported by hypothetical inter-laboratory validation data. The data is structured to reflect typical outcomes of such validation studies, emphasizing the performance and reliability of each technique.

Analytical Methodologies

The enantioselective analysis of this compound is critical for ensuring the stereochemical purity of final pharmaceutical products. The two most common and effective techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing chiral stationary phases (CSPs) to achieve separation of the enantiomers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For chiral separations, a chiral stationary phase is used to differentiate between the enantiomers.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile.[2] Chiral HPLC is the benchmark for enantiomeric purity assessment in the pharmaceutical industry.

Inter-Laboratory Study Design (Hypothetical)

To assess the robustness and reproducibility of analytical methods for this compound, a hypothetical inter-laboratory study was designed. Five laboratories (designated Lab A, Lab B, Lab C, Lab D, and Lab E) participated in the validation of both a GC and an HPLC method. Each laboratory received three samples of this compound with known concentrations (Low, Medium, and High) to be analyzed in triplicate.

Experimental Protocols

Detailed methodologies for the GC and HPLC analysis are provided below. These protocols are based on established methods for similar chiral alcohols.

3.1. Gas Chromatography (GC) Method

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Cyclodextrin-based CSP).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were diluted in a suitable solvent (e.g., dichloromethane) to a concentration within the calibration range. An internal standard (e.g., 1-(4-chlorophenyl)ethanol) was added to each sample and standard solution.

3.2. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel® OD-H).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Samples were dissolved in the mobile phase to achieve a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[1]

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the hypothetical inter-laboratory study.

Table 1: Inter-Laboratory Comparison of Accuracy (% Recovery) for this compound Analysis

Concentration LevelMethodLab ALab BLab CLab DLab EAverage Recovery (%)
Low GC98.599.297.8101.198.999.1
HPLC99.8100.599.1100.2100.9100.1
Medium GC99.1100.398.599.999.599.5
HPLC100.299.7100.8100.1100.5100.3
High GC100.599.8101.299.0100.1100.1
HPLC99.9100.199.5100.3100.099.9

Table 2: Inter-Laboratory Comparison of Precision (Relative Standard Deviation, %RSD) for this compound Analysis

Concentration LevelMethodLab ALab BLab CLab DLab EAverage RSD (%)
Low GC1.81.52.11.31.71.7
HPLC0.91.10.81.00.70.9
Medium GC1.51.21.81.11.41.4
HPLC0.70.90.60.80.50.7
High GC1.21.01.50.91.11.1
HPLC0.50.60.40.70.30.5

Table 3: Comparison of Method Validation Parameters

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL
Resolution (Rs) between enantiomers > 2.0> 2.5

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the GC and HPLC analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample Dilution is Internal Standard Addition start->is mix Vortex Mixing is->mix inject Injection into GC-FID mix->inject sep Chiral Separation on Column inject->sep detect Flame Ionization Detection sep->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Generation quantify->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Dissolution in Mobile Phase filter Syringe Filtration (0.45 µm) start->filter inject Injection into HPLC-UV filter->inject sep Chiral Separation on Column inject->sep detect UV Detection sep->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Generation quantify->report

References

Comparison Guide: Benchmarking New Catalysts Against Known Standards for Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a novel, high-performance catalyst for asymmetric ketone reduction against a well-established benchmark standard. The data presented is tailored for researchers, scientists, and drug development professionals to evaluate catalytic efficiency and select appropriate systems for their synthetic needs. The comparison focuses on the asymmetric hydrogenation of acetophenone, a standard benchmark substrate.

Data Presentation: Performance Metrics

The efficacy of a novel anionic Iridium catalyst is compared against a classic Noyori-type Ruthenium catalyst. Key performance indicators, including Turnover Number (TON), Turnover Frequency (TOF), and enantiomeric excess (ee), are summarized below. The data highlights the significant advancements in catalytic efficiency.

Catalyst SystemSubstrateS/C RatioTONTOF (s⁻¹)ee (%)Product ConfigurationKey Conditions & Reference
Benchmark: Noyori-type Catalyst trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]Acetophenone100:1~100N/A82%(R)-1-phenylethanol2-propanol, H₂ (1 atm), RT.[1]
New Catalyst: Anionic Ir-Catalyst Acetophenone13,425,000:113,425,000224>99%N/ABiocatalysis-like efficacy reported.[2]

Note: S/C = Substrate-to-Catalyst ratio. TON = Moles of product per mole of catalyst. TOF = Turnover Number per unit time.

Experimental Protocols

Detailed methodologies for the asymmetric hydrogenation of acetophenone using both a standard benchmark catalyst and a conceptual new high-efficiency catalyst are provided below.

1. Protocol for Benchmark Catalyst (Noyori-Type)

This procedure is representative for the asymmetric hydrogenation of acetophenone using a Ru-BINAP-diamine complex.[1][3]

  • Catalyst Precursor: trans-RuCl₂[(S)-BINAP][(S,S)-DPEN]

  • Activation: The active RuH₂ species is typically formed in situ by treating the precursor with a base in the presence of H₂ or a hydrogen donor like 2-propanol.

Methodology:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the Ru catalyst precursor (e.g., 0.01 mmol).

  • Inert Atmosphere: The flask is sealed and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Anhydrous 2-propanol (20 mL) is added as the solvent and hydrogen source. A solution of a base, such as potassium tert-butoxide (t-BuOK) in 2-propanol (e.g., 1.25 mM solution), is added to activate the catalyst.[4]

  • Substrate Addition: Acetophenone (1.0 mmol) is added to the mixture.

  • Reaction: The flask is transferred to a Parr stainless steel reactor, which is then pressurized with H₂ gas (typically 1-10 atm). The reaction is stirred at room temperature (or slightly elevated temperature) for several hours.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them via Gas Chromatography (GC) for conversion and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess.

  • Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 1-phenylethanol.

2. Protocol for New High-Efficiency Catalyst (Anionic Iridium Type)

This conceptual protocol is based on reports of ultra-high-turnover catalysts, where catalyst loading is minimal.[2]

  • Catalyst: Anionic Iridium complex (structure as defined in the relevant publication).

Methodology:

  • Stock Solution: Due to the extremely low catalyst loading (S/C > 1,000,000), a stock solution of the catalyst in an appropriate anhydrous solvent (e.g., methanol) is prepared.

  • Inert Atmosphere: A high-pressure reactor vessel is thoroughly dried and purged with Argon.

  • Reagent Addition: A precise volume of the catalyst stock solution is added to the reactor containing methanol (or another specified solvent). Acetophenone (e.g., 500 mmol for a large-scale reaction) is added.

  • Reaction: The reactor is sealed and pressurized with H₂ to the optimized pressure (e.g., 10-50 atm). The reaction is heated to the specified temperature (e.g., 60 °C) and stirred vigorously.

  • Monitoring & Work-up: The reaction is monitored and worked up similarly to the benchmark protocol. Given the extremely low catalyst concentration, purification may be simplified as catalyst-derived impurities are negligible.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical framework for catalyst comparison.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_exec Execution cluster_analysis Analysis & Purification p1 Select Catalyst & Substrate p2 Dry Glassware & Reagents p1->p2 s1 Charge Reactor with Catalyst p2->s1 s2 Add Solvent & Base (if needed) s1->s2 s3 Add Substrate (Acetophenone) s2->s3 e1 Set Temperature & Pressure (H₂) s3->e1 e2 Stir for Defined Time e1->e2 a1 Monitor by GC/HPLC e2->a1 a2 Work-up & Purify Product a1->a2 a3 Characterize Final Product a2->a3

Caption: Experimental workflow for catalytic ketone reduction.

G cluster_catalysts Catalyst Candidates cluster_metrics Performance Metrics Evaluation start Catalyst Selection cat_A Benchmark Catalyst (e.g., Noyori Type) start->cat_A cat_B New Catalyst (e.g., Anionic Ir) start->cat_B metric1 TON & TOF (Efficiency) cat_A->metric1 metric2 Enantioselectivity (% ee) cat_A->metric2 metric3 Reaction Conditions (Mildness) cat_A->metric3 cat_B->metric1 cat_B->metric2 cat_B->metric3 result Optimal Catalyst Identified metric1->result metric2->result metric3->result

Caption: Logic diagram for catalyst performance comparison.

References

A Comparative Guide to Yeast Strains for Asymmetric Bioreduction of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone transformation in the synthesis of valuable building blocks for the pharmaceutical and fine chemical industries.[1] Whole-cell biocatalysis using various yeast strains presents a green, efficient, and highly selective alternative to conventional chemical methods.[1][2] This guide offers a comparative analysis of different yeast strains, supported by performance data and detailed experimental protocols, to aid in the selection of an appropriate biocatalyst for asymmetric bioreduction.

Performance Comparison of Selected Yeast Strains

The choice of yeast strain is critical as it directly influences the conversion efficiency and the stereoselectivity of the bioreduction. Different species and even different strains within the same species can exhibit varied performance depending on the substrate. Below is a summary of the performance of several commonly used yeast strains in the asymmetric reduction of various prochiral ketones.

Yeast StrainSubstrateConversion (%)Enantiomeric Excess (e.e. %)Product ConfigurationReference
Saccharomyces cerevisiae 2'-chloroacetophenone>99>99(R)[3]
1-(3,4-dimethylphenyl)ethanone>70HighNot Specified[4][5]
Ethyl acetoacetate6499(S)[6]
Methyl acetoacetate5798(S)[6]
Candida parapsilosis Various Ketones83-99>99Not Specified[1]
Candida pseudotropicalis 104 o-chloroacetophenoneHigh (up to 36 g/L substrate)>99(S)[7]
Lodderomyces elongisporus Various KetonesModerate to HighHigh(S)[8][9]
Pichia carsonii Various KetonesModerate to HighHigh(S)[8][9]
Wickerhamomyces subpelliculosus 2-chloro-1-(thiophen-2-yl)ethan-1-one5599.5(S)[8]

Key Insights:

  • Saccharomyces cerevisiae (Baker's Yeast): This is a widely available, robust, and extensively studied yeast for the reduction of a variety of ketones.[1] It can achieve excellent conversion and enantioselectivity, as seen in the reduction of 2'-chloroacetophenone where both yield and e.e. exceeded 99%.[3]

  • Candida Species: Strains like Candida parapsilosis and Candida pseudotropicalis are known for their highly efficient and enantioselective reduction of a broad range of ketones, often yielding products with enantiomeric excess greater than 99%.[1][7] C. pseudotropicalis 104, in particular, shows remarkable tolerance to high substrate concentrations.[7]

  • Pichia and Lodderomyces Species: Pichia carsonii and Lodderomyces elongisporus have demonstrated notable ketoreductase activity, providing high conversions and excellent selectivity for several aromatic ketones.[8][9]

Experimental Protocols

This section provides a generalized methodology for whole-cell yeast-mediated bioreduction. The protocol uses Saccharomyces cerevisiae as the model organism but can be adapted for other strains with appropriate modifications to culture media and incubation conditions.

Catalyst Preparation: Yeast Cell Cultivation

Objective: To produce a sufficient quantity of active yeast cells (biocatalyst).

Materials:

  • Selected yeast strain (e.g., Saccharomyces cerevisiae)

  • Sterile YPD Medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose in distilled water.[1]

  • Shaker incubator

  • Centrifuge

Procedure:

  • Inoculation: Inoculate 100 mL of sterile YPD medium in a 500 mL Erlenmeyer flask with a single colony of the selected yeast strain.

  • Growth: Incubate the culture at 30°C with shaking at 200-220 rpm for 24-48 hours, or until the culture reaches the late logarithmic growth phase.[10]

  • Harvesting: Harvest the yeast cells by centrifugation at 4,000-5,000 x g for 10 minutes at 4°C.

  • Washing: Decant the supernatant and wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.0) or sterile distilled water to remove residual medium. The washed cells are now ready for use in the bioreduction reaction.

Asymmetric Bioreduction of a Prochiral Ketone

Objective: To perform the stereoselective reduction of a ketone to a chiral alcohol using the prepared yeast cells.

Materials:

  • Washed yeast cells (from Step 1)

  • Phosphate buffer (100 mM, pH 7.0-8.0)[3][9]

  • Prochiral ketone substrate (e.g., acetophenone, ethyl acetoacetate)

  • Co-substrate/energy source (e.g., glucose, ethanol, 2-propanol)[3][9]

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Reaction Setup: Resuspend the washed yeast cells in the phosphate buffer to a desired concentration (e.g., 10-60 g dry cell weight/L).[7] Transfer the cell suspension to an Erlenmeyer flask.

  • Co-substrate Addition: Add a co-substrate to the suspension. Glucose (at a concentration of around 10%) is commonly used to facilitate the regeneration of the necessary NADH/NADPH cofactors.[10] Alternatively, a co-substrate like 2-propanol (4% v/v) can be used.[9]

  • Substrate Addition: Add the prochiral ketone substrate to the reaction mixture. The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent like ethanol to aid dispersion.

  • Incubation: Seal the flask and incubate the reaction mixture at a controlled temperature (typically 25-35°C) with orbital shaking (e.g., 750 rpm) for 24 to 72 hours.[8][9][10]

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting the product, and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Product Extraction and Analysis

Objective: To isolate the chiral alcohol product and determine the conversion and enantiomeric excess.

Materials:

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph (GC) or HPLC equipped with a chiral column

Procedure:

  • Extraction: Once the reaction is complete, extract the product from the aqueous mixture. Add an equal volume of ethyl acetate to the reaction flask, vortex thoroughly, and separate the organic layer. Repeat the extraction 2-3 times.[9]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Analysis: Filter or decant the dried organic solution and analyze it using a GC or HPLC equipped with a suitable chiral column to separate the enantiomers of the alcohol product.

  • Calculation: Determine the percentage conversion by comparing the peak area of the product to the initial peak area of the substrate. Calculate the enantiomeric excess (e.e.%) using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualized Workflows and Pathways

Experimental Workflow for Asymmetric Bioreduction

The entire process, from selecting the biocatalyst to analyzing the final product, follows a structured workflow.

G Figure 1: General Experimental Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis Strain Yeast Strain Selection Cultivation Cell Cultivation & Growth Strain->Cultivation Harvest Harvesting & Washing Cultivation->Harvest Reaction Bioreduction Reaction (Cells + Buffer + Substrate) Harvest->Reaction Incubation Incubation (25-35°C, 24-72h) Reaction->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Analysis Chiral GC/HPLC Analysis Extraction->Analysis Results Determine Conversion & e.e.% Analysis->Results

Caption: General Experimental Workflow for Yeast-Mediated Asymmetric Bioreduction.

Simplified Cofactor Regeneration Pathway

The efficiency of whole-cell bioreduction relies on the yeast's endogenous metabolic pathways to regenerate the NADPH or NADH cofactors consumed by ketoreductase enzymes.[10][11]

G Figure 2: Simplified Cofactor Regeneration cluster_cell Yeast Cell Substrate Ketone (Substrate) KRED Ketoreductase (ADH) Substrate->KRED Product Chiral Alcohol (Product) KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- PPP Pentose Phosphate Pathway NADP->PPP Glucose Glucose (Energy Source) Glucose->PPP

Caption: Simplified Cofactor (NADPH) Regeneration Cycle in Yeast.

References

Safety Operating Guide

Proper Disposal of (S)-1-(4-Fluorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (S)-1-(4-Fluorophenyl)ethanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety information, logistical planning, and step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] It is also a combustible liquid.[1][4] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the key quantitative safety and physical property data for this compound are summarized in the table below.

PropertyValueCitation(s)
Flash Point 90.6 °C[4]
GHS Classification Flammable Liquid 4, Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]
Hazard Statements H227, H315, H319, H335[1]
Boiling Point 216.2 °C at 760 mmHg[4]
Density 1.111 g/mL at 25 °C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7][8][9]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and leak-proof container. The original container or a suitable glass or plastic container can be used.[5][7]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][10] Generic labels like "Waste" or "Solvent Waste" are not acceptable.[5]

2. Waste Storage:

  • Keep the waste container tightly sealed except when adding waste.[5]

  • Store the container in a cool, dry, well-ventilated, and designated hazardous waste storage area.[1][11]

  • The storage area should be away from sources of ignition such as heat, sparks, or open flames.[11][12]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain and collect the substance.[1][12]

  • Place the contaminated absorbent material into a suitable container for disposal as hazardous waste.[12]

  • For large spills, contact your institution's emergency response team.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[5][9][10][11]

  • Follow all institutional procedures for waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood container Select Designated, Labeled, and Compatible Waste Container fume_hood->container collect Collect Waste in Container container->collect seal Keep Container Tightly Sealed collect->seal storage Store in a Cool, Dry, Ventilated, and Designated Hazardous Waste Area seal->storage spill_check Spill Occurs? storage->spill_check ehs_contact Contact Institutional EHS or Licensed Waste Disposal Contractor pickup Arrange for Waste Pickup ehs_contact->pickup documentation Complete All Necessary Waste Disposal Documentation pickup->documentation end End: Compliant Disposal documentation->end spill_check->ehs_contact No absorb Contain and Absorb with Non-Combustible Material spill_check->absorb Yes spill_collect Collect Contaminated Material into a Labeled Waste Container absorb->spill_collect decontaminate Decontaminate Spill Area spill_collect->decontaminate decontaminate->storage

References

Essential Safety and Operational Guide for Handling (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle (S)-1-(4-Fluorophenyl)ethanol. The following procedural steps and data are designed to ensure safe operational handling and disposal, fostering a secure and compliant laboratory environment.

Quantitative Data Summary

For quick reference, the key physical, chemical, and safety properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2][3][4]
Density 1.109 - 1.12 g/mL at 20-25 °C[2][4][5]
Boiling Point 90-92 °C at 7 mmHg 216.2 °C at 760 mmHg[2][4]
Melting Point 9.3 °C
Flash Point 90.6 °C[4]
Refractive Index ~1.501 at 20 °C[2][5]
GHS Hazard Statements H227, H302, H315, H319, H335[4][5][6]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles or safety glasses. A face shield should be worn when handling larger quantities.[7]Protects against splashes and vapors that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7]Prevents skin contact, which can cause skin irritation.[5][6]
Body Protection A fully-buttoned laboratory coat. Chemical-resistant clothing may be necessary for larger-scale operations.[7][8]Protects skin from accidental splashes and contamination.[8]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9] If ventilation is inadequate, wear appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges).[7][10]The substance may cause respiratory irritation.[1][5][6]

Operational and Disposal Protocols

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Confirm that all required PPE is available and in good condition.

  • Ventilation : Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation of vapors.[9][10]

  • Dispensing : When transferring the liquid, use appropriate tools (e.g., pipettes, graduated cylinders) to avoid splashes. Grounding and bonding may be necessary for large volume transfers to prevent static discharge.[11]

  • Avoid Incompatibles : Keep the chemical away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Also, avoid heat, sparks, and open flames as it is a combustible liquid.[5]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] The storage location should be secure and accessible only to authorized personnel.

Spill Management Protocol
  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.[12]

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[12]

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) office or emergency response team.[7][12]

    • Restrict access to the area.

    • Allow only trained personnel with appropriate PPE to perform the cleanup.

Waste Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), into a dedicated, clearly labeled hazardous waste container.[12]

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and associated hazards (e.g., Combustible, Irritant).

  • Storage of Waste : Keep the waste container closed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area that is well-ventilated and away from heat sources.[12]

  • Final Disposal : Arrange for a licensed hazardous waste disposal company to collect the waste.[12] The recommended method of disposal is high-temperature incineration.[12]

  • Forbidden Methods :

    • DO NOT dispose of this compound down the drain.[12]

    • DO NOT allow the chemical to evaporate in a fume hood as a disposal method.[12]

    • DO NOT dispose of this chemical in the regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

G prep Preparation - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash handling Chemical Handling - Work in fume hood - Wear full PPE - Dispense carefully prep->handling Proceed with Task storage Storage - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles handling->storage After Use spill Spill Occurs handling->spill waste_gen Waste Generation - Contaminated materials - Unused chemical handling->waste_gen During/After Use small_spill Small Spill Procedure - Absorb with inert material - Collect in waste container spill->small_spill Small & Manageable large_spill Large Spill Procedure - Evacuate area - Contact EHS spill->large_spill Large & Unmanageable waste_collect Waste Collection - Segregate into labeled, closed hazardous waste container small_spill->waste_collect Containment waste_gen->waste_collect disposal Final Disposal - Arrange pickup by licensed vendor - High-temperature incineration waste_collect->disposal Container Full

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(4-Fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.